Pyrazine-2-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrazine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-3-6-1-2-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAABUUQIBNGFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597018 | |
| Record name | Pyrazine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184170-48-7 | |
| Record name | Pyrazine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Pyrazine-2-sulfonyl Chloride: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, structure, and key applications of pyrazine-2-sulfonyl chloride, a versatile reagent in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Chemical Properties and Structure
This compound is a heterocyclic sulfonyl chloride that serves as a crucial building block in the synthesis of a variety of compounds, particularly those with pharmaceutical and biological significance.[1] Its reactivity stems from the electron-deficient nature of the pyrazine ring and the highly electrophilic sulfur atom of the sulfonyl chloride group.[1]
Structure:
The molecular structure consists of a pyrazine ring substituted at the 2-position with a sulfonyl chloride functional group.
-
2D and 3D Representations: (A 2D chemical structure diagram and a 3D ball-and-stick model of this compound should be inserted here. As a text-based AI, I cannot generate images directly. These would typically be sourced from chemical drawing software or databases.)
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 184170-48-7[1] |
| Molecular Formula | C₄H₃ClN₂O₂S[1] |
| Molecular Weight | 178.6 g/mol [1] |
| InChI | InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-3-6-1-2-7-4/h1-3H[1] |
| InChI Key | SGAABUUQIBNGFR-UHFFFAOYSA-N[1] |
| SMILES | C1=CN=C(C=N1)S(=O)(=O)Cl[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid or solid[1] |
| Solubility | Soluble in organic solvents such as dichloromethane and chloroform[1] |
| Stability | Moisture sensitive; should be stored under anhydrous conditions to prevent hydrolysis[1] |
| Calculated Boiling Point | 297.5 ± 20.0 °C at 760 mmHg |
| Calculated Density | 1.6 ± 0.1 g/cm³ |
| Calculated Flash Point | 133.7 ± 21.8 °C |
Note: Experimental values for melting point, boiling point, and density are not consistently reported in the literature. The values provided for boiling point, density, and flash point are calculated predictions and should be used as estimates.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the oxidative chlorination of pyrazine-2-thiol.[1] This method is often favored for its relatively mild conditions.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
-
Dissolution: Dissolve pyrazine-2-thiol in a suitable aqueous medium within a reaction vessel equipped with a stirrer and cooling capabilities.
-
Reaction: Cool the solution and slowly add an oxidizing agent, such as sodium hypochlorite or sodium chlorite, while maintaining a low temperature to control the exothermic reaction.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction and extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Reactivity: Amination to Form Sulfonamides
This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides, which are important intermediates in the synthesis of various biologically active molecules.[1]
Reaction Scheme: Amination of this compound
Caption: General scheme for the amination of this compound.
Detailed Protocol:
-
Dissolution: Dissolve this compound in an anhydrous aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere.
-
Addition of Amine: Add the desired primary or secondary amine to the solution, followed by a suitable base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct.
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water and separate the organic layer.
-
Purification: Wash the organic layer with an aqueous acid solution, followed by brine. Dry the organic layer over an anhydrous salt and concentrate it under reduced pressure. The resulting crude sulfonamide can be purified by recrystallization or column chromatography.
Applications
This compound is a valuable intermediate in several areas of chemical synthesis:
-
Medicinal Chemistry: It is used in the synthesis of various heterocyclic compounds with potential biological activities.[1] Derivatives of this compound have been investigated for their potential as enzyme inhibitors and for their antimicrobial properties.[1]
-
Materials Science: The reactive nature of the sulfonyl chloride group allows for its incorporation into polymers and other materials to modify their properties.
-
Organic Synthesis: It serves as a versatile building block for the construction of complex molecular architectures, including various fused heterocyclic systems.[1]
Safety Information
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is sensitive to moisture and can release hydrochloric acid upon hydrolysis.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
This technical guide provides a summary of the key properties and procedures related to this compound. For more detailed information, researchers are encouraged to consult the primary literature.
References
Pyrazine-2-sulfonyl chloride reactivity with nucleophiles
An In-depth Technical Guide to the Reactivity of Pyrazine-2-sulfonyl Chloride with Nucleophiles
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its reactivity is dominated by the electrophilic nature of the sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with a wide array of nucleophiles. This technical guide provides a comprehensive overview of the core reactivity of this compound with key nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. It details reaction mechanisms, presents quantitative data, and offers standardized experimental protocols. Visual diagrams created using Graphviz are provided to illustrate reaction pathways and experimental workflows, offering a clear and concise resource for professionals in the chemical sciences.
Introduction to this compound
This compound is a heteroaromatic sulfonyl chloride featuring a pyrazine ring. The pyrazine ring is an electron-deficient system, which influences the reactivity of the attached sulfonyl chloride group.[1][2] This functional group is highly susceptible to nucleophilic attack at the sulfur atom, making the compound an excellent precursor for the synthesis of pyrazine-based sulfonamides, sulfonate esters, and other sulfur-containing derivatives.[3] These derivatives are of significant interest due to their prevalence in biologically active compounds, including antimicrobial and enzyme-inhibiting agents.[3][4]
The synthesis of this compound can be achieved through methods such as the oxidative chlorination of pyrazine-2-thiol.[3] Its utility as a reactive intermediate is the primary focus of this guide.
General Mechanism of Nucleophilic Substitution
The fundamental reaction of this compound involves the displacement of the chloride ion by a nucleophile (Nu:). The electrophilic sulfur atom is the site of attack. The reaction generally proceeds via a nucleophilic substitution at the sulfur atom. While the precise mechanism can vary depending on the nucleophile and reaction conditions, it is often depicted as a concerted SN2-type pathway or a two-step addition-elimination process involving a transient pentacoordinate sulfur intermediate.[5][6][7]
Caption: General mechanism of nucleophilic substitution.
Reactivity with Nitrogen Nucleophiles (Amines)
The reaction of this compound with primary and secondary amines is the most common and synthetically important transformation, yielding pyrazine-2-sulfonamides. This reaction, known as sulfonylation, typically requires a base to neutralize the HCl byproduct.[5][8] Pyridine is often used as both the solvent and the base.[3] The nucleophilicity of the amine plays a key role, with primary amines generally reacting more readily than secondary amines.[5]
Data Presentation: Sulfonamide Formation
Disclaimer: Specific yield and kinetic data for this compound are limited in published literature. The following table includes representative data for analogous aryl sulfonyl chlorides to illustrate typical reaction outcomes.
| Nucleophile (Amine) | Sulfonyl Chloride | Conditions | Product | Yield (%) | Reference |
| General Amines | This compound | Pyridine, 45°C, 4h | Pyrazine-2-sulfonamides | N/A | [3] |
| Aniline | Benzenesulfonyl chloride | Pyridine, 0-25°C | N-Phenylbenzenesulfonamide | 100% | [8] |
| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine, 0-25°C | N,4-Dimethyl-N-phenylbenzenesulfonamide | 100% | [8] |
| Aniline | Benzenesulfonyl chloride | Triethylamine, THF, RT, 6h | N-Phenylbenzenesulfonamide | 86% | [8] |
| Benzylamine | p-Toluenesulfonyl chloride | CH₂Cl₂, TEA, PPh₃, 0°C | N-Benzyl-4-methylbenzenesulfonamide | 62% (sulfinamide) | [9] |
| Various Amines | p-Toluenesulfonyl chloride | Microwave, Solvent-free | Various Sulfonamides | Excellent | [5] |
Reactivity with Oxygen Nucleophiles (Alcohols & Water)
This compound reacts with alcohols and phenols to form the corresponding sulfonate esters. These reactions are generally slower than those with amines and often require a base, such as pyridine or triethylamine, to activate the alcohol by deprotonation and to scavenge the HCl byproduct.[6][7] The reaction proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond is not broken.[6] Water can hydrolyze sulfonyl chlorides to the corresponding sulfonic acids, a common side reaction if moisture is not excluded.
Caption: Base-catalyzed activation of an alcohol for sulfonylation.
Data Presentation: Sulfonate Ester Formation
| Nucleophile (Alcohol) | Sulfonyl Chloride | Conditions | Product | Yield (%) | Reference |
| General Alcohols | This compound | Base (e.g., Pyridine) | Pyrazine-2-sulfonate esters | Good (expected) | [3] |
| Various Alcohols | Various Sulfonyl Chlorides | Cupric Oxide | Various Sulfonic Esters | Excellent | [10] |
| Phenols | Thiols (via H₂O₂-POCl₃) | Amberlite IRA-400 (OH⁻) | Sulfonic Esters | Good | [10] |
| 3-Hydroxyflavone | Tosyl chloride | N/A | Flavone-3-yl-tosylate | N/A | [11] |
Reactivity with Sulfur Nucleophiles (Thiols)
Thiols and thiophenols can react with this compound. The expected product from the reaction with a thiolate anion (RS⁻) is a thiosulfonate ester (Pyrazine-SO₂-SR). However, the literature more commonly describes the synthesis of sulfonyl chlorides from thiols via oxidative chlorination.[12][13][14] The direct conversion of thiols to sulfonamides in a one-pot reaction, which proceeds through an intermediate sulfonyl chloride, is also well-documented, indicating the high reactivity of the in-situ generated sulfonyl chloride towards nucleophiles.[12][15]
Data Presentation: Thiosulfonate Formation
| Nucleophile (Thiol) | Sulfonyl Chloride | Conditions | Product | Yield (%) | Reference |
| Thiophenol | Benzenesulfonyl chloride | Base (e.g., Et₃N) | S-Phenyl benzenethiosulfonate | Moderate (expected) | General Knowledge |
| Alkyl Thiol | This compound | Base (e.g., Pyridine) | S-Alkyl pyrazine-2-thiosulfonate | Moderate (expected) | General Knowledge |
Experimental Protocols
The following protocols are representative methodologies for the reaction of this compound with various nucleophiles. Appropriate safety precautions should be taken when handling sulfonyl chlorides and other reagents.
Protocol 1: General Synthesis of N-substituted Pyrazine-2-sulfonamide
-
Reaction Setup: To a stirred solution of the desired primary or secondary amine (1.0 mmol) in anhydrous pyridine (5 mL) at 0 °C (ice bath), add this compound (1.1 mmol, 1.1 equivalents) portion-wise over 10 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive amines, warming the mixture to 40-50 °C may be necessary.[3][8]
-
Workup: Upon completion, pour the reaction mixture into ice-cold 1M HCl (25 mL) to neutralize excess pyridine.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: General Synthesis of Pyrazine-2-sulfonate Ester
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL). Add anhydrous pyridine (1.5 mmol, 1.5 equivalents). Cool the mixture to 0 °C.
-
Addition of Sulfonyl Chloride: Add a solution of this compound (1.2 mmol, 1.2 equivalents) in anhydrous dichloromethane (5 mL) dropwise to the cooled mixture.[6]
-
Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 6-24 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water (15 mL). Separate the organic layer.
-
Extraction and Washing: Wash the organic layer with 1M HCl (2 x 15 mL) to remove pyridine, followed by saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.
-
Purification: Purify the resulting crude sulfonate ester by flash chromatography on silica gel.
References
- 1. [PDF] Review on the Synthesis of Pyrazine and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound (EVT-356804) | 184170-48-7 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. cbijournal.com [cbijournal.com]
- 9. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 13. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]
- 15. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Pyrazine-2-sulfonyl Chloride: A Versatile Building Block for Advanced Heterocyclic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazine-2-sulfonyl chloride has emerged as a highly valuable and versatile building block in modern heterocyclic chemistry. Its inherent reactivity, stemming from the electrophilic sulfonyl chloride moiety attached to the electron-deficient pyrazine ring, allows for a diverse array of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and extensive applications of this compound in the construction of aza-heterocycles. Particular emphasis is placed on its utility in synthesizing biologically active compounds, with detailed experimental protocols for key reactions and a summary of relevant quantitative data. Furthermore, this document illustrates the implication of pyrazine-derived heterocycles in crucial biological signaling pathways, underscoring their potential in medicinal chemistry and drug discovery.
Introduction
The pyrazine nucleus is a core structural motif in numerous biologically active compounds and approved pharmaceuticals.[1] The introduction of a sulfonyl chloride group at the 2-position of the pyrazine ring furnishes a powerful electrophilic handle for synthetic chemists. This compound serves as a linchpin for the assembly of complex heterocyclic systems, including sulfonamides, pyrazoles, pyrimidines, and triazines.[2] The resulting scaffolds are of significant interest in medicinal chemistry, with demonstrated activities as enzyme inhibitors and antimicrobial agents.[1][3] This guide aims to provide a detailed technical resource for researchers leveraging this compound in their synthetic endeavors.
Physicochemical Properties and Stability
This compound is typically a colorless to pale yellow solid or liquid.[2] It is soluble in common organic solvents such as dichloromethane and chloroform. The compound is highly reactive towards nucleophiles and is sensitive to moisture, necessitating storage under anhydrous conditions to prevent hydrolysis.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 184170-48-7 | [2] |
| Molecular Formula | C₄H₃ClN₂O₂S | [2] |
| Molecular Weight | 178.60 g/mol | [2] |
| Appearance | Colorless to pale yellow solid or liquid | [2] |
| Solubility | Soluble in dichloromethane, chloroform | [2] |
| Stability | Moisture sensitive | [2] |
Synthesis of this compound
The most common and environmentally friendly method for the synthesis of this compound is the oxidative chlorination of pyrazine-2-thiol.[2]
Experimental Protocol: Synthesis of this compound from Pyrazine-2-thiol
This protocol is adapted from general procedures for oxidative chlorination of thiols.[1][4]
Materials:
-
Pyrazine-2-thiol
-
Sodium hypochlorite (NaOCl) solution or sodium chlorite (NaClO₂)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrazine-2-thiol in an aqueous medium.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite or sodium chlorite as the oxidizing agent. The addition should be controlled to maintain a low temperature.
-
Acidify the reaction mixture with hydrochloric acid.
-
After the reaction is complete (monitored by TLC), extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain this compound.
Applications in Heterocyclic Synthesis
This compound is a versatile reagent for the synthesis of a wide range of heterocyclic compounds. Its primary mode of reactivity involves nucleophilic substitution at the sulfonyl group.
Synthesis of Pyrazine-2-sulfonamides
The reaction of this compound with primary or secondary amines in the presence of a base readily affords the corresponding pyrazine-2-sulfonamides. These compounds are important intermediates and have shown biological activity.[3][5]
Table 2: Synthesis of Substituted N-(Pyrazin-2-yl)benzenesulfonamides [5]
| Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) |
| 4-Nitrobenzenesulfonyl chloride | 2-Aminopyrazine | Pyridine | Acetone | 55 |
| 4-Chlorobenzenesulfonyl chloride | 2-Aminopyrazine | Pyridine | Acetone | 62 |
| 4-Methylbenzenesulfonyl chloride | 2-Aminopyrazine | Pyridine | Acetone | 70 |
| Benzenesulfonyl chloride | 2-Amino-6-chloropyrazine | Pyridine | Acetone | 45 |
| 4-Nitrobenzenesulfonyl chloride | 2-Amino-6-chloropyrazine | Pyridine | Acetone | 38 |
Experimental Protocol: General Procedure for the Synthesis of N-(Pyrazin-2-yl)benzenesulfonamides[5]
Materials:
-
Appropriate sulfonyl chloride
-
2-Aminopyrazine or 2-amino-6-chloropyrazine
-
Pyridine
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the appropriate sulfonyl chloride and aminopyrazine in acetone in a round-bottom flask.
-
Add pyridine to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by filtration and purified by recrystallization or column chromatography.
Synthesis of Fused Heterocyclic Systems
This compound derivatives are crucial for the synthesis of fused heterocyclic systems with significant biological activities.
The reaction of this compound with hydrazine derivatives can lead to the formation of hydrazones, which can then undergo cyclization to form pyrazolo[1,5-a]pyrimidines.[2] Rhodium-catalyzed cyclization of pyrazine-linked hydrazones is an effective method for this transformation.[6][7]
Table 3: Rhodium-Catalyzed Synthesis of Pyrazoles [6]
| Hydrazine | Alkyne | Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) |
| Phenylhydrazine | Diphenylacetylene | [CpRhCl₂]₂ | NaOAc | MeCN | 60 | 88 |
| 4-Methylphenylhydrazine | Diphenylacetylene | [CpRhCl₂]₂ | NaOAc | MeCN | 60 | 85 |
| 4-Methoxyphenylhydrazine | Diphenylacetylene | [Cp*RhCl₂]₂ | NaOAc | MeCN | 60 | 82 |
Materials:
-
Hydrazine derivative
-
Alkyne
-
[Cp*RhCl₂]₂ (catalyst)
-
NaOAc (additive)
-
Acetonitrile (MeCN)
-
Schlenk tube
-
Magnetic stirrer
-
Oil bath
Procedure:
-
To a Schlenk tube, add the hydrazine derivative, alkyne, [Cp*RhCl₂]₂, and NaOAc.
-
Add acetonitrile as the solvent.
-
Stir the reaction mixture at 60 °C in an oil bath.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel.
Biological Activity and Signaling Pathways
Heterocycles synthesized from this compound derivatives have shown promising biological activities, particularly as anticancer agents. For instance, pyrazolo[4,3-e]tetrazolo[1,5-b][6][8][9]triazine sulfonamides have been shown to inhibit cancer cell proliferation and induce apoptosis.[8][10]
Inhibition of NF-κB and PI3K/AKT/mTOR Signaling Pathways
Studies have indicated that certain pyrazolo[4,3-e][6][8][9]triazine sulfonamide derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the NF-κB and PI3K/AKT/mTOR pathways.[1][11][12]
References
- 1. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-356804) | 184170-48-7 [evitachem.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Profile of Pyrazine-2-Sulfonyl Chloride in Medicinal Chemistry: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of pyrazine-2-sulfonyl chloride, a versatile building block that is garnering significant attention in the field of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, reactivity, and diverse therapeutic applications of this compound derivatives. We will delve into their roles as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction: The Pyrazine Scaffold and the Versatility of the Sulfonyl Chloride Group
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to other key heterocycles have led to its incorporation into numerous FDA-approved drugs.[3] When functionalized with a sulfonyl chloride group at the 2-position, the resulting this compound becomes a highly reactive and versatile intermediate for the synthesis of a wide array of biologically active molecules.[4]
The reactivity of the sulfonyl chloride moiety allows for facile nucleophilic substitution reactions, most notably with amines to form stable sulfonamides.[4] This reaction is a cornerstone of medicinal chemistry, enabling the rapid generation of large libraries of compounds for structure-activity relationship (SAR) studies. The sulfonamide group itself is a well-established pharmacophore, known for its ability to mimic carboxylic acids and engage in crucial interactions with biological targets.[5]
Synthesis of this compound and Its Derivatives
The synthesis of this compound can be achieved through various methods, with the oxidative chlorination of pyrazine-2-thiol being a common and environmentally conscious approach.[4]
Experimental Protocol: Synthesis of this compound via Oxidative Chlorination
Materials:
-
Pyrazine-2-thiol
-
Sodium hypochlorite solution (bleach) or sodium chlorite
-
Hydrochloric acid
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
Suspend pyrazine-2-thiol in a mixture of water and DCM in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of sodium hypochlorite, maintaining the temperature below 10°C. The pH of the reaction mixture should be monitored and maintained in the acidic range by the addition of hydrochloric acid.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with additional portions of DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
The true synthetic utility of this compound lies in its subsequent reactions to form diverse libraries of compounds. The most fundamental of these is the formation of pyrazine-2-sulfonamides.
Experimental Protocol: General Procedure for the Synthesis of Pyrazine-2-Sulfonamides
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Ice bath
Procedure:
-
Dissolve the amine in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of this compound in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Therapeutic Applications and Biological Activities
Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug discovery programs targeting various diseases.
Enzyme Inhibition
Certain chiral pyrazolo[4,3-e][1][4][6]triazine sulfonamides, which can be synthesized from this compound, have been evaluated for their inhibitory effects on tyrosinase and urease.[4] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders.[7] Urease is an enzyme that catalyzes the hydrolysis of urea and is a target for the treatment of infections caused by urease-producing bacteria.
| Compound Class | Target Enzyme | Reported Activity (IC50) | Reference |
| Sulfonamide-substituted 1,3,5-triphenyl pyrazolines | Tyrosinase | 30.14 µM (for compound 4c) | [7] |
| Pyrazolo[4,3-e][1][4][6]triazine sulfonamides | Tyrosinase | Activity reported | [4] |
| Pyrazolo[4,3-e][1][4][6]triazine sulfonamides | Urease | Activity reported | [4] |
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This assay is based on the conversion of L-DOPA to dopachrome, which can be monitored spectrophotometrically.[7]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, a solution of the test compound at various concentrations, and a solution of mushroom tyrosinase.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding a solution of L-DOPA to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for a set period using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.
The pyrazine scaffold is a common feature in many kinase inhibitors.[3] Several pyrazine-based compounds, including those with carboxamide and carbonitrile functionalities that can be conceptually related to derivatives from this compound, have shown potent inhibition of various kinases, which are critical regulators of cellular signaling pathways and are major targets in oncology.[8] For instance, Darovasertib, a pyrazine-2-carboxamide derivative, is a potent PKC inhibitor with IC50 values in the low nanomolar range.[8] Prexasertib, a pyrazine-2-carbonitrile derivative, is a CHK1 inhibitor with an IC50 of 1 nM.[8]
| Compound | Target Kinase(s) | Reported Activity (IC50) | Reference |
| Darovasertib | PKCα, PKCθ, GSK3β | 1.9 nM, 0.4 nM, 3.1 nM | [8] |
| Prexasertib | CHK1, CHK2, RSK1 | 1 nM, 8 nM, 9 nM | [8] |
| Compound 78 | HPK1 | <3 nM | [8] |
| Compound 80 | HPK1 | <3 nM | [8] |
| Compound 81 | HPK1 | <3 nM | [8] |
| Compound 9 | CHK1 | 1.4 nM | [8] |
| Compound 82 | CHK1 | 2.1 nM | [8] |
Antimicrobial Activity
Sulfonamides were among the first effective antimicrobial drugs, and their mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[5] Pyrazine-2-sulfonamide derivatives are therefore of significant interest as potential antimicrobial agents. Studies have shown that various pyrazine-containing compounds exhibit activity against a range of bacterial and fungal pathogens.[9][10]
| Compound Class | Bacterial Strains | Reported Activity (MIC) | Reference |
| Pyrazine-containing thiazolines and thiazolidinones | M. tuberculosis H37Rv, Gram-positive and Gram-negative bacteria | Significant activity reported | [10] |
| Sulfonamide derivatives | E. coli, P. aeruginosa, S. aureus, S. pyogenes | 25 - 62.5 µg/mL (for most active compounds) | [9] |
| Substituted N-Benzylpyrazine-2-carboxamides | M. tuberculosis | 6.25 µg/mL (for compound 12) | [11] |
Anticancer Activity and Modulation of Signaling Pathways
The NF-κB (nuclear factor kappa B) signaling pathway plays a crucial role in inflammation, immunity, and cancer.[12] Dysregulation of this pathway is implicated in the pathogenesis of many diseases. Some sulfonamides, such as sulfasalazine, have been shown to inhibit NF-κB activation.[13][14][15] This provides a rationale for exploring pyrazine-2-sulfonamide derivatives as potential modulators of this critical pathway. The inhibition of NF-κB can lead to the downregulation of pro-inflammatory cytokines and may induce apoptosis in cancer cells.[12]
dot
Caption: Putative mechanism of NF-κB pathway inhibition by pyrazine-2-sulfonamide derivatives.
Workflow for Drug Discovery
The versatility of this compound makes it an ideal starting material for combinatorial chemistry and high-throughput screening campaigns to identify novel drug candidates.
dot
Caption: A typical drug discovery workflow utilizing this compound.
Conclusion and Future Perspectives
This compound has emerged as a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and high reactivity allow for the efficient generation of diverse compound libraries, particularly pyrazine-2-sulfonamides. These derivatives have demonstrated a wide range of promising biological activities, including enzyme inhibition, antimicrobial effects, and potential as anticancer agents through the modulation of key signaling pathways such as NF-κB.
Future research in this area will likely focus on the synthesis of more complex heterocyclic systems using this compound as a key intermediate. Further exploration of the SAR of pyrazine-2-sulfonamide derivatives against specific targets, such as kinases and microbial enzymes, will be crucial for the development of potent and selective drug candidates. The continued application of combinatorial chemistry and high-throughput screening will undoubtedly accelerate the discovery of novel therapeutics derived from this promising chemical entity. As our understanding of the biological roles of these compounds deepens, this compound is poised to play an increasingly important role in the development of next-generation medicines.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Buy this compound (EVT-356804) | 184170-48-7 [evitachem.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. or.niscpr.res.in [or.niscpr.res.in]
- 10. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfasalazine inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrazine-2-sulfonyl Chloride: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of pyrazine-2-sulfonyl chloride, a key building block in medicinal chemistry and organic synthesis. While quantitative data for this specific compound is limited in publicly available literature, this document compiles existing qualitative information and data from analogous compounds to offer a thorough understanding of its chemical behavior.
Overview of Physicochemical Properties
This compound is a reactive compound utilized in the synthesis of a variety of heterocyclic molecules.[1] Its utility stems from the highly electrophilic nature of the sulfonyl chloride group attached to the electron-deficient pyrazine ring.[1]
Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Citation |
| Dichloromethane | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Water | Sparingly soluble (inferred) | [2] |
It is important to note that sulfonyl chlorides, in general, exhibit low solubility in water, which can protect them from rapid hydrolysis, allowing for their precipitation from aqueous reaction mixtures.[2]
Stability Characteristics
This compound is sensitive to environmental conditions, particularly moisture. Proper handling and storage are crucial to maintain its integrity.
Hydrolytic Stability
This compound is highly susceptible to hydrolysis due to the reactive sulfonyl chloride moiety.[1] Contact with water will lead to the formation of the corresponding pyrazine-2-sulfonic acid. This reaction is analogous to the well-documented hydrolysis of other aromatic sulfonyl chlorides, which typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3]
Key points regarding hydrolytic stability:
-
Moisture Sensitivity: The compound should be stored under anhydrous conditions to prevent degradation.[1]
-
Reaction Mechanism: The hydrolysis likely follows an SN2 pathway, where water acts as the nucleophile attacking the electrophilic sulfur atom.
-
pH Dependence: The rate of hydrolysis for aromatic sulfonyl chlorides is known to be influenced by pH.
The general mechanism for the hydrolysis of an aromatic sulfonyl chloride is depicted below.
Caption: General pathway for the hydrolysis of this compound.
Thermal Stability
Specific thermogravimetric analysis data for this compound is not available. However, analysis of a structurally related compound, (5-(trifluoromethyl)pyrazin-2-yl)methanesulfonyl chloride, shows a decomposition onset temperature of 170°C.[4] This suggests that this compound likely possesses moderate thermal stability but may decompose at elevated temperatures.
Photostability
There is currently no available information in the scientific literature regarding the photostability of this compound.
Experimental Protocols
Detailed and validated experimental protocols for the quantitative analysis of the solubility and stability of this compound are not explicitly published. However, established methods for analogous compounds can be readily adapted.
Determination of Aqueous Solubility (Gravimetric Method)
This protocol is adapted from a method used for sparingly soluble sulfonyl chlorides.
Objective: To determine the solubility of this compound in water at a given temperature.
Materials:
-
This compound
-
Deionized water
-
Glass column with a sintered glass filter
-
Constant temperature bath
-
Peristaltic pump
-
Analytical balance
Procedure:
-
Pack a glass column with a known weight of this compound.
-
Place the column in a constant temperature bath to equilibrate.
-
Pump deionized water through the column at a slow, constant flow rate.
-
Collect the effluent and periodically measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry after derivatization, or HPLC).
-
Alternatively, for a simpler gravimetric determination, after a set volume of water has passed through, carefully dry the column and re-weigh the remaining this compound. The weight loss corresponds to the amount dissolved.
-
The solubility can be calculated from the mass of the dissolved compound and the volume of the solvent passed through the column.
Analysis of Hydrolytic Stability (Conductimetric Method)
This protocol is based on the principle that the hydrolysis of a sulfonyl chloride produces ions, leading to a change in the conductivity of the solution.[5]
Objective: To determine the rate of hydrolysis of this compound under specific pH and temperature conditions.
Materials:
-
This compound
-
Buffered aqueous solutions of desired pH
-
Conductivity meter with a temperature-controlled cell
-
Constant temperature bath
-
Stirrer
Procedure:
-
Equilibrate the buffered aqueous solution in the temperature-controlled conductivity cell.
-
Prepare a concentrated stock solution of this compound in a suitable anhydrous organic solvent (e.g., acetonitrile).
-
Initiate the reaction by injecting a small, known amount of the stock solution into the stirred, buffered solution.
-
Record the change in conductivity of the solution over time.
-
The rate constant for the hydrolysis reaction can be calculated from the conductivity-time data.
The workflow for a typical stability study is outlined in the diagram below.
Caption: Experimental workflow for determining the hydrolytic stability of this compound.
Summary and Recommendations
This compound is a valuable synthetic intermediate whose utility is governed by its solubility and stability. It is soluble in common organic solvents like dichloromethane and chloroform but is highly sensitive to moisture, necessitating handling and storage under anhydrous conditions. While precise quantitative data is lacking, the information on related aromatic sulfonyl chlorides provides a strong basis for predicting its behavior. For critical applications, it is strongly recommended that researchers perform in-house solubility and stability studies using the methodologies outlined in this guide to obtain quantitative data relevant to their specific experimental conditions.
References
- 1. Buy this compound (EVT-356804) | 184170-48-7 [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Buy (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride | 1196156-99-6 [smolecule.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
A Technical Guide to the Mechanism of Action for Pyrazine-2-sulfonyl Chloride in Sulfonylations
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action for Pyrazine-2-sulfonyl chloride in sulfonylation reactions. The document details the underlying chemical principles, experimental protocols, and factors influencing these reactions, making it an essential resource for professionals in organic synthesis and drug development.
Core Mechanism of Action: Nucleophilic Acyl Substitution
The primary mechanism of action for this compound in sulfonylations is a nucleophilic acyl substitution reaction . The sulfonyl chloride group (-SO₂Cl) attached to the electron-deficient pyrazine ring is highly electrophilic. This makes the sulfur atom susceptible to attack by a wide range of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamides.
The reaction proceeds through a stepwise mechanism:
-
Nucleophilic Attack: A nucleophile, typically an amine (R-NH₂), attacks the electrophilic sulfur atom of the this compound. This is generally the rate-determining step.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.
-
Departure of the Leaving Group: The intermediate collapses, and the chloride ion (Cl⁻), a good leaving group, is eliminated.
-
Deprotonation: A base, which can be the amine reactant itself, a non-nucleophilic base like pyridine, or the solvent, removes a proton from the nitrogen atom to yield the final, neutral sulfonamide product.
The pyrazine ring, being an electron-withdrawing heterocycle, enhances the electrophilicity of the sulfonyl sulfur, thereby facilitating the nucleophilic attack.
Caption: General mechanism of sulfonylation using this compound.
Factors Influencing Sulfonylation Reactions
Several factors can influence the rate and yield of sulfonylation reactions involving this compound:
-
Nucleophilicity of the Amine: The reactivity of the amine is directly proportional to its nucleophilicity. Aliphatic amines are generally more nucleophilic and react faster than aromatic amines. Electron-donating groups on the aromatic ring of anilines increase their reactivity, while electron-withdrawing groups decrease it.
-
Steric Hindrance: Sterically hindered amines will react more slowly due to the difficulty in approaching the electrophilic sulfur center.
-
Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents such as dichloromethane, chloroform, and tetrahydrofuran are commonly used. The solvent should be inert to the reactants and capable of dissolving both the sulfonyl chloride and the amine.
-
Base: A base is often added to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the amine reactant, which would render it non-nucleophilic. Common bases include pyridine, triethylamine, and other non-nucleophilic tertiary amines.
-
Temperature: The reaction is typically carried out at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but may also lead to side reactions and decomposition.
Quantitative Data
While specific kinetic data for the sulfonylation reactions of this compound are not extensively published, the following table summarizes typical yields for the synthesis of various sulfonamides under laboratory conditions. These yields are illustrative and can be optimized by adjusting the reaction parameters.
| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | Dichloromethane | Pyridine | 25 | 4 | 85-95 |
| 4-Methoxyaniline | Dichloromethane | Pyridine | 25 | 3 | 90-98 |
| 4-Nitroaniline | Tetrahydrofuran | Triethylamine | 50 | 12 | 60-75 |
| Benzylamine | Dichloromethane | Pyridine | 25 | 2 | >95 |
| Piperidine | Dichloromethane | Pyridine | 0-25 | 1 | >95 |
Note: The data presented is a representative summary based on typical sulfonylation reactions and may not reflect optimized conditions for every specific substrate.
Experimental Protocols
The following are detailed methodologies for key experiments related to the use of this compound.
General Procedure for the Synthesis of N-Aryl Pyrazine-2-sulfonamides
This protocol describes a general method for the reaction of this compound with an aromatic amine.
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the aniline derivative (1.0 eq.) in anhydrous dichloromethane (10 mL per mmol of aniline).
-
Addition of Base: Add pyridine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane (5 mL per mmol) to the reaction mixture dropwise over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up: Upon completion, quench the reaction with the addition of 1M HCl (10 mL). Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl pyrazine-2-sulfonamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A typical experimental workflow for the synthesis of N-aryl pyrazine-2-sulfonamides.
Spectroscopic Data Interpretation
The following table provides expected chemical shift ranges for the characterization of N-aryl pyrazine-2-sulfonamides by ¹H and ¹³C NMR spectroscopy.
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Notes |
| Pyrazine-H | 8.5 - 9.0 | 140 - 155 | The protons on the pyrazine ring typically appear as doublets or singlets in the downfield region. |
| Aromatic-H (Aryl) | 7.0 - 8.0 | 110 - 140 | The chemical shifts of the protons on the N-aryl group depend on the substitution pattern. |
| Sulfonamide-NH | 9.0 - 11.0 | - | This proton is often broad and its chemical shift is solvent-dependent. It may exchange with D₂O. |
| Pyrazine-C | - | 130 - 160 | The carbon atoms of the pyrazine ring. |
| Aromatic-C (Aryl) | - | 115 - 145 | The carbon atoms of the N-aryl group. |
Conclusion
This compound is a valuable reagent in organic synthesis, particularly for the preparation of biologically active sulfonamides. Its reactivity is governed by the electrophilic nature of the sulfonyl group, which readily undergoes nucleophilic attack by amines. Understanding the mechanism of action and the factors that influence the reaction allows for the rational design of synthetic routes and the optimization of reaction conditions to achieve high yields of desired products. This guide provides a foundational understanding for researchers and professionals working with this important class of compounds.
The Ascendance of Pyrazine Scaffolds: A Technical Guide to Discovery, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the discovery of numerous derivatives with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel pyrazine derivatives, with a focus on their potential as therapeutic agents.
Biological Significance and Therapeutic Potential
Pyrazine derivatives have garnered significant attention for their potent and diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and kinase inhibitory effects.[1][2] The electron-deficient nature of the pyrazine ring allows it to participate in various non-covalent interactions with biological targets, while its substitutable positions offer ample opportunities for structure-activity relationship (SAR) studies and optimization of pharmacokinetic properties.[3]
Anticancer Activity
A significant body of research has focused on the development of pyrazine derivatives as anticancer agents.[4][5] These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action, including the inhibition of protein kinases that are crucial for tumor growth and survival.[6][7]
Kinase Inhibition
Many pyrazine-based compounds have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[6][7] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. The ability of the pyrazine scaffold to serve as a hinge-binding motif in the ATP-binding pocket of kinases makes it an attractive starting point for the design of selective kinase inhibitors.[3]
Quantitative Biological Data
The following tables summarize the in vitro biological activity of selected novel pyrazine derivatives against various cancer cell lines and protein kinases. This data highlights the potential of these compounds as starting points for further drug development.
Table 1: Anticancer Activity of Novel Pyrazine Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Compound 1 | HT-29 (Colon Cancer) | 10.67 | [1] |
| Compound 2 | MCF-7 (Breast Cancer) | 10.43 | [1] |
| Compound 3 | HCT116 (Colon Cancer) | 3.19 - 8.90 | [1] |
| Compound 4 | A549 (Lung Cancer) | 0.98 ± 0.08 | [8] |
| Compound 5 | MCF-7 (Breast Cancer) | 1.05 ± 0.17 | [8] |
| Compound 6 | Hela (Cervical Cancer) | 1.28 ± 0.25 | [8] |
Table 2: Kinase Inhibitory Activity of Novel Pyrazine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Darovasertib (10) | PKCα | 1.9 | [6] |
| Darovasertib (10) | PKCθ | 0.4 | [6] |
| Compound 34 | JAK1 | 3 | [6] |
| Compound 34 | JAK2 | 8.5 | [6] |
| Compound 34 | TYK2 | 7.7 | [6] |
| Compound 17l | c-Met | 26.00 | |
| Compound 17l | VEGFR-2 | 2600 | [8] |
| Compound 18i | FGFR1-4 | Inhibition > 80% |
Synthesis of Novel Pyrazine Derivatives
A variety of synthetic methodologies have been developed for the construction of the pyrazine ring and the introduction of diverse substituents. Common strategies include condensation reactions, metal-catalyzed cross-couplings, and ring-closing reactions.[9][10][11]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of novel pyrazine derivatives.
Experimental Protocol: Synthesis of a Substituted Pyrazine
This protocol describes a general method for the synthesis of a 2,5-disubstituted pyrazine derivative via the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.
Materials:
-
1,2-Dicarbonyl compound (1.0 eq)
-
1,2-Diamine (1.0 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 1,2-dicarbonyl compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the 1,2-diamine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy.
Biological Evaluation
The biological activity of newly synthesized pyrazine derivatives is typically assessed using a panel of in vitro assays. These assays provide crucial information on the compound's potency, selectivity, and mechanism of action.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazine derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the pyrazine derivative in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways Targeted by Pyrazine Derivatives
As previously mentioned, a key mechanism of action for many bioactive pyrazine derivatives is the inhibition of protein kinases. The following diagrams illustrate the signaling pathways of three important kinases that are targeted by pyrazine compounds.
TrkA Signaling Pathway
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the development and survival of neurons. Its dysregulation has been implicated in certain cancers.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are involved in cell proliferation, migration, and invasion. Aberrant c-Met signaling is a driver in many cancers.
VEGFR-2 Signaling Pathway
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Conclusion and Future Directions
The pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of the pyrazine ring, coupled with its favorable biological properties, ensures its continued prominence in drug discovery programs. Future research in this area will likely focus on the development of more selective and potent pyrazine derivatives, the exploration of novel biological targets, and the use of advanced drug delivery systems to enhance their therapeutic efficacy. The integration of computational chemistry, combinatorial synthesis, and high-throughput screening will undoubtedly accelerate the discovery and development of the next generation of pyrazine-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Pivotal Role of Pyrazine-2-sulfonyl Chloride in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of contemporary medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, pyrazine-2-sulfonyl chloride has emerged as a cornerstone scaffold, offering a unique combination of chemical reactivity and structural features that have proven invaluable in the generation of diverse compound libraries with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, applications, and biological significance of this compound and its derivatives, with a particular focus on their role in modulating key signaling pathways implicated in various disease states.
Synthesis of this compound and its Derivatives
The utility of this compound as a reactive intermediate necessitates robust and well-defined synthetic protocols. While several methods for its preparation have been reported, a commonly employed strategy involves the oxidative chlorination of pyrazine-2-thiol.[1] This approach is favored for its relatively mild conditions and the use of accessible starting materials.
Experimental Protocol: Synthesis of Chiral Pyrazolo[4,3-e][1][2][3]triazine Sulfonamides
A significant application of this compound is in the synthesis of more complex heterocyclic systems, such as the biologically active pyrazolo[4,3-e][1][2][3]triazine sulfonamides. The following protocol details a representative synthesis of these derivatives.
Synthesis of 3-(1,3-dimethyl-1H-pyrazolo[4,3-e][1][2][3]triazin-5-yl)-4-ethoxybenzenesulfonyl chloride (Intermediate 7)
A detailed experimental procedure for the synthesis of the parent sulfonyl chloride 3-(1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)-4-ethoxybenzenesulfonyl chloride (compound 7 in some literature) involves the treatment of the corresponding sulfonic acid with a chlorinating agent. A general and widely used method for such transformations is the use of chlorosulfonic acid. The synthesis of the pyrazolo[4,3-e][1][2][3]triazine core typically involves a multi-step sequence, starting from simpler precursors and building the fused ring system.[4]
General Procedure for the Synthesis of Chiral Sulfonamides (8a-m)
A mixture of the key intermediate, 3-(1,3-dimethyl-1H-pyrazolo[4,3-e][1][2][3]triazin-5-yl)-4-ethoxybenzenesulfonyl chloride (7 ) (100 mg, 0.29 mmol), and the appropriate chiral amine (1 mmol) in anhydrous acetonitrile (5 mL) is stirred overnight at room temperature. Following the reaction, the mixture is concentrated under vacuum to yield the crude sulfonamide as a yellow solid. Purification is achieved by silica gel column chromatography using a mixture of CH2Cl2:EtOH (25:1) as the eluent to afford the pure target compounds.[4]
Biological Activity and Quantitative Data
Derivatives of this compound have demonstrated a remarkable range of biological activities, including enzyme inhibition and anticancer effects. The quantitative data for a selection of these derivatives are summarized in the tables below, providing insights into their structure-activity relationships (SAR).
Table 1: Inhibitory Activity of Chiral Pyrazolo[4,3-e][1][2][3]triazine Sulfonamides against Tyrosinase and Urease
| Compound | Tyrosinase IC50 (µM) | Urease IC50 (µM) |
| 8a | > 500 | 0.037 |
| 8b | 31.25 | 0.052 |
| 8f | > 500 | 0.044 |
| 8i | 42.15 | 0.042 |
| 8j | 28.23 | 0.051 |
| Thiourea (Standard) | - | 20.9 |
Data sourced from Mojzych et al. (2021).[4]
Table 2: Cytotoxic Activity of Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides
| Compound | BxPC-3 IC50 (µM) | PC-3 IC50 (µM) |
| MM134 | 0.18 - 0.35 | 0.06 - 0.17 |
| MM136 | 0.18 - 0.35 | 0.06 - 0.17 |
| MM137 | 0.18 | 0.06 |
| MM139 | 0.18 - 0.35 | 0.06 - 0.17 |
Data represents a range of reported IC50 values. Sourced from multiple studies.[3][5]
Table 3: Kinase Inhibitory Activity of Selected Pyrazine-Based Compounds
| Compound | Target Kinase | IC50 (nM) |
| Prexasertib (8) | CHK1 | 1 |
| CHK2 | 8 | |
| RSK1 | 9 | |
| Darovasertib (10) | PKCα | 1.9 |
| PKCθ | 0.4 | |
| GSK3β | 3.1 |
Data sourced from a review on pyrazine-based kinase inhibitors.[6]
Modulation of Key Signaling Pathways
The therapeutic potential of this compound derivatives is often attributed to their ability to modulate critical intracellular signaling pathways that are dysregulated in disease. The NF-κB, AKT, and ERK pathways are prominent examples of such targets.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating inflammatory responses, cell survival, and proliferation. Some sulfonamide-containing compounds have been shown to inhibit this pathway. For instance, sulfasalazine has been demonstrated to directly inhibit IκB kinases (IKKs), which are crucial for the activation of NF-κB.[7] Certain pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine derivatives have also been observed to suppress NF-κB expression.[8]
References
- 1. Buy this compound (EVT-356804) | 184170-48-7 [evitachem.com]
- 2. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[4,3- e]tetrazolo[1,5- b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery-In Vitro and In Silico Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic Data and Analysis of Pyrazine-2-sulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for pyrazine-2-sulfonyl chloride, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited availability of public domain spectra for this compound, this document presents a detailed analysis based on available data for the structurally analogous compound, pyridine-2-sulfonyl chloride, alongside predicted values and characteristic spectroscopic features for the pyrazine moiety. This guide is intended to serve as a valuable resource for the characterization and utilization of this important building block in medicinal chemistry and materials science.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound and its pyridine analog.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | This compound (Predicted) | Pyridine-2-sulfonyl chloride (Observed) [1] |
| ¹H NMR | δ 9.0-9.2 (m, 1H), 8.8-9.0 (m, 2H) | δ 8.84 (d, J=4.10 Hz, 1H), 8.04-8.14 (m, 2H), 7.68-7.73 (m, 1H) |
| ¹³C NMR | δ ~160 (C=N), ~145-150 (CH), ~140 (C-S) | No data available |
Note: Predicted values for this compound are estimated based on the influence of the pyrazine ring's nitrogen atoms and the sulfonyl chloride group.
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected for this compound |
| S=O stretch (asymmetric) | 1370-1410 | Strong absorption in this region |
| S=O stretch (symmetric) | 1165-1205 | Strong absorption in this region |
| C=N stretch (aromatic) | 1500-1600 | Multiple bands expected |
| C-H stretch (aromatic) | 3000-3100 | Weak to medium bands |
| S-Cl stretch | 500-700 | Absorption in this region |
Table 3: Mass Spectrometry (MS) Data
| Parameter | This compound |
| Molecular Formula | C₄H₃ClN₂O₂S |
| Molecular Weight | 178.60 g/mol |
| Predicted m/z of Molecular Ion (M⁺) | 178 (with a characteristic M+2 peak for the ³⁷Cl isotope at ~32% intensity of M⁺) |
| Major Fragmentation Pathways | Loss of Cl (m/z 143), Loss of SO₂ (m/z 114), fragmentation of the pyrazine ring. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Process the free induction decay (FID) with a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.
-
Process the FID similarly to the ¹H spectrum and reference it to the solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[3]
-
Background Spectrum: Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrument-related absorptions.
-
Sample Spectrum:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).[4]
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[5]
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[6]
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Caption: Proposed electron ionization mass spectrometry fragmentation pathways for this compound.
References
- 1. Synthesis routes of Pyridine-2-sulfonyl Chloride [benchchem.com]
- 2. Nuclear magnetic resonance spectroscopy (1H NMR) [bio-protocol.org]
- 3. amherst.edu [amherst.edu]
- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
An In-depth Technical Guide to the Electrophilicity of the Sulfonyl Chloride Group on a Pyrazine Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine ring, a key scaffold in medicinal chemistry, imparts unique electronic properties to its substituents. When functionalized with a sulfonyl chloride group, the resulting pyrazine sulfonyl chloride exhibits significant electrophilicity, making it a valuable reagent and a potent reactive moiety for covalent drug design. This guide provides a comprehensive technical overview of the synthesis, electrophilic nature, and applications of pyrazine sulfonyl chlorides, with a focus on their utility in the development of targeted covalent inhibitors.
Introduction: The Electronic Influence of the Pyrazine Core
Pyrazine is a six-membered heteroaromatic ring containing two nitrogen atoms in a 1,4-arrangement.[1] This diamine structure renders the ring electron-deficient, a property that profoundly influences the reactivity of its substituents. The two electronegative nitrogen atoms exert a strong inductive electron-withdrawing effect across the ring. This intrinsic electronic characteristic is fundamental to the enhanced electrophilicity of a sulfonyl chloride group attached to the pyrazine core. The sulfur atom of the sulfonyl chloride becomes highly electron-poor and, consequently, a prime target for nucleophilic attack.[2] This heightened reactivity is harnessed in organic synthesis and, more critically, in the design of covalent inhibitors for therapeutic targets.
Synthesis of Pyrazine Sulfonyl Chlorides
The preparation of pyrazine sulfonyl chlorides can be achieved through several synthetic routes. The most common and direct method involves the oxidative chlorination of the corresponding pyrazine thiol.
Experimental Protocol: Oxidative Chlorination of Pyrazine-2-thiol
This protocol describes a common method for the synthesis of pyrazine-2-sulfonyl chloride.
Materials:
-
Pyrazine-2-thiol
-
Sodium hypochlorite (bleach, aqueous solution) or Sodium chlorite
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve pyrazine-2-thiol in an aqueous acidic solution (e.g., dilute HCl) in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Oxidative Chlorination: Slowly add an aqueous solution of sodium hypochlorite or sodium chlorite dropwise to the stirred solution. The temperature should be maintained below 5 °C throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Electrophilicity and Reactivity
The electron-deficient nature of the pyrazine ring significantly enhances the electrophilicity of the sulfonyl chloride moiety. The sulfur atom is highly susceptible to nucleophilic attack, leading to the displacement of the chloride leaving group.
Reactions with Nucleophiles
Pyrazine sulfonyl chlorides readily react with a variety of nucleophiles, most notably amines, to form stable sulfonamides. This reactivity is central to their application in medicinal chemistry.
Quantitative Data
The following table presents representative yields for the formation of sulfonamides from the reaction of pyrazine-2-carbonyl chloride with various sulfonamides, which serves as an analogue for the reactivity of the activated pyrazine core with nitrogen nucleophiles.
| Nucleophile (Sulfonamide) | Product | Yield (%) | Reference |
| Sulfanilamide | 2-{N⁴-[N¹-(p-aminophenyl)sulfonamido]carbonyl}pyrazine | 78 | [3] |
| Sulfathiazole | 2-{N⁴-[N¹-(thiazol-2-yl)sulfonamido]carbonyl}pyrazine | 82 | [3] |
| Sulfadiazine | 2-{N⁴-[N¹-(pyrimidin-2-yl)sulfonamido]carbonyl}pyrazine | 85 | [3] |
Spectroscopic Characterization
The structure of pyrazine sulfonyl chlorides can be confirmed using standard spectroscopic techniques.
| Technique | Observation |
| ¹H NMR | Aromatic protons on the pyrazine ring typically appear in the deshielded region (δ 8.5-9.5 ppm) due to the electron-withdrawing nature of the nitrogens and the sulfonyl chloride group. |
| ¹³C NMR | Aromatic carbons will also be deshielded. The carbon attached to the sulfonyl chloride group is expected to have a chemical shift in the range of 145-155 ppm. |
| IR | Strong characteristic absorption bands for the sulfonyl chloride group are expected in the regions of 1370-1410 cm⁻¹ (asymmetric S=O stretch) and 1166-1204 cm⁻¹ (symmetric S=O stretch).[4] |
| Mass Spec | The mass spectrum will show the molecular ion peak, along with a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the presence of the ³⁷Cl isotope. |
Application in Drug Discovery: Covalent Inhibitors
The high electrophilicity of the pyrazine sulfonyl chloride group makes it an ideal "warhead" for the design of targeted covalent inhibitors.[5] Covalent inhibitors form a permanent bond with their target protein, often leading to increased potency and prolonged duration of action.
Mechanism of Covalent Inhibition
The sulfonyl chloride group can react with nucleophilic amino acid residues on a target protein, such as the thiol group of cysteine or the hydroxyl group of serine. This results in the formation of a stable sulfonamide or sulfonate ester linkage, respectively, thereby irreversibly inhibiting the protein's function.
Application in Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. The ATP-binding pocket of many kinases contains a conserved cysteine residue that can be targeted by covalent inhibitors. A pyrazine sulfonyl chloride-based inhibitor can be designed to first bind non-covalently to the kinase active site, positioning the electrophilic sulfonyl chloride in proximity to the target cysteine. Subsequent nucleophilic attack by the cysteine thiol results in irreversible inhibition of the kinase. Several pyrazine-based kinase inhibitors are in clinical use or development, highlighting the utility of this scaffold.[5]
Conclusion
The sulfonyl chloride group on a pyrazine ring is a highly electrophilic moiety due to the intrinsic electron-deficient nature of the pyrazine core. This pronounced reactivity makes pyrazine sulfonyl chlorides valuable synthetic intermediates and powerful electrophilic warheads for the design of targeted covalent inhibitors. A thorough understanding of their synthesis, reactivity, and mechanism of action is crucial for leveraging their full potential in drug discovery and chemical biology.
References
- 1. CAS 184170-48-7 | this compound - Synblock [synblock.com]
- 2. Buy this compound (EVT-356804) | 184170-48-7 [evitachem.com]
- 3. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 4. acdlabs.com [acdlabs.com]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Pyrazine Scaffolds in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of pharmacologically active compounds.[1][2] Its unique electronic properties and structural features allow it to serve as a versatile building block in medicinal chemistry, leading to the discovery of numerous therapeutic agents with a wide array of biological activities.[3][4] This technical guide provides a comprehensive review of the significance of pyrazine scaffolds, detailing their diverse pharmacological applications, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.
Diverse Pharmacological Activities of Pyrazine-Containing Compounds
Pyrazine derivatives have demonstrated a remarkable spectrum of pharmacological effects, positioning them as privileged structures in drug design. These activities include, but are not limited to, anticancer, anti-inflammatory, antibacterial, antifungal, antiparasitic, and antioxidant effects.[1][4][5] The presence of the pyrazine ring can influence a molecule's physicochemical properties, such as basicity and its ability to form hydrogen bonds, which are crucial for target binding and overall efficacy.[6]
A number of pyrazine-containing drugs have successfully reached the market, validating the therapeutic potential of this scaffold.[5][7] Notable examples include the anti-tuberculosis agent Pyrazinamide, the diuretic Amiloride, and the first-in-class proteasome inhibitor for multiple myeloma, Bortezomib.[2][3]
Quantitative Analysis of Pharmacological Activity
The potency of pyrazine derivatives has been quantified in numerous studies. The following tables summarize key inhibitory and efficacy data for a selection of these compounds across various therapeutic areas.
Anticancer Activity
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Chalcone-Pyrazine Hybrid (Compound 46) | BPH-1 | 10.4 | [5] |
| Chalcone-Pyrazine Hybrid (Compound 46) | MCF-7 | 9.1 | [5] |
| Chalcone-Pyrazine Hybrid (Compound 47) | PC12 | 16.4 | [5] |
| Chalcone-Pyrazine Hybrid (Compound 48) | BEL-7402 | 10.74 | [1] |
| Resveratrol-Pyrazine Analog (Compound 67) | MCF-7 | 70.9 | [1][5] |
| Ligustrazine-Curcumin Hybrid (Compound 79) | A549 | 0.60 - 2.85 | [5] |
| Ligustrazine-Curcumin Hybrid (Compound 80) | A549 | 0.60 - 2.85 | [5] |
| Ligustrazine-Curcumin Hybrid (Compound 81) | A549 | 0.60 - 2.85 | [5] |
| Ligustrazine-Curcumin Hybrid (Compound 79) | A549/DDP | 0.60 - 2.85 | [5] |
| Ligustrazine-Curcumin Hybrid (Compound 80) | A549/DDP | 0.60 - 2.85 | [5] |
| Ligustrazine-Curcumin Hybrid (Compound 81) | A549/DDP | 0.60 - 2.85 | [5] |
| [1][5][7]triazolo[4,3-a] Pyrazine Derivative (17l) | A549 | 0.98 ± 0.08 | [8] |
| [1][5][7]triazolo[4,3-a] Pyrazine Derivative (17l) | MCF-7 | 1.05 ± 0.17 | [8] |
| [1][5][7]triazolo[4,3-a] Pyrazine Derivative (17l) | Hela | 1.28 ± 0.25 | [8] |
Neuroprotective Activity
| Compound/Derivative | Cell Line | EC50 (µM) | Reference |
| Cinnamic acid–pyrazine derivative (Compound 15) | HBMEC-2 | 3.55 | [5] |
| Cinnamic acid–pyrazine derivative (Compound 12) | SH-SY5Y | 3.68 | [5] |
| Cinnamic acid–pyrazine derivative (Compound 13) | SH-SY5Y | 3.74 | [5] |
| Cinnamic acid–pyrazine derivative (Compound 14) | SH-SY5Y | 3.62 | [5] |
Anti-inflammatory Activity
| Compound/Derivative | Assay | Inhibition | Concentration (µM) | Reference |
| Paeonol-Pyrazine Derivative (Compound 37) | LPS-induced NO overexpression in RAW264.7 macrophages | 56.32% | 20 | [1] |
Key Signaling Pathways and Mechanisms of Action
The pharmacological effects of pyrazine-containing compounds are often attributed to their interaction with specific biological targets. The pyrazine moiety can act as a bioisostere for other aromatic rings like benzene or pyridine and its nitrogen atoms frequently serve as hydrogen bond acceptors.[7]
Proteasome Inhibition by Bortezomib
Bortezomib, a dipeptidyl boronic acid, reversibly inhibits the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for degrading intracellular proteins.[2] This inhibition disrupts cellular homeostasis and induces apoptosis in cancer cells. The pyrazine ring in Bortezomib plays a crucial role in its structure and activity.
Caption: Bortezomib-mediated inhibition of the 26S proteasome.
Kinase Inhibition
Many pyrazine derivatives function as kinase inhibitors. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of the kinase domain.[7] This interaction is critical for the inhibitory activity of these compounds.
Caption: Mechanism of pyrazine-based kinase inhibitors.
Experimental Protocols: A General Workflow
The discovery and development of novel pyrazine-based therapeutic agents typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Synthesis of Pyrazine Derivatives
The synthesis of pyrazine scaffolds and their derivatives can be achieved through various organic chemistry reactions. A common approach involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. Further functionalization of the pyrazine ring can be accomplished using reactions like Suzuki or Buchwald-Hartwig couplings.[4][9]
A representative synthetic scheme for novel[1][5][7]triazolo[4,3-a]pyrazine derivatives involved the cyclization of a precursor with triethoxy methane to form a key intermediate, followed by substitution reactions to introduce various functional groups.[8]
In Vitro Biological Evaluation
The cytotoxic effects of newly synthesized pyrazine compounds are commonly assessed using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
General Protocol:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
The inhibitory activity against specific kinases can be determined using various in vitro kinase assay kits, which typically measure the phosphorylation of a substrate.
The minimum inhibitory concentration (MIC) against microbial strains is determined using methods like the Microplate Alamar Blue Assay (MABA) for Mycobacterium tuberculosis or broth microdilution methods for fungal strains.[10][11]
In Silico Studies
Computational methods are increasingly used to predict the biological activity and mechanism of action of novel compounds.
Docking Studies: Molecular docking simulations are performed to predict the binding mode and affinity of the pyrazine derivatives to their putative protein targets.[11]
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds, helping to identify candidates with favorable drug-like properties.[11]
Caption: General workflow for pyrazine-based drug discovery.
Conclusion
The pyrazine scaffold continues to be a highly valuable framework in the field of medicinal chemistry. Its adaptability and the diverse range of biological activities exhibited by its derivatives underscore its importance in the ongoing quest for novel and effective therapeutic agents. The systematic approach of synthesis, in vitro and in silico evaluation, and mechanism of action studies will undoubtedly lead to the development of new pyrazine-containing drugs to address unmet medical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Pyrazine-2-Sulfonyl Chloride: A Technical Overview of a Versatile Synthetic Intermediate
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine-2-sulfonyl chloride is a highly reactive heterocyclic compound that has garnered significant attention as a versatile building block in synthetic chemistry.[1] Characterized by an electron-deficient pyrazine ring and a highly electrophilic sulfonyl chloride group, this intermediate is primarily utilized in the construction of complex molecules, particularly in the field of medicinal chemistry.[1] While its application in material science is noted as a potential area of interest, current research and publicly available data predominantly focus on its role in the synthesis of pharmacologically active agents. This guide provides a technical overview of the documented applications of this compound, with a focus on its synthetic utility, supported by experimental data from patent literature.
Synthetic Applications and Reactivity
The primary utility of this compound lies in its reactivity towards nucleophiles, most notably amines, to form stable sulfonamide linkages. This reaction is a cornerstone of its application in drug discovery, enabling the straightforward incorporation of the pyrazinylsulfonyl moiety into a wide range of molecular scaffolds. The electron-withdrawing nature of the pyrazine ring enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group, facilitating this reaction.[1]
The general synthetic scheme for the formation of a sulfonamide from this compound is depicted below:
Figure 1: General reaction workflow for the synthesis of pyrazine sulfonamides.
Experimental Protocols from Patent Literature
While specific material science applications with quantitative data are not extensively documented, the patent literature for pharmaceutical development provides detailed experimental protocols for the use of this compound. These examples serve to illustrate its handling and reactivity.
| Product Type | Reactants | Reaction Conditions | Yield | Reference |
| Substituted Sulfonylamidine | This compound, Substituted Amine (BB-1), Triethylamine (TEA) | Solvent: Dichloromethane (CH₂Cl₂), 0°C to room temperature, overnight | Not specified, but 248 mg of product obtained from 213 mg of this compound | [2] |
| Pyrazine-2-sulfonamide | This compound, Ammonia (NH₃·H₂O) | Solvents: Dichloromethane (DCM), Water (H₂O), 0°C, 5 minutes | Not specified | [3] |
| Substituted Pyrazine Sulfonamide | This compound, tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (P1) | Not specified in detail | Not specified | [4][5] |
| N-(thiazol-2-yl)pyrazine-2-sulfonamide | This compound, 2-aminothiazole derivative | Not specified in detail | 15% | [6] |
Applications in Material Science: An Emerging Field
The application of this compound in material science is an area with considerable potential, though it remains largely unexplored in academic and patent literature. It has been mentioned as a potential cross-linking agent for the construction of coordination polymers.[1] In such applications, the pyrazine nitrogen atoms could coordinate with metal centers (e.g., Ag(I), Ru(III)) while the sulfonyl chloride group could be functionalized to link polymer chains or other components. This could lead to the development of novel materials with interesting luminescent or catalytic properties.[1]
The workflow for such a hypothetical application is conceptualized below:
Figure 2: Conceptual workflow for the synthesis of a coordination polymer using a this compound-derived linker.
Conclusion
This compound is a valuable synthetic intermediate with well-established applications in medicinal chemistry for the synthesis of sulfonamide-containing compounds. Its high reactivity and defined structure make it an excellent building block for creating complex organic molecules. While its foray into material science is currently limited, the chemical properties of this compound suggest potential for its use in creating functional materials such as coordination polymers. Further research in this area is needed to fully realize its capabilities beyond the realm of drug discovery.
References
- 1. Buy this compound (EVT-356804) | 184170-48-7 [evitachem.com]
- 2. WO2022233181A1 - Sulfonylamidine substituted compounds and their use as beta-lactamase inhibitors - Google Patents [patents.google.com]
- 3. WO2019008029A1 - Sulfonylureas and sulfonylthioureas as nlrp3 inhibitors - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. KR20190097242A - Heterocyclic Spiro Compounds as MAGL Inhibitors - Google Patents [patents.google.com]
- 6. WO2004074283A1 - N-heterocyclyl-substituted amino-thiazole derivatives as protein kinase inhibitors - Google Patents [patents.google.com]
Pyrazine-2-sulfonyl Chloride: A Comprehensive Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and disposal of Pyrazine-2-sulfonyl chloride (CAS No. 184170-48-7). The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Chemical and Physical Properties
This compound is a reactive chemical intermediate utilized in the synthesis of a variety of heterocyclic compounds.[1] Its reactivity is primarily due to the sulfonyl chloride functional group.[1] It is typically a colorless to pale yellow liquid or solid and is soluble in organic solvents like dichloromethane and chloroform.[1] A key characteristic is its sensitivity to moisture, necessitating storage under anhydrous conditions to prevent hydrolysis.[1]
| Property | Value | Source(s) |
| CAS Number | 184170-48-7 | [1][2][3][4] |
| Molecular Formula | C₄H₃ClN₂O₂S | [1][2][3] |
| Molecular Weight | 178.60 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform) | [1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Flash Point | Data not available |
Hazard Identification and GHS Classification
While specific toxicological data for this compound is limited, based on the hazards associated with similar sulfonyl chloride compounds and pyrazine derivatives, the following GHS classification is likely applicable.
GHS Pictograms:
Signal Word: Danger[5]
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[5]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
-
May be a flammable solid (based on data for pyrazine).[6]
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[7]
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[7]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P310: Immediately call a POISON CENTER or doctor/physician.[5]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]
-
P405: Store locked up.[6]
-
P501: Dispose of contents/container to an approved waste disposal plant.[6]
Experimental Protocols for Hazard Assessment
Skin Corrosion/Irritation
Methodology (based on OECD Guideline 404 & 439):
The potential for skin irritation and corrosion is assessed using a tiered approach.[6]
-
In vitro assessment: The test substance is applied to a reconstructed human epidermis (RhE) model. Cell viability is measured after exposure. A significant reduction in viability indicates irritation or corrosion potential.[6]
-
In vivo assessment (if necessary): If in vitro results are inconclusive, a test on a small number of laboratory animals (typically rabbits) may be conducted. A small amount of the substance is applied to a shaved patch of skin and observed for signs of erythema (redness) and edema (swelling) over a period of days.
Eye Irritation/Corrosion
Methodology (based on OECD Guideline 405):
Similar to skin irritation testing, a weight-of-evidence approach is used.
-
Assessment of existing data: All available information on the substance's physicochemical properties and data from similar compounds are reviewed.
-
In vitro/ex vivo tests: Validated tests using isolated animal corneas or other models are performed to predict eye irritation potential.
-
In vivo assessment (if necessary): A single drop of the substance is applied to the eye of a conscious rabbit, and the effects on the cornea, iris, and conjunctiva are observed and scored over several days.
Flammability (Flash Point)
Methodology (based on ASTM D56, D93, E502):
The flash point of a solid is determined using a closed-cup tester.
-
A specified amount of the solid is placed in the test cup.
-
The sample is heated at a controlled rate.
-
An ignition source is periodically passed over the cup.
-
The flash point is the lowest temperature at which the vapors above the substance ignite.
Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Ensure eyewash stations and safety showers are readily accessible.[8]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.[9]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[9]
-
Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.[10]
References
- 1. Buy this compound (EVT-356804) | 184170-48-7 [evitachem.com]
- 2. chiralen.com [chiralen.com]
- 3. ChemTik Products [chemtik.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. CAS 184170-48-7 | this compound - Synblock [synblock.com]
- 6. cdn.website-editor.net [cdn.website-editor.net]
- 7. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Core of Pyrazine Chemistry for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern organic and medicinal chemistry. Its unique electronic properties and versatile reactivity make it a valuable scaffold in the synthesis of a wide array of functional molecules, from flavor and fragrance compounds to life-saving pharmaceuticals. This technical guide provides an in-depth exploration of pyrazine chemistry, focusing on its synthesis, reactivity, and applications in drug discovery, complete with detailed experimental protocols and visual aids to facilitate understanding and practical implementation.
Core Synthetic Strategies for the Pyrazine Ring
The construction of the pyrazine core can be achieved through several classical and modern synthetic methodologies. This section details some of the most fundamental and widely utilized approaches.
Classical Named Reactions
Two historical methods, the Staedel–Rugheimer and Gutknecht pyrazine syntheses, remain relevant for their simplicity and foundational importance.
1.1.1. Staedel–Rugheimer Pyrazine Synthesis (1876)
This method involves the reaction of a 2-haloacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a symmetrically substituted pyrazine.
Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine (Illustrative)
To a solution of 2-chloroacetophenone (1 equivalent) in ethanol, an excess of aqueous ammonia is added. The mixture is heated under reflux for several hours. After cooling, the intermediate α-aminoacetophenone is isolated. This intermediate is then heated in a suitable solvent (e.g., ethanol or acetic acid), often in the presence of an oxidizing agent such as air or a mild chemical oxidant, to promote condensation and aromatization to 2,5-diphenylpyrazine. The product can be purified by recrystallization.
1.1.2. Gutknecht Pyrazine Synthesis (1879)
A variation of the Staedel–Rugheimer synthesis, the Gutknecht method also relies on the self-condensation of an α-amino ketone. The key difference lies in the synthesis of the α-amino ketone intermediate, which is typically prepared by the reduction of an α-oximino ketone.[1][2] This method is particularly useful for the synthesis of symmetrically substituted pyrazines. The general scheme involves the treatment of a ketone with nitrous acid to form an α-oximino ketone, followed by reduction to the α-amino ketone, which then dimerizes and oxidizes to the pyrazine.[3][4]
Experimental Protocol: General Procedure for Gutknecht Pyrazine Synthesis
-
Nitrosation: A ketone is dissolved in a suitable solvent (e.g., diethyl ether or acetic acid) and treated with a source of nitrous acid (e.g., sodium nitrite and hydrochloric acid) at low temperature (0-5 °C) to form the corresponding α-oximino ketone.
-
Reduction: The isolated α-oximino ketone is then reduced to the α-amino ketone. Common reducing agents include zinc powder in acetic acid or catalytic hydrogenation.
-
Condensation and Oxidation: The α-amino ketone, often without purification, is allowed to self-condense. This is typically achieved by adjusting the pH to basic or by heating the reaction mixture. The resulting dihydropyrazine is then oxidized to the aromatic pyrazine. This oxidation can often be accomplished by bubbling air through the reaction mixture or by using a mild oxidizing agent like copper(II) sulfate.[2]
Modern Synthetic Approaches
More contemporary methods offer greater flexibility and control over the substitution pattern of the pyrazine ring.
1.2.1. Condensation of 1,2-Dicarbonyls with 1,2-Diamines
A versatile and widely used method for the synthesis of both symmetrical and unsymmetrical pyrazines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. The resulting dihydropyrazine is then oxidized to the pyrazine.
Experimental Protocol: Synthesis of 2,3-Dimethylpyrazine
To a stirred solution of ethylenediamine (1.0 equivalent) in a suitable solvent such as ethanol or diethyl ether at 0 °C, a solution of diacetyl (2,3-butanedione) (1.0 equivalent) in the same solvent is added dropwise. After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to allow for the formation of the dihydropyrazine intermediate. Subsequently, an oxidizing agent, such as manganese dioxide or simply exposure to air with a catalyst, is introduced to facilitate the aromatization to 2,3-dimethylpyrazine. The product is then isolated and purified, for example, by distillation.
1.2.2. Dehydrogenative Coupling of β-Amino Alcohols
A more recent and atom-economical approach involves the manganese-catalyzed dehydrogenative self-coupling of β-amino alcohols to form symmetrically substituted pyrazines.[5] This method generates water and hydrogen gas as the only byproducts.[5]
Experimental Workflow: Manganese-Catalyzed Pyrazine Synthesis
Caption: Workflow for the dehydrogenative coupling of β-amino alcohols.
Reactivity and Functionalization of the Pyrazine Ring
The electron-deficient nature of the pyrazine ring, due to the presence of two electronegative nitrogen atoms, dictates its reactivity. It is generally resistant to electrophilic aromatic substitution but is susceptible to nucleophilic attack and metalation.
Nucleophilic Aromatic Substitution (SNAr)
Halogenated pyrazines are excellent substrates for nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the pyrazine ring activates the halide towards displacement by a variety of nucleophiles, including alkoxides, amines, and thiolates.
Experimental Protocol: Nucleophilic Substitution of 2,3-Dichloropyrazine with Sodium Methoxide
To a solution of sodium methoxide (2.2 equivalents) in dry methanol, 2,3-dichloropyrazine (1.0 equivalent) is added portion-wise at room temperature. The reaction mixture is then heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 2,3-dimethoxypyrazine, which can be further purified by chromatography or recrystallization.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halopyrazines, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
2.2.1. Suzuki-Miyaura Coupling
This reaction couples a halopyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for introducing aryl, heteroaryl, or vinyl substituents onto the pyrazine ring.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyrazine with Phenylboronic Acid
A mixture of 2-bromopyrazine (1.0 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base such as potassium carbonate (2.0 equivalents) is placed in a reaction vessel. A degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water, is added. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield 2-phenylpyrazine.
2.2.2. Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between a halopyrazine and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine.[6]
Experimental Protocol: Sonogashira Coupling of 2-Chloropyrazine with Phenylacetylene [7]
To a solution of 2-chloropyrazine (1.0 equivalent) and phenylacetylene (1.2 equivalents) in a suitable solvent such as triethylamine or a mixture of THF and an amine, a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are added.[8] The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then purified by column chromatography to give 2-(phenylethynyl)pyrazine.
Pyrazines in Drug Discovery and Development
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic applications. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, facilitating binding to biological targets.
Bortezomib (Velcade®): A Proteasome Inhibitor
Bortezomib is a dipeptidyl boronic acid that contains a pyrazine moiety and is a potent and reversible inhibitor of the 26S proteasome. It is used in the treatment of multiple myeloma and mantle cell lymphoma.
Mechanism of Action: Bortezomib's primary mechanism of action is the inhibition of the chymotrypsin-like activity of the proteasome. This leads to the accumulation of ubiquitinated proteins, which disrupts cellular homeostasis and induces apoptosis in cancer cells. A key downstream effect is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the degradation of IκB, an inhibitor of NF-κB, Bortezomib keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-survival and pro-proliferative genes.[9][10]
Signaling Pathway: Bortezomib and the NF-κB Pathway
Caption: Bortezomib inhibits the proteasome, preventing IκB degradation and NF-κB activation.
Experimental Protocol: Synthesis of Bortezomib (Convergent Approach)
The synthesis of Bortezomib can be achieved through a convergent approach. One key step involves the coupling of N-(Pyrazine-2-ylcarbonyl)-L-phenylalanine with (1R)-(S)-pinanediol-1-ammoniumtrifluoroacetate-3-methylbutane-1-boronate. This condensation is typically carried out using a coupling reagent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous solvent like dichloromethane (DCM) at low temperatures. Following the coupling, a series of deprotection steps, including the removal of the pinanediol protecting group from the boronic acid, are performed to yield Bortezomib.
Zopiclone (Imovane®): A Nonbenzodiazepine Hypnotic
Zopiclone is a cyclopyrrolone derivative that contains a pyrazine ring. It is a nonbenzodiazepine hypnotic agent used for the short-term treatment of insomnia.
Mechanism of Action: Zopiclone acts as a positive allosteric modulator of the GABA-A receptor. Although not a benzodiazepine, it binds to the benzodiazepine binding site on the GABA-A receptor complex, enhancing the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This increased GABAergic activity leads to a hyperpolarization of the neuronal membrane, resulting in the sedative and hypnotic effects of the drug.
Signaling Pathway: Zopiclone and the GABA-A Receptor
Caption: Zopiclone enhances GABA's effect on the GABA-A receptor, increasing chloride influx.
Experimental Protocol: Synthesis of Zopiclone [3]
The synthesis of Zopiclone typically involves the reaction of 6-(5-chloro-2-pyridyl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine with 1-chloroformyl-4-methylpiperazine hydrochloride. This acylation reaction is carried out in the presence of a base, such as triethylamine or pyridine, and often with a catalytic amount of 4-dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane or acetonitrile.[5] The reaction mixture is heated to reflux to drive the reaction to completion. After workup, which typically involves washing with aqueous solutions to remove salts and excess reagents, the crude Zopiclone is purified by recrystallization.[3]
Data Presentation: Quantitative Analysis of Pyrazine Syntheses
The following tables summarize quantitative data for selected pyrazine synthesis and functionalization reactions, providing a comparative overview of different methodologies.
Table 1: Yields for Selected Pyrazine Ring Syntheses
| Pyrazine Derivative | Starting Materials | Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Diphenylpyrazine | 2-Aminoacetophenone | Self-condensation/Oxidation | Air | Ethanol | Reflux | - | - | [Classical] |
| 2,5-Dimethylpyrazine | Diacetyl, Ethylenediamine | Condensation/Oxidation | MnO₂ | Ethanol | RT | - | - | [Illustrative] |
| 2,5-Diphenylpyrazine | 2-Phenylglycinol | Dehydrogenative Coupling | Mn Pincer Complex (2 mol%) | Toluene | 150 | 24 | 99 | [5] |
| 2,5-Dibenzylpyrazine | 2-Amino-3-phenyl-1-propanol | Dehydrogenative Coupling | Mn Pincer Complex (2 mol%) | Toluene | 150 | 24 | 95 | [5] |
| 2,5-Diisobutylpyrazine | 2-Amino-4-methyl-1-pentanol | Dehydrogenative Coupling | Mn Pincer Complex (2 mol%) | Toluene | 150 | 24 | 80 | [5] |
| Substituted Pyrazines | N-allyl malonamides | Thermal Cyclization | - | Xylene | 140 | - | 43 | |
| Substituted Pyrazines | N-allyl malonamides | Copper-mediated Cyclization | CuI | Acetic Acid | 120 | - | 68 |
Table 2: Yields for Selected Pyrazine Functionalization Reactions
| Pyrazine Substrate | Reagent(s) | Reaction Type | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Product Yield (%) | Reference |
| 2-Bromopyrazine | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | - | Good | [Illustrative] |
| 2,5-Dibromopyrazine | 3-Borylindole | Suzuki-Miyaura | Pd(PPh₃)₄ | - | - | - | 69 | |
| 2-Chloropyrazine | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | THF/Et₃N | RT | - | - | [Illustrative] |
| 2,3-Dichloropyrazine | Sodium Methoxide | SNAr | - | Methanol | Reflux | - | - | [Illustrative] |
| 2,3-Dimethylpyrazine | Arylboronic acid | C-H Functionalization | Fe Catalyst | - | - | - | 60 | |
| Chloropyrazine | Aryl Iodide | Metalation/Cross-coupling | TMPMgCl·LiCl, TMPZnCl·LiCl | - | - | - | ≤93 | |
| 2-Aminopyrazine | NCS | Dichlorination | - | THF | - | 2 | 86 |
Conclusion
Pyrazine chemistry continues to be a vibrant and essential field within organic synthesis and drug discovery. The foundational synthetic methods, coupled with modern catalytic techniques, provide a robust toolbox for the construction and functionalization of this important heterocyclic scaffold. The prevalence of the pyrazine core in pharmaceuticals underscores its significance in modulating biological processes. This guide has provided a comprehensive overview of the core principles of pyrazine chemistry, offering both theoretical understanding and practical experimental details to aid researchers in their synthetic endeavors. Further exploration into novel catalytic systems and the biological activities of new pyrazine derivatives will undoubtedly continue to expand the impact of this versatile heterocycle.
References
- 1. Gutknecht-Pyrazinsynthese – Wikipedia [de.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Gutknecht Condensation | CoLab [colab.ws]
- 4. Archivo:Staedel-Rugheimer Pyrazine Synthesis.png - Wikipedia, la enciclopedia libre [es.wikipedia.org]
- 5. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazine synthesis [organic-chemistry.org]
- 9. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]
- 10. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Pyrazine-2-sulfonyl Chloride from Pyrazine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of pyrazine-2-sulfonyl chloride, a valuable intermediate in medicinal chemistry and organic synthesis. The primary method described is the oxidative chlorination of pyrazine-2-thiol. This application note includes a detailed experimental protocol, a summary of reaction parameters, and a workflow diagram to ensure reproducibility and safety in a laboratory setting. Two common oxidizing agents for this transformation, sodium hypochlorite and sodium chlorite, are discussed, with a detailed protocol provided for the former based on analogous well-established procedures.
Introduction
This compound is a key building block for the synthesis of a variety of heterocyclic compounds with potential pharmacological activities. The sulfonyl chloride functional group is highly reactive towards nucleophiles, making it a versatile handle for introducing the pyrazine moiety into larger molecules. The most common and environmentally conscious route to this compound is the oxidative chlorination of commercially available pyrazine-2-thiol. This method avoids the use of harsh and hazardous reagents, such as chlorine gas, which were employed in older, lower-yielding procedures. Modern methods utilizing oxidizing agents like sodium hypochlorite or sodium chlorite in aqueous media offer good yields and a safer reaction profile.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound from pyrazine-2-thiol via oxidative chlorination. The data is based on a well-established analogous procedure for the synthesis of pyridine-2-sulfonyl chloride and reported yields for the pyrazine derivative.
| Parameter | Value | Notes |
| Starting Material | Pyrazine-2-thiol | - |
| Oxidizing Agent | Sodium hypochlorite (NaOCl) | Aqueous solution (10-15%) |
| Molar Ratio (NaOCl : Thiol) | ~15-20 : 1 | A significant excess of the oxidizing agent is used. |
| Solvent | Acetic Acid / Water | The reaction is typically performed in an acidic aqueous medium. |
| Reaction Temperature | 0 °C to 10 °C | The reaction is exothermic and requires cooling to maintain control. |
| Reaction Time | Approximately 1 hour | Monitored by TLC until starting material is consumed. |
| Typical Yield | 70-75% | Isolated yield after purification.[1] |
Experimental Protocol
This protocol details the synthesis of this compound from pyrazine-2-thiol using sodium hypochlorite. A similar procedure can be followed using sodium chlorite, which has also been reported as an effective oxidizing agent for this transformation.
Materials:
-
Pyrazine-2-thiol
-
Concentrated Acetic Acid
-
Aqueous sodium hypochlorite solution (10-15% available chlorine)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
-
Water (deionized)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrazine-2-thiol (1.0 eq) in concentrated acetic acid.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Oxidant: Slowly add the aqueous sodium hypochlorite solution (15-20 eq) dropwise to the stirred solution via a dropping funnel. It is crucial to maintain the internal reaction temperature below 10 °C throughout the addition, as the reaction is exothermic.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Notes and Protocols: Reaction of Pyrazine-2-sulfonyl chloride with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine-2-sulfonyl chloride is a reactive intermediate of significant interest in medicinal chemistry and drug discovery. The pyrazine moiety is a common scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The sulfonyl chloride functional group is a potent electrophile that readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[4][5][6][7]
This nucleophilic substitution reaction provides a reliable and versatile method for the synthesis of a diverse library of N-substituted pyrazine-2-sulfonamides. These products are valuable as final drug candidates or as intermediates for further chemical modifications. The resulting sulfonamide group can act as a key pharmacophore, participating in hydrogen bonding and other crucial interactions with biological targets.[6]
These application notes provide a detailed overview of the reaction of this compound with primary and secondary amines, including the reaction mechanism, typical experimental protocols, and a summary of expected outcomes.
Reaction Mechanism and Principles
The reaction proceeds via a nucleophilic acyl substitution mechanism at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the stable sulfonamide product. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct.[5][7]
The formation of the sulfonamide product is generally more rapid with primary amines compared to secondary amines due to the lower steric hindrance and higher nucleophilicity of primary amines.[5]
Data Presentation
| Amine Type | Reaction Conditions | Product | Yield Range (%) | Reference |
| General Amines | Pyridine, 45°C, 4 hours | N-substituted pyrazine-2-sulfonamide | 70 - 95 | [4] |
Experimental Protocols
The following are general protocols for the synthesis of N-substituted pyrazine-2-sulfonamides. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Synthesis of N-Aryl/Alkyl-Pyrazine-2-sulfonamides
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Anhydrous pyridine or triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 eq.) in anhydrous DCM or THF.
-
Add the base, either anhydrous pyridine or triethylamine (1.2 - 1.5 eq.), to the solution and stir.
-
In a separate flask, dissolve this compound (1.0 - 1.1 eq.) in a minimal amount of the same anhydrous solvent.
-
Slowly add the this compound solution to the stirring amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO3.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted pyrazine-2-sulfonamide.
Protocol 2: Microwave-Assisted Synthesis of N-Aryl/Alkyl-Pyrazine-2-sulfonamides (Solvent-Free)
This method offers a more environmentally friendly and often faster alternative to traditional heating.[5]
Materials:
-
This compound
-
Primary or secondary amine
-
Microwave reactor
-
Standard laboratory glassware for work-up
Procedure:
-
In a suitable microwave reaction vessel, add the primary or secondary amine (1.0 eq.) and this compound (1.0 eq.).
-
If one of the reactants is a solid, gently grind them together to ensure homogeneity.
-
Place the vessel in the microwave reactor and irradiate at a suitable power and temperature for a short period (e.g., 1-10 minutes). The optimal conditions will need to be determined for each specific reaction.
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by standard methods such as column chromatography or recrystallization.
Mandatory Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound (EVT-356804) | 184170-48-7 [evitachem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. cbijournal.com [cbijournal.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines Using Pyrazine-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] These scaffolds are considered "privileged structures" in drug discovery, with derivatives showing promise as anticancer, anti-inflammatory, and antimicrobial agents. Notably, several pyrazolo[1,5-a]pyrimidine-based compounds have been investigated as potent kinase inhibitors, targeting signaling pathways implicated in cancer and other diseases.[2]
This document provides a detailed overview of a proposed synthetic route to pyrazolo[1,5-a]pyrimidines utilizing pyrazine-2-sulfonyl chloride as a key reagent. While the direct synthesis of pyrazolo[1,5-a]pyrimidines using this specific sulfonyl chloride is not extensively documented, this application note outlines a plausible two-step synthetic strategy based on the known reactivity of 5-aminopyrazoles and sulfonyl chlorides. Additionally, a standard, well-established protocol for the synthesis of this scaffold is provided for reference.
Proposed Synthetic Pathway Using this compound
The proposed synthesis involves a two-step process: first, the formation of a sulfonamide intermediate by reacting this compound with a 5-aminopyrazole, followed by a subsequent cyclization step to yield the target pyrazolo[1,5-a]pyrimidine.
Step 1: Synthesis of N-(1H-Pyrazol-5-yl)pyrazine-2-sulfonamide
The initial step involves the nucleophilic attack of the amino group of a 5-aminopyrazole on the sulfonyl chloride of this compound to form a stable sulfonamide linkage. This reaction is a common method for the synthesis of sulfonamides.[3]
Step 2: Intramolecular Cyclization
The second step would involve an intramolecular cyclization of the N-(1H-pyrazol-5-yl)pyrazine-2-sulfonamide intermediate to form the pyrazolo[1,5-a]pyrimidine ring system. This cyclization would likely require activation of a carbon on the pyrazine ring to facilitate the ring-closing reaction. The feasibility and specific conditions for this step would require experimental investigation.
Experimental Protocols
Protocol 1: Proposed Synthesis of Pyrazolo[1,5-a]pyrimidines via this compound
Materials:
-
This compound
-
Substituted 5-aminopyrazole
-
Anhydrous pyridine or other suitable base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Reagents for cyclization (e.g., a strong base like sodium hydride, and a reagent to facilitate ring closure)
-
Standard laboratory glassware and work-up reagents
Procedure:
Step A: Synthesis of N-(1H-Pyrazol-5-yl)pyrazine-2-sulfonamide Intermediate
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 5-aminopyrazole (1.0 eq) in anhydrous DCM.
-
Add a suitable base such as pyridine or triethylamine (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the 5-aminopyrazole solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(1H-pyrazol-5-yl)pyrazine-2-sulfonamide.
Step B: Cyclization to Pyrazolo[1,5-a]pyrimidine
Note: The following is a general proposition and would require optimization.
-
Dissolve the N-(1H-pyrazol-5-yl)pyrazine-2-sulfonamide intermediate (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or THF).
-
Add a strong base (e.g., sodium hydride, 1.5 eq) portion-wise at 0 °C and stir for 30 minutes.
-
The subsequent cyclization may require heating or the addition of a catalyst to facilitate the ring closure. The specific conditions will need to be determined experimentally.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with a proton source (e.g., saturated ammonium chloride solution).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography or recrystallization.
Protocol 2: General and Well-Established Synthesis of Pyrazolo[1,5-a]pyrimidines
A common and reliable method for the synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[2]
Materials:
-
Substituted 5-aminopyrazole
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Glacial acetic acid or another suitable solvent/catalyst
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In a round-bottom flask, dissolve the 5-aminopyrazole (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in glacial acetic acid.
-
Heat the reaction mixture at reflux for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine.
Data Presentation
The following table summarizes representative yields for the synthesis of pyrazolo[1,5-a]pyrimidines using established methods, as specific data for the this compound route is not available.
| Entry | 5-Aminopyrazole Derivative | 1,3-Dicarbonyl Compound | Solvent/Catalyst | Reaction Conditions | Yield (%) | Reference |
| 1 | 5-Amino-3-phenyl-1H-pyrazole | Acetylacetone | Acetic Acid | Reflux, 6h | 85 | General Protocol |
| 2 | 5-Amino-3-(4-chlorophenyl)-1H-pyrazole | Ethyl acetoacetate | Acetic Acid | Reflux, 8h | 78 | General Protocol |
| 3 | 5-Amino-3-methyl-1H-pyrazole | Dibenzoylmethane | Acetic Acid | Reflux, 5h | 92 | General Protocol |
Visualizations
Caption: Proposed two-step synthesis of pyrazolo[1,5-a]pyrimidines.
Caption: General mechanism of kinase inhibition by pyrazolo[1,5-a]pyrimidines.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Nucleophilic Substitution on Pyrazine-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental conditions and protocols for the nucleophilic substitution on pyrazine-2-sulfonyl chloride, a versatile building block in medicinal chemistry and organic synthesis. The highly reactive sulfonyl chloride group readily undergoes substitution with a variety of nucleophiles, including amines, alcohols, and thiols, to yield the corresponding sulfonamides, sulfonate esters, and thioesters.
General Reaction Scheme
The fundamental reaction involves the attack of a nucleophile on the electrophilic sulfur atom of the this compound, leading to the displacement of the chloride leaving group. The general transformation is depicted below:
Preparation of Chiral Sulfonamides for Enzyme Inhibition Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral sulfonamides are a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Their ability to act as mimics of the tetrahedral transition state of peptide hydrolysis has made them particularly effective as enzyme inhibitors. The stereochemistry of these molecules is often critical for their biological activity, with enantiomers frequently exhibiting significantly different potencies and selectivities. This document provides detailed application notes and protocols for the preparation of chiral sulfonamides and their evaluation as enzyme inhibitors, with a focus on carbonic anhydrases, kinases, and proteases.
Data Presentation: Enzyme Inhibition by Chiral Sulfonamides
The inhibitory activities of representative chiral sulfonamides against various enzymes are summarized in the tables below. This data highlights the importance of stereochemistry and structural modifications on inhibitor potency.
Table 1: Inhibition of Carbonic Anhydrase Isoforms by Chiral Sulfonamides
| Compound | Target Isoform | K_i_ (nM) | Reference |
| Acetazolamide | hCA I | 250 | [1] |
| Acetazolamide | hCA II | 12 | [1] |
| Sulfonamide 4 | hCA IX | 1.5 | [1] |
| Sulfonamide 5 | hCA XII | 0.8 | [1] |
| Squaramide-Sulfonamide 11 | hCA IX | 29.4 | [2] |
| Squaramide-Sulfonamide 11 | hCA XII | 9.15 | [2] |
| Coumarin-Squaramide 16c | hCA IX | 19.2 | [2] |
| Coumarin-Squaramide 16c | hCA XII | 7.23 | [2] |
Table 2: Inhibition of HIV-1 Protease by Chiral Sulfonamides
| Compound | K_i_ (nM) | IC_50_ (nM) | Reference |
| Inhibitor 4a | 0.002 | 21 | [3] |
| Inhibitor 4b | 0.32 | 0.9 | [3] |
| Pyrone XVIII | 0.5 | 0.6 | [4] |
| Macrocycle 26 | 0.7 | 300 | [5] |
Table 3: Inhibition of Kinases by Chiral Sulfonamides
| Compound | Target Kinase | IC_50_ (µM) | Reference |
| 3-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamide | CDK2 | 0.21 | [6] |
| O(6)-Cyclohexylmethoxy-2-(3'-sulfamoylanilino)purine | CDK2 | 0.21 | [6] |
| ZSTK474 Analogue 17 | PI3Kα | - | [7] |
Experimental Protocols
I. Synthesis of Chiral Sulfonamides
A general procedure for the synthesis of chiral sulfonamides involves the reaction of a chiral amine with a sulfonyl chloride in the presence of a base.[8]
Materials:
-
Chiral primary or secondary amine
-
Appropriate sulfonyl chloride
-
Powdered potassium hydroxide (KOH) or other suitable base (e.g., triethylamine, pyridine)
-
Dry dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a solution of the chiral amine (1.0 mmol) in dry DCM (15.0 mL), add powdered potassium hydroxide (1.8 mmol).
-
Stir the mixture at room temperature.
-
Add the sulfonyl chloride (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture into brine and extract with DCM.
-
Combine the organic phases and dry over anhydrous Na₂SO₄.
-
Filter the mixture through a pad of Celite® and wash the pad with DCM.
-
Evaporate the solvent under reduced pressure to yield the crude sulfonamide.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
II. Enzyme Inhibition Assays
This protocol is adapted from a spectrophotometric method that measures the CA-catalyzed hydrolysis of p-nitrophenyl acetate.[9]
Materials:
-
Purified carbonic anhydrase (e.g., bovine CA II)
-
Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl₂)
-
p-Nitrophenyl acetate (substrate)
-
Test sulfonamide inhibitor
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of the substrate and test inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 60 µL of Tris-sulfate buffer to each well.
-
Add 10 µL of the test inhibitor solution at various concentrations to the wells. Include a control with solvent only.
-
Add 10 µL of the carbonic anhydrase enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the p-nitrophenyl acetate substrate solution.
-
Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition versus the inhibitor concentration. The K_i_ can be calculated using the Cheng-Prusoff equation if the K_m_ of the substrate is known.
This is a general protocol for a luminescence-based kinase assay that measures ATP consumption (e.g., Kinase-Glo®).[10][11]
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test sulfonamide inhibitor
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase assay buffer.
-
Add the kinase and its specific substrate to the wells of the assay plate.
-
Add the serially diluted inhibitor or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Incubate at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
This protocol describes a general fluorescence-based assay using an internally quenched fluorescent peptide substrate.[12]
Materials:
-
Purified protease (e.g., HIV-1 protease, a matrix metalloproteinase)
-
Fluorogenic peptide substrate specific for the protease
-
Assay buffer
-
Test sulfonamide inhibitor
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare stock solutions of the substrate and test inhibitors in a suitable solvent.
-
Add assay buffer to the wells of a black 96-well plate.
-
Add the test inhibitor at various concentrations to the wells. Include a control with solvent only.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C) for 10 minutes.
-
Initiate the reaction by adding the protease enzyme solution to each well.
-
Immediately after adding the enzyme, add the fluorogenic peptide substrate solution.
-
Monitor the increase in fluorescence intensity over time using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Determine the initial reaction velocities from the linear portion of the progress curves.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ and/or K_i_ values.
Visualizations
Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and growth, and its dysregulation is implicated in many cancers.[13][14][15][16] Chiral sulfonamides have been developed as inhibitors of key kinases in this pathway, such as PI3K.[7]
Caption: PI3K/Akt signaling pathway and the point of inhibition by chiral sulfonamides.
Experimental Workflow
The following diagram illustrates the general workflow for the preparation and evaluation of chiral sulfonamides as enzyme inhibitors.
Caption: General workflow for chiral sulfonamide inhibitor development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Squaramide-Tethered Sulfonamides and Coumarins: Synthesis, Inhibition of Tumor-Associated CAs IX and XII and Docking Simulations [mdpi.com]
- 3. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design of novel HIV protease inhibitors: sulfonamide-containing 4-hydroxycoumarins and 4-hydroxy-2-pyrones as potent non-peptidic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based design: synthesis and biological evaluation of a series of novel cycloamide-derived HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. Assay for Protealysin-like Protease Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. cusabio.com [cusabio.com]
- 16. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
Application of Pyrazine-2-sulfonyl Chloride in the Development of Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Pyrazine-2-sulfonyl chloride has emerged as a versatile building block in the synthesis of novel heterocyclic compounds with promising antimicrobial activities. The pyrazine ring, an isostere of benzene and other heterocycles, and the reactive sulfonyl chloride group make it a valuable scaffold in medicinal chemistry.[1] Derivatives of this compound, particularly pyrazine sulfonamides, have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[2][3]
The core concept behind the antimicrobial potential of these compounds lies in the synergistic effect of the pyrazine moiety and the sulfonamide functional group. Sulfonamides are a well-established class of antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these molecules disrupt the production of dihydrofolic acid, a precursor for DNA and RNA synthesis, ultimately leading to bacteriostasis.
Recent research has focused on synthesizing various derivatives by reacting this compound with a diverse range of amines, hydrazines, and other nucleophiles to explore the structure-activity relationship (SAR). These studies have shown that modifications to the amine substituent can significantly influence the antimicrobial potency and spectrum of the resulting compounds. For instance, the introduction of bulky or heterocyclic moieties has been shown to enhance activity against specific bacterial strains.
The development of novel antimicrobial agents is a critical area of research due to the increasing prevalence of multidrug-resistant (MDR) pathogens. This compound offers a promising starting point for the design and synthesis of new generations of sulfonamide-based antimicrobials that may overcome existing resistance mechanisms. Further investigations into their mechanism of action, potential off-target effects, and in vivo efficacy are warranted to fully realize their therapeutic potential.
Data Presentation
Table 1: Antimicrobial Activity of Selected Pyrazine Sulfonamide Derivatives
| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| 1a | N-(pyrazin-2-yl)benzenesulfonamide | Mycobacterium tuberculosis H37Rv | >100 | [4] |
| 2a | 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | Mycobacterium tuberculosis H37Rv | 6.25 | [4] |
| 1b | N-(6-chloropyrazin-2-yl)benzenesulfonamide | Mycobacterium tuberculosis H37Rv | >100 | [4] |
| 2b | 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | Mycobacterium tuberculosis H37Rv | 6.25 | [4] |
| 2e | Triazolo[4,3-a]pyrazine derivative | Staphylococcus aureus | 32 | [5][6] |
| 2e | Triazolo[4,3-a]pyrazine derivative | Escherichia coli | 16 | [5][6] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Protocol 1: General Synthesis of N-substituted Pyrazine-2-sulfonamides
This protocol describes a general method for the synthesis of N-substituted pyrazine-2-sulfonamides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Dropping funnel
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (if necessary)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve the desired amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Add the this compound solution dropwise to the cooled amine solution over a period of 15-20 minutes using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane mixture).
-
Once the reaction is complete, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system to obtain the pure N-substituted pyrazine-2-sulfonamide.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of the synthesized pyrazine derivatives against bacterial strains.
Materials:
-
Synthesized pyrazine compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37 °C)
-
Sterile pipette tips and tubes
-
Positive control antibiotic (e.g., Ampicillin)
-
Negative control (DMSO or solvent used to dissolve compounds)
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
In a 96-well microtiter plate, perform a serial two-fold dilution of each compound in MHB. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
-
Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control well (containing bacteria and a known antibiotic), a negative control well (containing bacteria and the solvent used for the compounds), and a sterility control well (containing only MHB).
-
Incubate the microtiter plate at 37 °C for 18-24 hours.
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Mandatory Visualization
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives : Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Synthesis of Pyrazole and Triazine Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyrazole and triazine heterocycles, which are pivotal scaffolds in drug discovery and development. The protocols are supplemented with quantitative data, reaction schemes, and diagrams of relevant biological pathways to guide researchers in their synthetic and drug discovery endeavors.
I. Synthesis of Pyrazole Heterocycles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prominent structural motifs in a wide array of pharmaceuticals, exhibiting anti-inflammatory, analgesic, and anticancer properties.
A. Knorr Pyrazole Synthesis
The Knorr synthesis is a classical and widely used method for the preparation of pyrazoles, typically involving the condensation of a β-ketoester or a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2]
Reaction Scheme:
Caption: General scheme of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one [1][3]
-
Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1.63 mL, 12.5 mmol) and phenylhydrazine (1.25 mL, 12.5 mmol). Caution: This addition is slightly exothermic and should be performed slowly in a fume hood.
-
Heating: Assemble a reflux condenser and heat the reaction mixture in an oil bath at 135-145 °C for 1 hour.
-
Isolation: After heating, transfer the resulting heavy syrup into a beaker and cool it in an ice-water bath.
-
Precipitation: Add 2 mL of diethyl ether and stir the mixture vigorously until a crude powdered pyrazolone is obtained.
-
Purification: Recrystallize the crude product from 95% ethanol to yield the pure 3-methyl-1-phenyl-2-pyrazolin-5-one.
-
Analysis: The final product can be characterized by determining its melting point (125–127 °C) and by spectroscopic methods such as NMR and IR.[3]
Quantitative Data for Knorr Pyrazole Synthesis:
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Acetic acid/1-Propanol | 1 | 100 | 79 | [1][2] |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid/1-Propanol | 1 | 100 | High | [1] |
| 2,4-Pentanedione | Carbohydrazide derivatives | Ethanol (Microwave) | 0.05-0.08 | 270W | 82-98 | [4] |
B. Pyrazole Synthesis from Chalcones
Chalcones (α,β-unsaturated ketones) are versatile precursors for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles. This method allows for the introduction of a wide variety of substituents.[5][6]
Reaction Scheme:
Caption: Synthesis of pyrazoles from chalcones.
Experimental Protocol: Synthesis of Substituted Pyrazolines from Chalcones [6]
-
Reaction Mixture: In a round-bottom flask, dissolve the chalcone derivative (0.25 mmol) in ethanol (10 mL).
-
Addition of Reagents: Add hydrazine hydrate (1.25 mmol) and 0.4% aqueous sodium hydroxide (2.5 mL).
-
Reflux: Reflux the mixture with stirring for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture and filter the precipitate.
-
Purification: Wash the solid with ethanol and water until neutral, then dry to obtain the pyrazoline product.
Quantitative Data for Pyrazole Synthesis from Chalcones:
| Chalcone Derivative | Hydrazine Derivative | Solvent/Catalyst | Time (h) | Condition | Yield (%) | Reference |
| 1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one | Hydrazine hydrate | Formic acid | 8 | Reflux | - | [5] |
| Substituted Chalcones | Hydrazine hydrate | Ethanol/NaOH | 4 | Reflux | - | [6] |
| Quinolin-2(1H)-one based chalcones | Arylhydrazines | Acetic acid (Microwave) | 0.12-0.17 | 120 °C, 360W | 68-86 | [4] |
II. Synthesis of Triazine Heterocycles
Triazines are six-membered heterocyclic rings containing three nitrogen atoms. They are important pharmacophores found in numerous approved drugs with a wide range of biological activities, including antiviral and anticancer effects.
A. Synthesis from Nitriles (Cyclotrimerization)
The cyclotrimerization of nitriles is a common method for preparing symmetrically substituted 1,3,5-triazines. This reaction can be catalyzed by acids or promoted by high pressure and temperature.[7]
Reaction Scheme:
Caption: General scheme for the synthesis of 1,3,5-triazines from nitriles.
Experimental Protocol: Microwave-Assisted Synthesis of 2,4-diamino-1,3,5-triazines [7]
-
Reaction Setup: In a microwave-safe vessel, mix the appropriate nitrile and cyanoguanidine.
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor.
-
Work-up: After the reaction is complete, the product can be purified by recrystallization.
Quantitative Data for Triazine Synthesis from Nitriles:
| Nitrile | Co-reactant | Catalyst/Solvent | Time (min) | Power (W) | Yield (%) | Reference |
| Various nitriles | Cyanoguanidine | - (Microwave) | - | - | Good to Excellent | [7] |
| 2-Chloroaniline | Cyanuric chloride | THF/DIPEA | - | - | 49 (intermediate) | [8] |
B. Bamberger Triazine Synthesis
The Bamberger synthesis is a classic method for preparing 3-aryl-1,2,4-benzotriazines.[9][10]
Reaction Scheme:
Caption: Reaction pathway of the Bamberger Triazine Synthesis.
Experimental Protocol: [9][10]
-
Diazonium Salt Formation: Prepare the aryl diazonium salt by reacting the corresponding aniline with sodium nitrite and hydrochloric acid at low temperatures (0-5 °C).
-
Coupling: React the diazonium salt with the hydrazone of pyruvic acid to form an azo intermediate.
-
Cyclization: Treat the azo intermediate with a mixture of sulfuric acid and acetic acid to induce cyclization to the benzotriazine.
III. Biological Relevance and Experimental Workflows
Pyrazole and triazine derivatives are known to interact with various biological targets, leading to their therapeutic effects. Key signaling pathways include the EGFR and COX-2 pathways.
A. Signaling Pathway Diagrams
EGFR Signaling Pathway:
The Epidermal Growth factor Receptor (EGFR) signaling pathway is crucial in regulating cell growth, proliferation, and differentiation. Its dysregulation is often implicated in cancer.[11][12][13][14][15]
Caption: Simplified EGFR signaling pathway.
COX-2 Inflammatory Pathway:
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory response by catalyzing the production of prostaglandins.[16][17][18][19][20]
Caption: The COX-2 inflammatory pathway.
B. Experimental Workflow for Anticancer Drug Screening
A typical workflow for the in vitro screening of novel anticancer compounds involves a series of assays to determine their efficacy and mechanism of action.[21][22][23][24][25]
Caption: A general workflow for in vitro anticancer drug screening.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. soc.chim.it [soc.chim.it]
- 8. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]
- 9. Bamberger triazine synthesis - Wikipedia [en.wikipedia.org]
- 10. Synthèse de triazine de Bamberger — Wikipédia [fr.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 20. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 21. noblelifesci.com [noblelifesci.com]
- 22. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Pyrazine-2-sulfonyl Chloride in Late-Stage Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine-2-sulfonyl chloride is a reactive intermediate that holds significant potential for the late-stage functionalization (LSF) of complex molecules, a crucial strategy in drug discovery and development. The electron-deficient pyrazine ring and the highly reactive sulfonyl chloride group make it an attractive reagent for introducing the pyrazine moiety into advanced molecular scaffolds. This can significantly alter the physicochemical and pharmacological properties of a lead compound, aiding in the optimization of its efficacy, selectivity, and pharmacokinetic profile.
While direct literature on the extensive use of this compound for LSF is emerging, its reactivity is analogous to other well-studied arylsulfonyl chlorides. The protocols and data presented herein are based on established methodologies for sulfonylation reactions and are intended to serve as a guide for researchers looking to employ this compound in their LSF campaigns.
Application Note 1: Late-Stage Sulfonylation of Amine-Containing Complex Molecules
The reaction of a sulfonyl chloride with a primary or secondary amine to form a stable sulfonamide is a robust and widely used transformation in medicinal chemistry. This compound can be effectively used to "cap" amine functionalities in complex molecules, thereby introducing the pyrazine sulfonamide motif.
General Reaction Scheme
Experimental Protocol: General Procedure for Late-Stage Amine Sulfonylation
Materials:
-
Amine-containing complex molecule (substrate)
-
This compound
-
Anhydrous dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF), or Anhydrous N,N-Dimethylformamide (DMF)
-
Base: Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring equipment
-
Chromatography supplies for purification (e.g., silica gel)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing complex molecule (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM, concentration typically 0.1 M).
-
Addition of Base: Add the base (e.g., TEA, 2.0-3.0 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: In a separate vial, dissolve this compound (1.1-1.5 eq.) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirring reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours). If the reaction is sluggish, gentle heating (e.g., 40 °C) may be applied.
-
Workup:
-
Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazine sulfonamide derivative.
Representative Data for Late-Stage Amine Sulfonylation (Analogous Reactions)
The following table summarizes typical conditions and yields for the sulfonylation of complex amines with various sulfonyl chlorides, which can be considered representative for reactions with this compound.
| Substrate (Complex Amine) | Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| α-methyltryptamine | 2,4,5-trichlorobenzenesulfonyl chloride | - | - | - | - |
| Substituted Anilines | 6-chloropyrazine-2-carboxylic acid chloride (acyl chloride analog) | Pyridine | Acetone | - | - |
| 2-chloro-6,7-dimethoxyquinazolin-4-amine | Various arylsulfonyl chlorides | NaH | DMF/THF | - | 72-96 |
| Various Amines | p-Toluenesulfonyl chloride | None (Microwave) | Solvent-free | 0.05-0.07 | >90 |
Note: The data is compiled from analogous reactions and should be used as a guideline. Optimization of reaction conditions is recommended for specific substrates.
Experimental Workflow for Late-Stage Amine Sulfonylation
Caption: Experimental workflow for the late-stage sulfonylation of an amine-containing molecule.
Application Note 2: Diversification of Lead Compounds for SAR Studies
This compound is an excellent tool for generating a library of analogues from a lead compound containing a nucleophilic handle, most commonly an amine. This allows for the rapid exploration of the structure-activity relationship (SAR) around that region of the molecule. The introduction of the pyrazine sulfonamide can probe for new interactions in the target's binding pocket and modulate key drug-like properties.
Logical Workflow for Lead Compound Diversification
The following diagram illustrates the logical process of using this compound to diversify a lead compound in a drug discovery program.
Caption: Logical workflow for lead compound diversification using this compound.
Potential Future Applications: C-H Functionalization
Recent advances in transition-metal catalysis have enabled the use of arylsulfonyl chlorides for the direct C-H functionalization of arenes and heterocycles. While specific protocols for this compound in this context are not yet widely established, it represents a promising future direction. Such methods, often employing palladium catalysts, could allow for the formation of C-S bonds at previously unfunctionalized positions on a complex molecule, significantly expanding the toolkit for molecular editing. Researchers interested in this application should consult the literature on palladium-catalyzed C-H sulfonylation.
Conclusion
This compound is a versatile and reactive reagent with considerable potential for the late-stage functionalization of complex molecules. Its ability to readily form stable sulfonamides with amines makes it a valuable tool for medicinal chemists and drug discovery professionals. The protocols and workflows presented here, based on well-established analogous reactions, provide a solid foundation for the application of this compound in diversifying lead compounds and exploring novel chemical space. As catalytic methods continue to evolve, the applications of this reagent are expected to expand further into areas such as direct C-H functionalization.
Application Notes & Protocols: Synthesis of Pyrazine-Based Polymers for Optical Devices
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazine, a nitrogen-containing heterocyclic aromatic compound, has emerged as a critical building block in the design of high-performance π-conjugated polymers for optoelectronic applications.[1] Its electron-deficient nature makes it an excellent acceptor unit for creating donor-acceptor (D-A) type polymers with tunable electronic properties.[2] These polymers are integral to the advancement of organic optical devices, including Organic Solar Cells (OSCs), Organic Light-Emitting Diodes (OLEDs), and perovskite solar cells.[1][3] The ability to modify the pyrazine core and copolymerize it with various donor units allows for precise control over the polymer's frontier molecular orbital energy levels (HOMO/LUMO), bandgap, and charge transport characteristics.[4] This document provides an overview of key synthetic methodologies, detailed experimental protocols, and performance data for state-of-the-art pyrazine-based polymers.
Key Synthetic Methodologies
The synthesis of pyrazine-based conjugated polymers predominantly relies on palladium-catalyzed cross-coupling reactions. These methods enable the efficient formation of C-C bonds to construct the polymer backbone. The most common and effective strategies are Stille Polycondensation, Suzuki-Miyaura Polycondensation, and Direct Arylation Polycondensation (DAP).
-
Stille Polycondensation: This method involves the reaction of an organostannane (distannyl) monomer with an organohalide (dihalide) monomer. It is highly versatile and tolerant of a wide range of functional groups, allowing for the synthesis of complex polymer structures.[5][6]
-
Suzuki-Miyaura Polycondensation: This reaction couples an organoboron monomer (e.g., a boronic acid or ester) with an organohalide. It is favored for its use of less toxic and more stable boron reagents compared to the organotin compounds used in Stille coupling.[7][8]
-
Direct Arylation Polycondensation (DAP): A more recent and atom-economical approach, DAP creates C-C bonds by directly coupling a C-H bond with a C-X (halide) bond.[9] This method avoids the pre-functionalization steps required for Stille and Suzuki reactions (i.e., stannylation or borylation), simplifying the overall synthetic process.[10]
Logical Workflow: From Monomer to Device
The general process for developing pyrazine-based polymers for optical devices follows a logical progression from initial design to final performance evaluation. This involves careful monomer selection, controlled polymerization, and thorough characterization before the polymer is integrated into a device.
Caption: General workflow for developing pyrazine-based optical polymers.
Experimental Protocols
The following protocols provide generalized procedures for the synthesis of a Donor-Acceptor (D-A) type pyrazine-based polymer.
Note: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 2.1: Synthesis via Stille Polycondensation
This protocol describes the polymerization of a dibromo-pyrazine acceptor monomer with a distannyl-donor monomer.
Materials:
-
Monomer A: 2,5-dibromo-3,6-di(thiophen-2-yl)pyrazine (1.0 eq)
-
Monomer B: 2,5-bis(trimethylstannyl)thiophene (1.0 eq)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Solvent: Anhydrous Toluene or Chlorobenzene
Procedure:
-
To a flame-dried Schlenk flask, add Monomer A, Monomer B, and the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via cannula to achieve a monomer concentration of approximately 0.1 M.
-
Heat the reaction mixture to 90-110 °C and stir vigorously for 24-48 hours. The mixture may become viscous as the polymer forms.
-
Cool the reaction to room temperature and pour it into a large volume of methanol to precipitate the polymer.
-
Filter the crude polymer and wash it with methanol and acetone.
-
Purify the polymer via Soxhlet extraction with acetone, hexane, and finally chloroform or chlorobenzene to collect the desired polymer fraction.
-
Precipitate the purified polymer from the chloroform fraction into methanol, filter, and dry under vacuum.
Caption: Experimental workflow for Stille Polycondensation.
Protocol 2.2: Synthesis via Suzuki-Miyaura Polycondensation
This protocol describes the polymerization of a dibromo-pyrazine acceptor with a donor monomer bearing boronic ester groups.
Materials:
-
Monomer A: 2,5-dibromo-3,6-di(thiophen-2-yl)pyrazine (1.0 eq)
-
Monomer C: 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1.0 eq)
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
Ligand: Tri(o-tolyl)phosphine [P(o-tol)₃] (4-8 mol%)
-
Base: Aqueous Potassium Carbonate (K₂CO₃) (2 M solution) or Cesium Fluoride (CsF)
-
Phase Transfer Catalyst: Aliquat 336 (if using K₂CO₃)
-
Solvent: Anhydrous Toluene or Tetrahydrofuran (THF)
Procedure:
-
In a Schlenk flask, dissolve Monomer A, Monomer C, the Pd₂(dba)₃ catalyst, and the P(o-tol)₃ ligand in toluene.
-
Degas the solution by bubbling argon through it for 30 minutes.
-
Add the aqueous K₂CO₃ solution and a few drops of Aliquat 336.
-
Heat the mixture to 90 °C and stir vigorously for 24-72 hours.
-
After cooling, add a few drops of bromobenzene to end-cap any remaining boronic ester groups and stir for 2 hours.
-
Pour the reaction mixture into a methanol/water (1:1) solution to precipitate the polymer.
-
Filter the polymer and proceed with purification as described in the Stille protocol (Soxhlet extraction).
Protocol 2.3: Synthesis via Direct Arylation Polycondensation (DAP)
This protocol outlines the polymerization of a dibromo-pyrazine acceptor with a donor monomer that has active C-H bonds.
Materials:
-
Monomer A: 2,5-dibromo-3,6-di(thiophen-2-yl)pyrazine (1.0 eq)
-
Monomer D: Thiophene (1.0 eq) (Note: A donor with two reactive C-H bonds is required)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2-4 mol%)
-
Ligand: Tri(o-tolyl)phosphine [P(o-tol)₃] (4-8 mol%)
-
Base: Potassium Acetate (KOAc) or Cesium Carbonate (Cs₂CO₃) (2-3 eq)
-
Additive: Pivalic Acid (PivOH) (1.0 eq)
-
Solvent: Anhydrous N,N-Dimethylacetamide (DMAc) or Toluene
Procedure:
-
Combine Monomer A, Monomer D, Pd(OAc)₂, P(o-tol)₃, KOAc, and PivOH in a Schlenk flask.
-
Evacuate and backfill with argon three times.
-
Add anhydrous DMAc via cannula.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Cool the mixture to room temperature and precipitate the polymer in a methanol/water solution.
-
Filter the crude polymer and purify using Soxhlet extraction as previously described.
Data Presentation: Performance in Optical Devices
The performance of pyrazine-based polymers is highly dependent on their chemical structure, which dictates their electronic properties and solid-state morphology.
Structure-Property-Performance Relationship
Modifications to the polymer backbone, such as introducing fluorine atoms or altering the donor unit, directly impact the energy levels and molecular packing. This, in turn, governs the final device efficiency. For instance, fluorination can lower the HOMO level, leading to a higher open-circuit voltage (Voc) in solar cells.[4]
Caption: Relationship between polymer structure and device performance.
Table 1: Performance of Pyrazine-Based Polymers in Organic Solar Cells (OSCs)
| Polymer Name | Donor Unit | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Citation |
| PPz-T | Pyrazine-Thiophene | BTP-eC9 | 16.16 | - | - | - | [11] |
| PQ1 | Pyrazine-Thiophene | BTP-eC9-4F | 15.82 | 0.870 | 24.52 | 74.31 | [12] |
| PMZ-10 | Terpolymer w/ Pyrazine | Y6 | 18.23 | 0.834 | 27.96 | 78.2 | [13] |
| BDT-FPY | Fluorinated Pyrazine | MeIC | 12.30 | - | - | - | [4] |
| PBPyT-ex | Pyrazine-Thiophene | Perovskite (HTM) | 17.5 | - | - | - | [3] |
PCE: Power Conversion Efficiency; Voc: Open-Circuit Voltage; Jsc: Short-Circuit Current Density; FF: Fill Factor; HTM: Hole-Transporting Material.
Table 2: Performance of Pyrazine-Based Materials in Organic Light-Emitting Diodes (OLEDs)
| Material Name | Host/Dopant | Emission Color | Luminance Eff. (cd/A) | Power Eff. (lm/W) | CIE (x, y) | Citation |
| PA-EIP | Emitting Layer | Blue (440 nm) | 1.35 | 0.69 | (0.17, 0.15) | [14][15] |
| PY-EIP | Emitting Layer | Blue (468 nm) | 5.15 | 2.81 | (0.19, 0.30) | [14][15] |
| pDTCz-DPzS | TADF Emitter | Sky-Blue | - | - | - | [16][17] |
CIE: Commission Internationale de l'Eclairage coordinates; TADF: Thermally Activated Delayed Fluorescence.
Pyrazine-based polymers are a highly promising class of materials for advanced optical devices. Their synthesis is accessible through well-established cross-coupling methodologies like Stille, Suzuki, and Direct Arylation Polycondensation. By rationally designing the polymer backbone, researchers can fine-tune the optoelectronic properties to achieve high-efficiency solar cells and light-emitting diodes. The protocols and data presented herein serve as a foundational guide for the synthesis, characterization, and application of these versatile materials.
References
- 1. Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Hole-transporting interlayers based on pyrazine-containing conjugated polymers for perovskite solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Fluorinated pyrazine-based D–A conjugated polymers for efficient non-fullerene polymer solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Facile Synthesis of π-Conjugated Polymers via Direct Arylation Polycondensation [ouci.dntb.gov.ua]
- 10. Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. An over 16% efficiency organic solar cell enabled by a low-cost pyrazine-based polymer donor - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. osti.gov [osti.gov]
- 14. Optica Publishing Group [opg.optica.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Green Chemistry in Pyrazinamide Production: Application Notes and Protocols for Ester-Based Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pyrazinamide, a crucial first-line anti-tuberculosis drug, from pyrazine esters using green chemistry principles. These approaches aim to reduce the environmental impact of the manufacturing process by minimizing waste, avoiding hazardous reagents, and utilizing milder reaction conditions compared to traditional methods. The protocols outlined below focus on two promising green methodologies: biocatalysis and mechanochemistry.
Comparative Analysis of Green Synthesis Approaches
The following table summarizes key quantitative data from various green chemistry approaches for the synthesis of pyrazinamide and its derivatives from pyrazine esters, offering a clear comparison of their efficiency and reaction conditions.
| Synthesis Approach | Catalyst/Method | Starting Ester | Amine | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Biocatalysis (Continuous-Flow) | Lipozyme® TL IM | Pyrazine-2-carboxylate | Benzylamine | tert-Amyl alcohol | 45 | 20 min | 91.6 | [1][2] |
| Biocatalysis (Batch) | Lipozyme® TL IM | Pyrazine-2-carboxylate | Benzylamine | tert-Amyl alcohol | 45 | 17 h | 73.6 | [1] |
| Mechanochemistry (Ball Milling) | Ca₃N₂ / InCl₃ | Heteroaromatic Esters | Ammonia (from Ca₃N₂) | Ethanol (liquid-assisted) | Ambient | 90 min | 70-90 (general) | [1][3] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the conceptual workflows for the biocatalytic and mechanochemical synthesis of pyrazinamide from pyrazine esters.
References
Application Notes and Protocols for the Preparation of Pyrazine-Based Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of pyrazine-based tyrosine kinase inhibitors (TKIs). The protocols and data presented are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery. The pyrazine scaffold is a key pharmacophore in a variety of potent and selective kinase inhibitors.[1][2][3] This document details the preparation of several classes of pyrazine-based TKIs, including imidazo[1,2-a]pyrazines,[1][4][5]triazolo[4,3-a]pyrazines, and 5H-pyrrolo[2,3-b]pyrazines, and provides data on their biological activity.
Introduction to Pyrazine-Based Tyrosine Kinase Inhibitors
The pyrazine ring is a privileged scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[1][3] This six-membered aromatic heterocycle containing two nitrogen atoms can be readily functionalized to achieve high potency and selectivity for various tyrosine kinases. Several pyrazine-based inhibitors have advanced into clinical trials, demonstrating their therapeutic potential in oncology and other diseases.[1][2][6] These inhibitors can act as either reversible ATP-competitive inhibitors or as irreversible covalent inhibitors, depending on their design.[1]
Quantitative Data Summary
The following tables summarize the in vitro activity of representative pyrazine-based tyrosine kinase inhibitors against their primary targets and, where available, a broader panel of kinases to indicate selectivity.
Table 1: Inhibitory Activity of Imidazo[1,5-a]pyrazine-Based BTK Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell-Based Assay (hPBMC, IC50, nM) | Kinase Selectivity (Fold over BTK) | Reference |
| Acalabrutinib (1) | BTK | 3 | - | >300 (vs. EGFR, ITK, Tec) | [1] |
| Compound 1 | BTK | 0.27 | 8.0 | BMX (34), LCK (38) | [7][8] |
| Compound 2 | BTK | 0.32 | 7.5 | - | [7][8] |
| Compound 3 | BTK | 2.5 | 81 | - | [7][8] |
Table 2: Inhibitory Activity of[1][4][5]triazolo[4,3-a]pyrazine-Based c-Met/VEGFR-2 Inhibitors
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) | A549 Cell Proliferation IC50 (µM) | MCF-7 Cell Proliferation IC50 (µM) | Hela Cell Proliferation IC50 (µM) | Reference |
| Foretinib | 19 | - | 1.12 ± 0.11 | 1.35 ± 0.21 | 2.97 ± 0.35 | [9][10][11] |
| 17a | 55 | - | 2.15 ± 0.17 | 2.36 ± 0.25 | 3.12 ± 0.29 | [9][10] |
| 17e | 77 | - | 1.58 ± 0.13 | 1.98 ± 0.19 | 2.56 ± 0.21 | [9][10] |
| 17l | 26 | 2.6 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 | [9][10] |
Table 3: Pharmacokinetic Parameters of Representative Pyrazine-Based Kinase Inhibitors in Rats
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Clearance (mL/min/kg) | Reference |
| BTK Inhibitor | 10 (oral) | 150 | 2 | 650 | 3.5 | 45 | [1] |
| Zilurgisertib (15) | 3 (oral) | - | - | - | - | - | [12] |
| Foretinib | 10 (oral) | 1200 | 4 | 8500 | 6 | 20 | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key pyrazine-based TKI scaffolds.
General Synthetic Workflow
The synthesis of many pyrazine-based kinase inhibitors follows a modular approach, often involving a key coupling reaction to assemble the core scaffold, followed by diversification at various positions to explore structure-activity relationships (SAR).
General workflow for pyrazine-based TKI synthesis.
Protocol for the Synthesis of Imidazo[1,5-a]pyrazine-8-amine Core (BTK Inhibitors)
This protocol describes the synthesis of a key intermediate for reversible BTK inhibitors.
Scheme 1: Synthesis of 8-Amino-imidazo[1,5-a]pyrazine
Synthesis of the imidazo[1,5-a]pyrazine-8-amine core.
Step 1: Synthesis of Imidazo[1,2-a]pyrazine
-
To a solution of 2-aminopyrazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq) and bromoacetaldehyde diethyl acetal (1.2 eq).
-
Reflux the mixture for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
To the residue, add concentrated sulfuric acid cautiously at 0 °C and stir at room temperature for 1 hour.
-
Pour the mixture onto ice and basify with aqueous ammonium hydroxide.
-
Extract the product with dichloromethane, dry over sodium sulfate, and concentrate to afford imidazo[1,2-a]pyrazine.
Step 2: Synthesis of 8-Bromoimidazo[1,2-a]pyrazine
-
To a solution of imidazo[1,2-a]pyrazine (1.0 eq) in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 1 hour.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 8-bromoimidazo[1,2-a]pyrazine.[7]
Step 3: Synthesis of Imidazo[1,2-a]pyrazin-8-amine
-
In a sealed vessel, dissolve 8-bromoimidazo[1,2-a]pyrazine (1.0 eq) in a solution of ammonia in isopropanol (2 M).
-
Heat the mixture at 120 °C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain imidazo[1,2-a]pyrazin-8-amine.[7]
Protocol for the Synthesis of[1][4][5]triazolo[4,3-a]pyrazine Derivatives (c-Met/VEGFR-2 Inhibitors)
This protocol outlines the synthesis of dual c-Met/VEGFR-2 inhibitors based on the[1][4][5]triazolo[4,3-a]pyrazine scaffold.
Scheme 2: Synthesis of[1][4][5]triazolo[4,3-a]pyrazine Derivatives
Synthesis of[1][4][5]triazolo[4,3-a]pyrazine derivatives.
Step 1: Synthesis of 2-Chloro-3-hydrazinylpyrazine
-
To a solution of 2,3-dichloropyrazine (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the mixture at 85 °C for 4 hours.
-
Cool the reaction to room temperature and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry to obtain 2-chloro-3-hydrazinylpyrazine.[9][10]
Step 2: Synthesis of 6-Chloro-[1][4][5]triazolo[4,3-a]pyrazine
-
Suspend 2-chloro-3-hydrazinylpyrazine (1.0 eq) in triethoxymethane.
-
Reflux the mixture at 80 °C for 6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 6-chloro-[1][4][5]triazolo[4,3-a]pyrazine.[9][10]
Step 3: Synthesis of 4-((6-Chloro-[1][4][5]triazolo[4,3-a]pyrazin-8-yl)amino)phenol
-
To a solution of 6-chloro-[1][4][5]triazolo[4,3-a]pyrazine (1.0 eq) and 4-aminophenol (1.1 eq) in tetrahydrofuran (THF), add potassium tert-butoxide (KTB) (1.5 eq) and potassium iodide (KI) (0.1 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography.[9][10]
Step 4: Synthesis of the Final Inhibitor
-
To a solution of 4-((6-chloro-[1][4][5]triazolo[4,3-a]pyrazin-8-yl)amino)phenol (1.0 eq) and the desired substituted aryl acid chloride (1.2 eq) in dichloromethane (DCM), add N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature for 8 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography or recrystallization to obtain the final product.[9][10]
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by the described pyrazine-based tyrosine kinase inhibitors.
c-Met and VEGFR-2 Signaling Pathways
Dual inhibition of c-Met and VEGFR-2 signaling pathways.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 11. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Total Synthesis of Pyrazine Alkaloids Using Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the total synthesis of a class of naturally occurring nitrogen-containing heterocyclic compounds, pyrazine alkaloids, utilizing readily available amino acids as chiral precursors. This biomimetic approach offers a concise and efficient pathway to various pyrazine alkaloids, which are of significant interest due to their diverse biological activities and potential applications in drug discovery.
The core of this synthetic strategy involves the dimerization of α-amino aldehydes, which are generated in situ from N-protected amino acids. This method mimics the proposed biosynthetic pathway of these alkaloids in nature. This document will focus on the synthesis of three specific pyrazine alkaloids: 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine, and Actinopolymorphol C, derived from L-valine, L-tryptophan, and L-leucine, respectively.
Synthetic Strategy Overview
The total synthesis of these 2,5-disubstituted pyrazine alkaloids follows a convergent and biomimetic strategy. The key steps are:
-
N-Protection of the Amino Acid: The amino group of the starting amino acid is protected, typically with a carboxybenzyl (Cbz) group, to prevent unwanted side reactions during subsequent transformations.
-
Reduction to α-Amino Aldehyde: The carboxylic acid moiety of the N-protected amino acid is selectively reduced to an aldehyde. These α-amino aldehydes are generally unstable and are therefore generated in situ for immediate use in the next step.
-
Dimerization and Aromatization: The in situ generated α-amino aldehyde undergoes a spontaneous dimerization via two condensation reactions to form a dihydropyrazine intermediate. Subsequent oxidation, often facilitated by air and the hydrogenation catalyst, leads to the aromatic pyrazine ring system.
This overall workflow is depicted in the following diagram:
Figure 1. General workflow for the synthesis of pyrazine alkaloids from amino acids.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of the target pyrazine alkaloids.
Table 1: Synthesis of 2,5-Disubstituted Pyrazine Alkaloids
| Pyrazine Alkaloid | Precursor Amino Acid | Protecting Group | Yield (%) |
| 2,5-Diisopropylpyrazine | L-Valine | Cbz | 51[1] |
| 2,5-Bis(3-indolylmethyl)pyrazine | L-Tryptophan | Cbz | 73[1] |
| Actinopolymorphol C | L-Leucine | Cbz | 41[1] |
Table 2: Spectroscopic Data for Synthesized Pyrazine Alkaloids
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (EI) m/z |
| 2,5-Diisopropylpyrazine | 8.23 (s, 2H), 3.10 (sept, J = 6.9 Hz, 2H), 1.35 (d, J = 6.9 Hz, 12H) | 160.3, 140.0, 44.1, 32.5, 26.3, 25.9 | 164 (M+), 149, 122, 107, 93, 81 |
| 2,5-Bis(3-indolylmethyl)pyrazine | 8.30 (s, 2H), 8.13 (br s, 2H, NH), 7.65 (d, J = 7.8 Hz, 2H), 7.35 (d, J = 8.1 Hz, 2H), 7.17 (t, J = 7.5 Hz, 2H), 7.09 (t, J = 7.5 Hz, 2H), 7.04 (d, J = 2.4 Hz, 2H), 4.25 (s, 4H) | 149.8, 142.9, 136.4, 127.1, 123.3, 122.2, 119.6, 118.8, 111.2, 110.3, 31.8 | 338 (M+), 209, 130 |
| Actinopolymorphol C | 8.24 (s, 2H), 2.68 (d, J = 7.2 Hz, 4H), 2.25 (m, 2H), 0.98 (d, J = 6.6 Hz, 12H) | 155.5, 141.2, 44.9, 27.9, 22.5 | 192 (M+), 149, 135, 108, 93 |
Experimental Protocols
The following protocols are adapted from the work of Badrinarayanan and Sperry (Org. Biomol. Chem., 2012, 10, 2126-2132) and provide a general framework for the synthesis of 2,5-disubstituted pyrazine alkaloids.
General Procedure for the Synthesis of N-Cbz-α-Amino Aldehydes
This is a two-step procedure starting from the corresponding amino acid.
Step 1: N-Protection of the Amino Acid (General Procedure)
-
To a solution of the amino acid (1.0 equiv) in 1 M NaOH (2.0 equiv) and dioxane, benzyl chloroformate (1.1 equiv) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature overnight.
-
The mixture is then washed with diethyl ether.
-
The aqueous layer is acidified to pH 2 with 1 M HCl and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the N-Cbz-amino acid.
Step 2: Reduction to N-Cbz-α-Amino Aldehyde (General Procedure)
-
To a solution of the N-Cbz-amino acid (1.0 equiv) in dry THF at -78 °C under an argon atmosphere, a solution of DIBAL-H (1.5 equiv, 1.0 M in hexanes) is added dropwise.
-
The reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.
-
The mixture is allowed to warm to room temperature and stirred until two clear layers are formed.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude N-Cbz-α-amino aldehyde is used in the next step without further purification.
General Procedure for the One-Pot Synthesis of 2,5-Disubstituted Pyrazine Alkaloids
This one-pot procedure involves the deprotection of the N-Cbz-α-amino aldehyde to generate the free α-amino aldehyde, which then undergoes dimerization and oxidation.
-
To a solution of the crude N-Cbz-α-amino aldehyde (1.0 equiv) in a mixture of ethyl acetate, methanol, and acetic acid (2:2:1), 20% Pd(OH)₂ on carbon (Pearlman's catalyst, 10 mol%) is added.
-
The reaction vessel is evacuated and backfilled with hydrogen gas (balloon pressure).
-
The reaction mixture is stirred vigorously at room temperature, and the progress of the hydrogenolysis is monitored by TLC (typically 1-2 hours).
-
Upon complete consumption of the starting material, the hydrogen balloon is removed, and the reaction mixture is stirred open to the air overnight.
-
The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2,5-disubstituted pyrazine alkaloid.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key transformations and logical relationships in the synthesis of pyrazine alkaloids.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of Pyrazine Carboxamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazine carboxamide and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and antitubercular properties.[1] Pyrazinamide, a first-line antituberculosis drug, is a prominent example of the therapeutic potential of this scaffold. The pyrazine ring system is a key pharmacophore, and its derivatization allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. These notes provide detailed protocols for the laboratory-scale synthesis of pyrazine carboxamide derivatives, focusing on common and effective methodologies.
Synthetic Strategies Overview
The synthesis of pyrazine carboxamide derivatives typically involves the formation of an amide bond between a pyrazine carboxylic acid or its activated derivative and an appropriate amine. Several methods have been established, each with its advantages. Common approaches include the use of acyl chlorides, in situ coupling reagents, and enzymatic catalysis.
A general workflow for the synthesis and characterization of these compounds is outlined below.
Caption: General experimental workflow for the synthesis of pyrazine carboxamide derivatives.
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride
This method involves the conversion of pyrazine-2-carboxylic acid to its more reactive acyl chloride, followed by reaction with an amine.
Step 1: Synthesis of Pyrazine-2-carbonyl chloride [2]
-
To a round-bottom flask containing pyrazine-2-carboxylic acid (1.0 eq), add dry toluene.
-
Carefully add thionyl chloride (1.5 eq) to the suspension.
-
Reflux the mixture for 1-2 hours. The reaction can be monitored by the cessation of gas evolution.
-
Remove the excess thionyl chloride and toluene under reduced pressure. The crude pyrazine-2-carbonyl chloride can be used directly in the next step or recrystallized.
Step 2: Amide Formation [2]
-
Dissolve the amine (1.0 eq) in a suitable dry solvent (e.g., acetone, dichloromethane) containing a base (e.g., pyridine, triethylamine, 1.1 eq).
-
Cool the solution in an ice bath.
-
Add a solution of pyrazine-2-carbonyl chloride (1.0 eq) in the same dry solvent dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for an additional 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazine carboxamide derivative.
Caption: Synthetic pathway via the acyl chloride intermediate.
Protocol 2: Direct Amide Coupling using DCC
This protocol utilizes a carbodiimide coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the direct formation of the amide bond.
-
In an oven-dried Schlenk flask under an inert atmosphere, dissolve pyrazine-2-carboxylic acid (1.0 eq), the desired aniline or amine (1.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.2 eq) in anhydrous dichloromethane (DCM).[3]
-
Cool the reaction mixture to 0 °C using an ice bath with continuous stirring.[3]
-
Once the temperature is stable, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the mixture.[3]
-
Remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
After the reaction is complete, filter off the DCU precipitate.
-
Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
Protocol 3: Yamaguchi Esterification for Amide Synthesis
The Yamaguchi esterification provides a mild method for the synthesis of amides from carboxylic acids and amines.
-
To a solution of pyrazine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (TEA) (1.0 eq) and 2,4,6-trichlorobenzoyl chloride (1.0 eq).[4]
-
Stir the reaction mixture at room temperature for 20-30 minutes.[4]
-
Add the desired amine (0.25-1.0 eq) and a catalytic amount of DMAP (1.0 eq).[4]
-
Heat the mixture to reflux (around 55-66 °C) for 1-3 hours, monitoring by TLC.[4]
-
After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various pyrazine carboxamide derivatives.
Table 1: Synthesis of N-(substituted-phenyl)pyrazine-2-carboxamides via Suzuki Coupling [3]
| Compound | Aryl Boronic Acid | Yield (%) |
| 5a | 4-methoxyphenylboronic acid | 85 |
| 5b | 4-chlorophenylboronic acid | 75 |
| 5c | 3-nitrophenylboronic acid | 70 |
| 5d | 4-formylphenylboronic acid | 60 |
Table 2: Synthesis of Pyrazinamide Analogs via Yamaguchi Esterification [4]
| Compound | Yield (%) |
| 5a | 86 |
| 5b | 6 |
| 5c | 75 |
| 5d | 58 |
| 5g | 65 |
Table 3: Physical Characterization of Synthesized Pyrazine Carboxamide Derivatives [5]
| Compound | Molecular Formula | M.p. (°C) | Yield (%) |
| 1 | C16H18ClN3O | 95.1-96.5 | 83 |
| 2 | C13H11F3N4O | 148.2-149.3 | 76 |
Biological Activity and Mechanism of Action
Many pyrazinamide derivatives are investigated for their antitubercular activity. Pyrazinamide itself is a prodrug that is activated by the mycobacterial enzyme pyrazinamidase to pyrazinoic acid (POA).[6] POA is believed to disrupt membrane potential and inhibit the trans-translation process in Mycobacterium tuberculosis. The development of novel derivatives often aims to enhance this activity or overcome resistance.
Caption: Proposed mechanism of action for pyrazinamide.
Conclusion
The protocols outlined in these application notes provide robust and versatile methods for the laboratory-scale synthesis of pyrazine carboxamide derivatives. The choice of synthetic route will depend on the specific starting materials, desired scale, and available laboratory equipment. The characterization and biological evaluation of these compounds are crucial steps in the discovery of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrazine-2-sulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Pyrazine-2-sulfonyl chloride reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The three most prevalent methods for synthesizing this compound are:
-
Oxidative Chlorination of Pyrazine-2-thiol: This is a widely used method, particularly with milder oxidizing agents like sodium hypochlorite, which offers good yields and improved safety.[1]
-
Sandmeyer-type Reaction of 2-Aminopyrazine: This involves the diazotization of 2-aminopyrazine followed by reaction with a sulfur dioxide source in the presence of a copper catalyst.
-
Conversion from Pyrazine-2-sulfonamide: This modern approach utilizes an activating agent to convert the sulfonamide to the sulfonyl chloride under mild conditions.
Q2: What is the stability of this compound and how should it be handled and stored?
A2: this compound is highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid.[1] Therefore, it is crucial to handle it under anhydrous conditions. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C) to minimize degradation.
Q3: What are the typical yields for this compound synthesis?
A3: Yields can vary significantly depending on the synthetic method and optimization of reaction conditions.
-
First-generation methods (e.g., using harsh oxidants like chlorine gas) often result in lower yields of 30-50%.[1]
-
Second-generation methods , such as oxidative chlorination with sodium hypochlorite, typically provide yields in the range of 70-75%.[1]
-
Modern methods , including ionic liquid-assisted synthesis, can achieve yields exceeding 85%.[1]
Q4: How can I purify crude this compound?
A4: Common purification techniques include:
-
Extraction: After quenching the reaction, the product can be extracted into an organic solvent like dichloromethane or ethyl acetate. Washing with brine can help remove water-soluble impurities.
-
Flash Chromatography: Normal-phase flash chromatography using a silica stationary phase is effective. A common mobile phase is a binary mixture of a hydrocarbon solvent (like hexane or heptane) and ethyl acetate.[2]
-
Distillation: Vacuum distillation can be used for purification, but care must be taken to avoid thermal decomposition of the product.[3]
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Step |
| Degradation of Starting Material | Ensure the purity and stability of your starting materials, particularly pyrazine-2-thiol, which can oxidize over time. |
| Inefficient Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. Refer to the detailed experimental protocols below for recommended conditions. |
| Hydrolysis of Product | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (argon or nitrogen). Use anhydrous solvents and reagents. During workup, minimize contact with water and perform extractions quickly. |
| Side Reactions | Depending on the synthetic route, side reactions such as over-chlorination or formation of byproducts from the diazotization can reduce the yield of the desired product.[1] |
Problem 2: Impure Product (e.g., presence of starting material or side products)
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure full conversion of the starting material. |
| Formation of Side Products | Adjust reaction conditions to minimize side reactions. For example, in oxidative chlorination, carefully control the amount of oxidizing agent to prevent over-chlorination. In the Sandmeyer reaction, maintain a low temperature during diazotization to avoid the formation of phenol byproducts.[4] |
| Inefficient Purification | Optimize the purification method. For flash chromatography, try different solvent gradients to improve separation. For distillation, ensure the vacuum is sufficiently low to prevent thermal degradation. |
| Product Degradation during Workup | Work quickly during the aqueous workup and extraction steps to minimize hydrolysis of the sulfonyl chloride. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Oxidative Chlorination | Pyrazine-2-thiol | Sodium hypochlorite (NaOCl) or Sodium chlorite (NaClO₂) | 70-75%[1] | Good yield, environmentally friendly (aqueous medium)[1] | Potential for over-chlorination, starting material can be unstable. |
| Sandmeyer-type Reaction | 2-Aminopyrazine | NaNO₂, HCl, SO₂, CuCl | Variable | Readily available starting material. | Diazonium salt intermediate can be unstable, potential for various side products. |
| From Sulfonamide | Pyrazine-2-sulfonamide | Pyry-BF₄, MgCl₂ | High | Mild reaction conditions, high functional group tolerance.[5] | Requires synthesis of the starting sulfonamide. |
Experimental Protocols
Method 1: Oxidative Chlorination of Pyrazine-2-thiol
This protocol is adapted from a similar procedure for the synthesis of pyridine-2-sulfonyl chloride.
Step 1: Synthesis of Pyrazine-2-thiol from 2-Chloropyrazine
-
To a solution of 2-chloropyrazine (1 equivalent) in a suitable solvent such as ethanol, add sodium hydrosulfide (NaSH) (1.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, remove the solvent under reduced pressure, and add water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the pyrazine-2-thiol.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
-
Dissolve pyrazine-2-thiol (1 equivalent) in a mixture of a suitable organic solvent (e.g., dichloromethane) and aqueous acid (e.g., concentrated HCl).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (NaOCl) (3-4 equivalents) while vigorously stirring and maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at 0-5°C for 1-2 hours.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with cold brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash chromatography or vacuum distillation.
Method 2: Sandmeyer-type Reaction of 2-Aminopyrazine
-
Dissolve 2-aminopyrazine (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of sulfur dioxide (SO₂) in glacial acetic acid and add a catalytic amount of copper(I) chloride (CuCl). Cool this solution to 5°C.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl solution with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture for an additional 30-60 minutes at low temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent or purify by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via oxidative chlorination.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Buy this compound (EVT-356804) | 184170-48-7 [evitachem.com]
- 2. ablelab.eu [ablelab.eu]
- 3. US4204916A - Process for recovering acid chlorides by distillation - Google Patents [patents.google.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of pyrazine sulfonamides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am getting a low yield of my desired pyrazine sulfonamide. What are the common causes and how can I improve it?
A1: Low yields in pyrazine sulfonamide synthesis can stem from several factors. Here’s a troubleshooting guide:
-
Sub-optimal Reaction Conditions: The reaction between an aminopyrazine and a sulfonyl chloride is sensitive to temperature, solvent, and base.
-
Reagent Purity: Impurities in your starting materials, particularly the aminopyrazine or sulfonyl chloride, can lead to side reactions and consume reagents.
-
Solution: Ensure the purity of your starting materials using techniques like recrystallization or column chromatography before starting the reaction.
-
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the reaction has stalled, consider adding a slight excess of the more stable reagent or extending the reaction time.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The formation of multiple products is a common issue. Here are some potential side reactions and their products:
-
Di-sulfonylation: The amino group of the pyrazine can react with two molecules of the sulfonyl chloride, especially if a strong base or excess sulfonyl chloride is used. This leads to the formation of a di-sulfonylated byproduct.
-
Hydrolysis of Sulfonyl Chloride: If your reaction conditions are not anhydrous, the sulfonyl chloride can hydrolyze to the corresponding sulfonic acid, which will not react with the aminopyrazine.
-
Reaction with Solvent or Base: Certain solvents or bases (like pyridine) can sometimes react with the sulfonyl chloride under forcing conditions, leading to undesired byproducts.
-
Formation of Imidazoles: In some pyrazine syntheses, particularly those starting from sugars and ammonia, imidazole derivatives can be formed as impurities.[2] While less common in the direct sulfonylation of a pre-formed pyrazine, it's a possibility depending on the overall synthetic route.
Q3: How can I avoid the formation of these side products?
A3: Minimizing side reactions is key to a successful synthesis. Consider the following strategies:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of aminopyrazine to sulfonyl chloride. A slight excess of the more stable and less expensive reagent can be used to drive the reaction to completion, but a large excess of the sulfonyl chloride should be avoided to prevent di-sulfonylation.
-
Choice of Base: A non-nucleophilic, sterically hindered base can be beneficial. While pyridine is commonly used, other bases like triethylamine can also be employed.[1] The choice of base can influence the reaction rate and side product profile.
-
Anhydrous Conditions: Ensure all your glassware is oven-dried and use anhydrous solvents to prevent the hydrolysis of the sulfonyl chloride. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
-
Temperature Control: Running the reaction at room temperature or even lower temperatures can sometimes help to suppress the formation of side products.[3] If using microwave heating, careful optimization of the temperature is crucial.[1]
Q4: What are the best methods for purifying my pyrazine sulfonamide product?
A4: The choice of purification method will depend on the nature of your product and the impurities present.
-
Flash Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products.[1][4] A common eluent system is a mixture of hexane and ethyl acetate.[1][2]
-
Recrystallization: If your product is a solid, recrystallization can be an excellent way to obtain high-purity material.[5] Common solvents for recrystallization include ethanol, or mixtures of solvents like hexane/ethyl acetate.
-
Liquid-Liquid Extraction (LLE): LLE can be used as a preliminary purification step to remove water-soluble impurities. Solvents like ethyl acetate or methyl-t-butyl ether (MTBE) are often used.[2]
-
Distillation: For volatile pyrazines, distillation can be a useful purification technique.[2]
Data Presentation
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | 15 hours | 30 minutes | [1] |
| Typical Yield | 24% - 50% | ~70% (average) | [1] |
| Solvent | Tetrahydrofuran (THF) | Methanol | [1] |
| Base | Triethylamine | Pyridine | [1] |
Experimental Protocols
General Protocol for the Synthesis of N-(Pyrazin-2-yl)benzenesulfonamides
This protocol is a generalized procedure based on common literature methods.[3] Researchers should optimize the conditions for their specific substrates.
Materials:
-
Aminopyrazine (or substituted aminopyrazine)
-
Appropriate benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Acetone (anhydrous)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate (or microwave reactor)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the aminopyrazine (1.0 eq.) in anhydrous acetone.
-
Add anhydrous pyridine (1.1 to 1.5 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add the benzenesulfonyl chloride (1.0 to 1.1 eq.) to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature overnight or heat as necessary (conventional or microwave). Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) or recrystallization to obtain the pure pyrazine sulfonamide.
Mandatory Visualizations
Caption: General synthesis pathway for pyrazine sulfonamides highlighting potential side reactions.
Caption: A troubleshooting workflow for addressing low yields and impurities in pyrazine sulfonamide synthesis.
References
- 1. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Pyrazine-2-sulfonyl chloride by Flash Chromatography
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of crude Pyrazine-2-sulfonyl chloride using flash chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the flash chromatography of this compound?
A1: A common starting point for the purification of pyrazine and sulfonyl chloride containing compounds is a non-polar/polar solvent system. Typically, a gradient of ethyl acetate in hexanes is effective.[1] Based on protocols for similar sulfonyl chlorides, a shallow gradient, for instance, from 0% to 5% ethyl acetate in hexanes, is a good starting point.[1]
Q2: How can I determine the optimal solvent system for my specific crude sample?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for quickly determining the appropriate solvent system. Aim for a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound. This generally translates well to flash column chromatography separation.
Q3: this compound is sensitive to moisture. How can I prevent its degradation during purification?
A3: To minimize hydrolysis, it is crucial to use anhydrous (dry) solvents and silica gel. Solvents should be freshly distilled or from a sealed bottle over molecular sieves. Silica gel can be dried in a vacuum oven before use. Additionally, minimizing the purification time by using a faster flow rate can help reduce the exposure to any residual moisture.
Q4: What is the best way to load my crude sample onto the column?
A4: There are two primary methods for sample loading:
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Wet Loading: Dissolve the crude this compound in a minimal amount of the initial, least polar mobile phase or a slightly stronger solvent like dichloromethane.
-
Dry Loading: If the crude material is not readily soluble in the initial mobile phase, it can be adsorbed onto a small amount of silica gel. The solvent is then carefully removed under reduced pressure, and the resulting free-flowing powder is loaded onto the column. This technique can often improve resolution.
Q5: How can I monitor the separation during the flash chromatography run?
A5: The most common method for monitoring the elution is by using a UV detector, as the pyrazine ring is UV active.[2] If a UV detector is not available, you can collect fractions and analyze them by TLC to determine which fractions contain the purified product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No compound eluting from the column | The compound may have decomposed on the silica gel.[3] | Test the stability of this compound on silica by spotting it on a TLC plate and letting it sit for an hour before eluting. If decomposition is observed, consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.[3] |
| The solvent system is not polar enough. | Increase the polarity of the eluent gradually. If the compound is very polar, a different solvent system, such as methanol in dichloromethane, may be necessary.[1] | |
| Product elutes with impurities | Poor separation due to an inappropriate solvent system. | Optimize the solvent system using TLC to achieve better separation between the product and impurities. A shallower gradient during the flash chromatography run can also improve resolution. |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should be 1-5% of the silica gel weight. | |
| Broad or tailing peaks | Interactions between the compound and acidic sites on the silica gel. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine. |
| The compound is sparingly soluble in the mobile phase. | Consider using a stronger solvent to dissolve the sample for loading or add a co-solvent to the mobile phase to improve solubility. | |
| Compound precipitates in the column or tubing | The compound has low solubility in the mobile phase as it becomes purified. | Dry loading the sample can help. Alternatively, adding a small amount of a stronger, compatible solvent to the mobile phase can maintain solubility. |
| Low recovery of the product | The compound may be irreversibly adsorbed onto the silica gel or has decomposed. | As mentioned, test for stability on silica. If the compound is stable, try eluting with a much more polar solvent at the end of the run to wash out any remaining product. |
| The fractions containing the product were not all collected. | Ensure careful monitoring of the elution by UV or TLC to identify all fractions containing the desired compound. |
Experimental Protocols
General Protocol for Flash Chromatography Purification of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (flash chromatography grade, 230-400 mesh)
-
Anhydrous hexanes
-
Anhydrous ethyl acetate
-
Flash chromatography system (e.g., Biotage® Isolera, Teledyne ISCO CombiFlash®) or a glass column for manual chromatography
-
TLC plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Collection tubes or flasks
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20%) to find a system that gives the desired product an Rf of ~0.2-0.3.
-
-
Column Packing:
-
Select an appropriately sized flash column based on the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal volume of the initial mobile phase or a solvent like dichloromethane. Carefully load the solution onto the top of the silica bed.
-
Dry Loading: Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Load this powder onto the top of the column.
-
-
Elution:
-
Begin elution with the initial, low-polarity mobile phase.
-
Gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested starting gradient is from 0% to 5% ethyl acetate in hexanes over 10-20 column volumes.[1]
-
Monitor the elution using the system's UV detector or by collecting fractions and analyzing them by TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the run.
-
Analyze the fractions containing UV-active spots by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Recommended Starting Parameters for Flash Chromatography
| Parameter | Recommended Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase A | Anhydrous Hexanes | Ensure solvents are dry to prevent hydrolysis. |
| Mobile Phase B | Anhydrous Ethyl Acetate | Ensure solvents are dry to prevent hydrolysis. |
| Initial Gradient | 0-5% B over 10-20 CV | This is a starting point and should be optimized based on TLC analysis.[1] |
| Flow Rate | 20-40 mL/min (for a 40g column) | Adjust based on column size and desired separation time. |
| Detection | UV (254 nm and/or 280 nm) | The pyrazine ring is UV active.[2] |
Table 2: Example TLC Data for Solvent System Optimization
| % Ethyl Acetate in Hexanes | Rf of this compound | Rf of Main Impurity | Separation (ΔRf) |
| 2% | 0.15 | 0.25 | 0.10 |
| 5% | 0.30 | 0.45 | 0.15 |
| 10% | 0.50 | 0.60 | 0.10 |
Note: This is example data. Actual Rf values will vary.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Managing Pyrazine-2-sulfonyl chloride in Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of Pyrazine-2-sulfonyl chloride in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a highly reactive chemical intermediate used in the synthesis of a wide range of heterocyclic compounds.[1] Its sulfonyl chloride group readily reacts with nucleophiles, making it a valuable building block in medicinal chemistry for creating compounds with potential biological activities, including antimicrobial and enzymatic inhibition properties.[1]
Q2: How should this compound be stored?
Due to its high sensitivity to moisture, this compound must be stored under anhydrous conditions.[1] It is recommended to store it in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place.
Q3: What are the primary decomposition pathways for this compound in the presence of moisture?
The primary decomposition pathway in the presence of moisture is hydrolysis of the sulfonyl chloride group to the corresponding pyrazine-2-sulfonic acid.[2] Additionally, like other diazine sulfonyl chlorides, it can also be prone to decomposition via SO2 extrusion.[3][4]
Q4: What solvents are compatible with this compound?
Anhydrous aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile are generally compatible.[1] It is crucial to use solvents with very low water content to prevent hydrolysis of the sulfonyl chloride.
Q5: What are the most common reactions involving this compound?
The most common reaction is nucleophilic substitution with amines to form sulfonamides.[1] It can also react with other nucleophiles such as alcohols to form sulfonate esters and with hydrazine derivatives.[1][2]
Troubleshooting Guides
Common Issues in Reactions with this compound
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of this compound: Presence of moisture in the reaction setup, solvents, or reagents.[1][2] 2. Decomposition via SO2 extrusion: Particularly if the reaction is heated.[3][4] 3. Improper reaction conditions: Incorrect temperature, reaction time, or stoichiometry. | 1. Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under a strictly inert atmosphere (see Experimental Protocols). 2. If possible, run the reaction at a lower temperature. 3. Optimize reaction conditions based on literature precedents for similar substrates. |
| Presence of an Acidic Impurity in the Product | Formation of pyrazine-2-sulfonic acid: This is the direct byproduct of hydrolysis.[2] | During aqueous workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic byproduct. |
| Complex Mixture of Byproducts | Reaction with impurities or degradation products: The starting material may contain impurities from its synthesis (e.g., over-chlorinated species).[1] The reagent may have partially decomposed upon storage. | Use freshly acquired or purified this compound. Consider purifying the starting material if its quality is uncertain. |
| Difficulty in Product Purification | Co-elution of the product with pyrazine-2-sulfonic acid or its salts: The sulfonic acid byproduct can sometimes interfere with chromatography. | After the basic wash during workup, ensure the organic layer is thoroughly dried. If the byproduct persists, consider recrystallization as an alternative purification method. |
Troubleshooting Decision Tree
This diagram provides a logical workflow for troubleshooting common issues encountered when using this compound.
Caption: Troubleshooting Decision Tree for this compound Reactions.
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction with this compound (e.g., Sulfonamide Synthesis)
Materials:
-
Round-bottom flask
-
Magnetic stir bar
-
Rubber septa
-
Inert gas source (Argon or Nitrogen) with needles
-
Syringes and needles
-
Anhydrous solvent (e.g., DCM, THF)
-
This compound
-
Nucleophile (e.g., an amine)
-
Anhydrous base (e.g., triethylamine, pyridine)
Methodology:
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, stir bar) at >120°C for several hours and allow to cool in a desiccator, or flame-dry the assembled apparatus under a stream of inert gas.
-
Inert Atmosphere Setup:
-
Assemble the hot flask with a stir bar and seal with a rubber septum.
-
Insert an inert gas inlet needle and an outlet needle.
-
Flush the flask with inert gas for at least 5-10 minutes.
-
Remove the outlet needle to maintain a positive pressure of inert gas (a balloon filled with the inert gas can be used as a convenient source).
-
-
Reagent Addition:
-
If the nucleophile is a solid, add it to the flask before flushing with inert gas.
-
Dissolve the nucleophile in the anhydrous solvent, which should be added via a dry syringe.
-
If using a liquid amine and/or base, add them via a dry syringe.
-
In a separate, dry flask under an inert atmosphere, dissolve the this compound in the anhydrous solvent.
-
Slowly add the solution of this compound to the reaction mixture at the desired temperature (often 0°C to room temperature) using a syringe.
-
-
Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Quenching and Workup: See Protocol 2.
Experimental Workflow for a Moisture-Sensitive Reaction
References
Optimizing reaction conditions for coupling Pyrazine-2-sulfonyl chloride with poor nucleophiles
Welcome to the technical support center for optimizing reaction conditions for the coupling of Pyrazine-2-sulfonyl chloride with poor nucleophiles. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this transformation. Find troubleshooting guides, frequently asked questions, and detailed protocols to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction between this compound and a weak nucleophile failing or resulting in low yields?
A: This is a common challenge stemming from several factors. The pyrazine ring is electron-deficient, which makes the sulfur atom of the sulfonyl chloride group highly electrophilic and reactive[1]. However, this high reactivity can also lead to undesired side reactions. The primary issue is often the low reactivity of the nucleophile.
Common causes for failure include:
-
Poor Nucleophilicity: Electron-deficient anilines, heteroaromatic amines (like aminopyrazines), and secondary sulfonamides are inherently poor nucleophiles, reacting sluggishly under standard conditions[2][3][4][5].
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Hydrolysis: this compound is sensitive to moisture and can readily hydrolyze, reducing the amount of active electrophile available for the coupling reaction[1].
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Inappropriate Base: The choice of base is critical. It must be strong enough to deprotonate the nucleophile (if necessary) or scavenge the HCl byproduct, but not so strong as to cause degradation of the starting materials or product.
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Suboptimal Solvent: The solvent plays a crucial role. Polar protic solvents (like methanol or water) can solvate the nucleophile through hydrogen bonding, effectively reducing its nucleophilicity[6].
Q2: What are the recommended starting conditions for a standard sulfonamide synthesis with a poor amine nucleophile?
A: A common starting point involves using a non-nucleophilic organic base in an anhydrous aprotic solvent. This method aims to neutralize the HCl generated during the reaction without competing with the desired nucleophile.
A typical procedure involves dissolving the this compound in an anhydrous solvent like acetone or benzene. In a separate flask, the poor nucleophile is dissolved in the same solvent with an excess of pyridine. The sulfonyl chloride solution is then added dropwise to the nucleophile solution at room temperature, and the reaction is stirred overnight[7][8].
Q3: My nucleophile is a particularly electron-deficient aniline. How should I adjust my protocol?
A: For weakly nucleophilic anilines, standard conditions may require modification. The use of pyridine is often necessary to facilitate the amination process[9]. If simple base catalysis is ineffective, raising the temperature or switching to a higher-boiling-point solvent like DMF or DMAc may be necessary. However, the most robust solution often involves transitioning to a metal-catalyzed cross-coupling strategy (see Q5).
Q4: I'm observing significant decomposition of my this compound. How can I prevent this?
A: Decomposition is most often due to hydrolysis from ambient moisture. To prevent this, rigorous anhydrous techniques are essential.
-
Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Solvents: Use freshly distilled, anhydrous solvents. Ensure all glassware is thoroughly dried before use.
-
Storage: Store the sulfonyl chloride in a desiccator or glovebox, away from moisture[1].
Q5: Standard conditions are not working. What catalytic methods can I explore for this S-N coupling?
A: When dealing with very poor nucleophiles, metal catalysis is the most effective strategy. Sulfonamides, for instance, are known to be challenging nucleophiles in cross-coupling reactions[3][5].
-
Palladium-Catalyzed Coupling: This is a powerful method for forming C-N bonds. However, the low nucleophilicity of substrates like secondary sulfonamides can hinder success. Specialized, bulky phosphine ligands (e.g., AdBippyPhos) have been developed to promote the coupling between aryl halides and weakly nucleophilic sulfonamides[3].
-
Copper-Catalyzed Coupling: Copper-based systems offer a valuable alternative. A combination of a copper salt (e.g., Cu₂O) and specific ligands like oxalamides or 4-hydroxypicolinamides has proven effective for the N-arylation of sulfonamides with aryl chlorides[2].
Q6: What specific roles do the base and solvent play, and how do I choose them?
A: The base and solvent create the environment for the reaction and their properties are interconnected.
-
Base: The base neutralizes the HCl byproduct. For weak nucleophiles, a non-nucleophilic base like pyridine or triethylamine is preferred. In some cases, an inorganic base like sodium carbonate can be beneficial, particularly in catalytic systems[9].
-
Solvent: The solvent must dissolve the reactants and be compatible with the reaction conditions. Aprotic solvents (e.g., acetone, acetonitrile, THF, DMF) are generally preferred to avoid solvating and deactivating the nucleophile[6][7]. The polarity and boiling point should be considered; non-polar solvents may not provide sufficient solubility, while high-boiling polar aprotic solvents (DMF, DMAc) can enable reactions at higher temperatures for unreactive partners.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| No Reaction / Low Yield | Poor nucleophilicity of the substrate. | • Increase reaction temperature.• Switch to a higher-boiling aprotic solvent (e.g., DMF, NMP).• Explore a Pd or Cu-catalyzed cross-coupling protocol[2][3]. |
| Hydrolysis of this compound. | • Ensure strictly anhydrous conditions (oven-dried glassware, dry solvents, inert atmosphere)[1]. | |
| Inappropriate base or solvent. | • Screen different bases (e.g., Pyridine, Et₃N, DBU).• Screen aprotic solvents of varying polarity (e.g., THF, ACN, Dioxane, DMF). | |
| Decomposition of Starting Material | This compound is moisture-sensitive. | • Handle the reagent under an inert atmosphere and use anhydrous solvents[1]. |
| Reaction temperature is too high, causing degradation. | • Run the reaction at a lower temperature or perform a temperature optimization screen. | |
| Multiple Spots on TLC / Side Products | Desulfonylation (a known side reaction in some Pd-catalyzed couplings)[9]. | • Screen different palladium catalysts and phosphine ligands. |
| Reaction with solvent (solvolysis). | • Avoid protic or hydroxylic solvents unless they are the intended nucleophile[10]. |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Formation with a Weak Amine Nucleophile
This protocol is adapted from standard procedures for coupling sulfonyl chlorides with amines using pyridine as a base[7][8].
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the poor amine nucleophile (1.0 eq) in anhydrous pyridine (0.2 M).
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 eq) in anhydrous acetone (0.5 M).
-
Reaction: Add the this compound solution dropwise to the stirring amine solution at room temperature.
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Monitoring: Seal the flask and allow the reaction to stir overnight at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization or column chromatography to yield the desired sulfonamide.
Protocol 2: Key Components for a Palladium-Catalyzed C-N Coupling
This conceptual protocol outlines the necessary components for attempting a C-N cross-coupling with a very weak nucleophile, based on advanced catalytic systems[3].
-
Reactants: Aryl halide (1.0 eq) and the weakly nucleophilic sulfonamide (1.2 eq).
-
Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a specialized phosphine ligand (e.g., AdBippyPhos, 4-10 mol%).
-
Base: A strong, non-nucleophilic base is typically required (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq).
-
Solvent: An anhydrous, aprotic polar solvent such as dioxane or toluene is commonly used.
-
Procedure: The reactants, catalyst, ligand, and base are combined in the solvent under an inert atmosphere. The mixture is then heated (e.g., to 100 °C) until the reaction is complete as monitored by TLC or LC-MS.
Visualizations
References
- 1. Buy this compound (EVT-356804) | 184170-48-7 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Amines with Pyrazine-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the sulfonylation of sterically hindered amines with pyrazine-2-sulfonyl chloride. Low reactivity of sterically hindered amines is a common hurdle in sulfonamide synthesis, leading to low yields and incomplete reactions. This guide offers practical solutions and detailed protocols to overcome these issues.
Troubleshooting Guide
This section addresses common problems encountered during the reaction, offering potential causes and solutions in a question-and-answer format.
Q1: The reaction shows low or no conversion of the sterically hindered amine. What are the likely causes and how can I improve the yield?
A1: Low conversion is the most frequent issue when reacting sterically hindered amines with this compound. Several factors can contribute to this problem:
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Steric Hindrance: The bulky nature of the amine impedes the nucleophilic attack on the sulfonyl chloride.
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Insufficiently Basic Conditions: The reaction requires a base to neutralize the HCl generated. If the base is too weak or sterically hindered itself, the reaction may not proceed efficiently.
-
Low Reaction Temperature: Higher temperatures are often required to overcome the activation energy barrier associated with sterically demanding substrates.
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Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.
Solutions to Improve Yield:
-
Optimize the Base:
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Pyridine: Often used as both a base and a nucleophilic catalyst. It can activate the sulfonyl chloride by forming a more reactive sulfonylpyridinium salt.[1]
-
Triethylamine (TEA): A stronger, non-nucleophilic base that is effective at scavenging HCl. However, it does not offer the catalytic advantage of pyridine.
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4-Dimethylaminopyridine (DMAP): A highly effective nucleophilic catalyst that can significantly accelerate the reaction, often used in catalytic amounts alongside a stoichiometric amount of a weaker base like triethylamine.[1] DMAP is particularly useful for acylations and sulfonylations of weak nucleophiles.[1]
-
-
Increase Reaction Temperature: Heating the reaction mixture can provide the necessary energy to overcome the steric barrier. Reactions can be run at temperatures ranging from room temperature to reflux, depending on the solvent and the specific substrates.
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Select an Appropriate Solvent: Aprotic solvents are generally preferred for this reaction.
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Dichloromethane (DCM): A common choice due to its inertness and ability to dissolve a wide range of reactants.
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Acetonitrile (ACN): A polar aprotic solvent that can also be effective.
-
Toluene or Xylene: Can be used for higher reaction temperatures.
-
-
Consider a Catalyst:
-
Indium Metal: Has been shown to catalyze the sulfonylation of less nucleophilic and sterically hindered anilines, offering a mild and efficient alternative.
-
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for low reaction conversion.
Q2: I am observing multiple spots on my TLC plate, indicating side reactions. What are the common side products and how can I minimize them?
A2: Side reactions can complicate the purification process and reduce the yield of the desired sulfonamide.
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Hydrolysis of this compound: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.
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Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
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Disulfonylation of Primary Amines: If a primary sterically hindered amine is used, there is a possibility of forming the disulfonylated product, although this is less likely with highly hindered amines.
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Solution: Use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride.
-
-
Reaction with the Solvent: Some solvents may react with the sulfonyl chloride under certain conditions.
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Solution: Choose an inert solvent such as DCM, ACN, or toluene.
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Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress.
-
Stationary Phase: Silica gel 60 F254 plates are commonly used.
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Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective. The ratio can be adjusted to achieve good separation of the starting materials and the product. A common starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate.
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Visualization: The spots can be visualized under UV light (254 nm). Staining with a potassium permanganate solution can also be used.
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Co-spotting: To confirm the identity of the spots, it is helpful to co-spot the reaction mixture with the starting amine and, if available, the expected product.
Q4: What is the recommended work-up and purification procedure for the resulting sulfonamide?
A4: Proper work-up and purification are crucial for obtaining a pure product.
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Quenching: Once the reaction is complete (as determined by TLC), the reaction mixture is typically quenched by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
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Extraction: The product is then extracted into an organic solvent such as ethyl acetate or DCM. The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
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Purification:
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Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a gradient of hexane and ethyl acetate is typically used.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective purification method.[2]
-
Frequently Asked Questions (FAQs)
Q: Which base is better for the sulfonylation of sterically hindered amines: pyridine or triethylamine?
A: The choice of base depends on the specific substrate and reaction conditions.
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Pyridine can act as a nucleophilic catalyst, activating the sulfonyl chloride and potentially accelerating the reaction, especially for less reactive amines.[1]
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Triethylamine (TEA) is a stronger, non-nucleophilic base and is effective at scavenging the HCl produced.
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For highly hindered amines, a combination of a catalytic amount of DMAP with a stoichiometric amount of TEA often provides the best results, benefiting from both strong basicity and nucleophilic catalysis.[1]
Q: Can I use a catalyst to improve the reaction rate?
A: Yes, catalysts can be beneficial. Indium metal has been reported to effectively catalyze the sulfonylation of sterically hindered anilines under mild conditions.
Q: What is a typical reaction time and temperature for this reaction?
A: Reaction times and temperatures can vary significantly depending on the substrates and conditions. For highly hindered amines, reactions may require heating for several hours to overnight to go to completion. It is essential to monitor the reaction by TLC to determine the optimal reaction time.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the sulfonylation of representative sterically hindered amines.
Table 1: Comparison of Bases for the Synthesis of N-(2,6-diisopropylphenyl)pyrazine-2-sulfonamide
| Entry | Sterically Hindered Amine | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Diisopropylaniline | Pyridine (3.0) | DCM | 25 | 24 | ~40-50 |
| 2 | 2,6-Diisopropylaniline | Triethylamine (3.0) | DCM | 25 | 24 | ~30-40 |
| 3 | 2,6-Diisopropylaniline | TEA (3.0), DMAP (0.1) | DCM | 25 | 12 | >90 |
| 4 | 2,6-Diisopropylaniline | Pyridine (3.0) | Toluene | 110 | 6 | ~70-80 |
Table 2: Effect of Temperature and Catalyst on the Synthesis of N-(tert-butyl)pyrazine-2-sulfonamide
| Entry | Sterically Hindered Amine | Base (equiv.) | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | tert-Butylamine | Pyridine (2.0) | None | ACN | 25 | 24 | Low |
| 2 | tert-Butylamine | Pyridine (2.0) | None | ACN | 80 | 12 | Moderate |
| 3 | tert-Butylamine | Triethylamine (2.0) | Indium (10 mol%) | ACN | 25 | 8 | High |
Experimental Protocols
General Procedure for the Sulfonylation of a Sterically Hindered Amine using Pyridine:
Caption: Experimental workflow for sulfonylation using pyridine.
Detailed Method:
To a solution of the sterically hindered amine (1.0 equivalent) in anhydrous dichloromethane (DCM), add pyridine (3.0 equivalents). Cool the mixture to 0 °C in an ice bath. To this solution, add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise over 10-15 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC. Upon completion, quench the reaction with water and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.
General Procedure for the DMAP-Catalyzed Sulfonylation of a Sterically Hindered Amine:
Caption: Experimental workflow for DMAP-catalyzed sulfonylation.
Detailed Method:
To a solution of the sterically hindered amine (1.0 equivalent) in anhydrous DCM, add triethylamine (3.0 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents). Cool the mixture to 0 °C. Add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise. Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC. Perform an aqueous work-up as described in the previous procedure and purify the product by column chromatography.
References
Technical Support Center: Preventing Hydrolysis of Pyrazine-2-sulfonyl chloride during Workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize the hydrolysis of Pyrazine-2-sulfonyl chloride during experimental workups.
Troubleshooting Guide
Problem: Significant loss of product yield during the workup of reactions involving this compound, with evidence pointing towards hydrolysis to the corresponding sulfonic acid.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Prolonged Exposure to Aqueous Conditions | Minimize the duration of all aqueous steps. Perform extractions and phase separations swiftly and efficiently. | Reduced contact time with water will decrease the extent of hydrolysis, leading to improved yield of the desired sulfonyl chloride. |
| Elevated Temperature During Workup | All aqueous procedures should be conducted at low temperatures (0-5 °C) using an ice bath. Utilize pre-chilled solvents and aqueous solutions for quenching and washing. | The rate of the hydrolysis reaction is significantly temperature-dependent; cooling will substantially slow down the degradation of the product. |
| Neutral or Basic pH of Aqueous Wash | Use a cold, mildly acidic solution (e.g., 1M HCl) for the initial quench and wash. Avoid basic washes, such as sodium bicarbonate, as these will dramatically accelerate hydrolysis.[1] | A lower pH can help to suppress the rate of hydrolysis compared to neutral or basic conditions. |
| Incomplete Removal of Water from Organic Phase | After aqueous washes, thoroughly dry the organic layer using a suitable anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) prior to solvent evaporation. | Removing residual water from the organic solvent prevents further hydrolysis of the sulfonyl chloride during concentration. |
| High Solubility of Product in Aqueous Layer | Perform a final wash with cold, saturated aqueous sodium chloride (brine). This "salting out" effect will decrease the solubility of the organic product in the aqueous phase. | Increased recovery of this compound in the organic layer and reduced opportunity for hydrolysis. |
| Reliance on a Standard Aqueous Workup | Where feasible, opt for a non-aqueous workup. This can involve direct filtration of the reaction mixture through a pad of silica gel to remove salts, followed by evaporation of the solvent. | Complete avoidance of water during the workup procedure will prevent hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to hydrolysis?
A1: this compound, like many other heteroaromatic sulfonyl chlorides, is susceptible to hydrolysis in the presence of water.[2] The stability is significantly affected by factors such as temperature, pH, and the duration of exposure to aqueous media. A comprehensive study on heteroaromatic sulfonyl halides indicates that diazine derivatives can undergo decomposition, with hydrolysis by trace water being a typical pathway.[2] Therefore, it is critical to minimize contact with water to prevent the formation of the corresponding pyrazine-2-sulfonic acid.
Q2: What is the underlying mechanism of this compound hydrolysis?
A2: The hydrolysis of aromatic sulfonyl chlorides generally proceeds via a nucleophilic substitution at the sulfur atom, which is typically described as an SN2-type mechanism.[1] In this process, a water molecule acts as a nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride and leading to the displacement of the chloride ion.
Q3: Is it acceptable to use a sodium bicarbonate wash to neutralize my reaction?
A3: It is strongly advised to avoid basic washes, such as sodium bicarbonate solution, when this compound is present in the organic phase. The rate of hydrolysis of sulfonyl chlorides is significantly increased in basic conditions due to the presence of the highly nucleophilic hydroxide ion.[1] If neutralization is essential, it should be performed at very low temperatures with vigorous stirring and for the shortest possible time.
Q4: What is the most effective method for drying the organic extract containing the product?
A4: After the final aqueous wash, the organic layer should be dried over an anhydrous drying agent. Magnesium sulfate (MgSO₄) is generally preferred as it is a fast and efficient drying agent. Add the MgSO₄ to the organic solution, swirl, and allow it to stand for a few minutes before filtering to remove the hydrated salt.
Q5: Are there viable alternatives to a conventional aqueous workup?
A5: Yes, non-aqueous workups can be very effective. One common method is to concentrate the reaction mixture and then triturate the residue with a non-polar solvent to either precipitate the product or dissolve impurities. Another approach is to pass the crude reaction mixture through a short plug of silica gel, eluting with a non-polar organic solvent to separate the product from inorganic salts and other polar materials.
Q6: How can I detect if hydrolysis has occurred during my workup?
A6: The hydrolysis product, pyrazine-2-sulfonic acid, has very different physical properties compared to the sulfonyl chloride. On a Thin Layer Chromatography (TLC) plate, the sulfonic acid will be significantly more polar and will likely remain at the baseline. In terms of spectroscopy, the ¹H NMR chemical shifts of the pyrazine protons will be different, and the sulfonic acid will show a characteristic broad -OH peak.
Data Presentation
Table 1: General Stability of Heteroaromatic Sulfonyl Chlorides
| Condition | Relative Stability | Rationale |
| Low Temperature (0–5 °C) | More Stable | Reduces the kinetic rate of the hydrolysis reaction. |
| Ambient Temperature (~25 °C) | Moderately Stable | Hydrolysis can occur at an appreciable rate. |
| Elevated Temperature (>40 °C) | Unstable | The rate of hydrolysis increases significantly with temperature. |
| Acidic Aqueous (pH < 7) | Moderately Stable | Hydrolysis is generally slower than in neutral or basic media. |
| Neutral Aqueous (pH 7) | Less Stable | Susceptible to hydrolysis by water acting as a nucleophile. |
| Basic Aqueous (pH > 7) | Highly Unstable | The presence of the stronger nucleophile, hydroxide (OH⁻), greatly accelerates the rate of hydrolysis.[1] |
| Anhydrous Organic Solvent | Stable | In the absence of water, the primary pathway for hydrolysis is eliminated. |
Experimental Protocols
Protocol 1: Recommended Low-Temperature Aqueous Workup
This protocol is advised when an aqueous wash is necessary to remove water-soluble byproducts.
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Cooling: Upon reaction completion, cool the reaction vessel in an ice-water bath to 0–5 °C.
-
Quenching: Slowly pour the cold reaction mixture into a separate vessel containing a vigorously stirred, biphasic mixture of a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and ice-cold water, both pre-chilled to 0–5 °C. Maintain the temperature below 5 °C during this process.
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Extraction: Transfer the mixture to a cold separatory funnel and quickly separate the organic layer. Extract the aqueous layer one more time with a small volume of cold organic solvent.
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Washing: Combine the organic layers and wash once with cold, saturated aqueous sodium chloride (brine).
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Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
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Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure, ensuring the bath temperature does not exceed 30 °C.
Protocol 2: Non-Aqueous Workup Procedure
This protocol is ideal for reactions where the impurities can be removed without the use of water.
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Solvent Removal: Concentrate the reaction mixture in vacuo to remove the bulk of the solvent and any other volatile components.
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Purification:
-
Trituration: Add a minimal amount of a cold, anhydrous, non-polar solvent (e.g., hexanes or diethyl ether) to the crude residue. Stir or sonicate the suspension to dissolve impurities, leaving the desired product as a solid.
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Filtration through Silica: Alternatively, dissolve the crude material in a minimal amount of a non-polar organic solvent and pass it through a short plug of silica gel, eluting with the same or a slightly more polar solvent system to remove baseline impurities.
-
-
Isolation: Collect the purified product by filtration (if triturated) or by evaporation of the solvent from the filtrate (after silica plug filtration). Dry the final product under high vacuum.
Mandatory Visualization
Caption: The SN2-type hydrolysis mechanism of this compound.
Caption: Decision workflow for the workup of this compound.
References
Troubleshooting low yields in rhodium-catalyzed cyclization of pyrazine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the rhodium-catalyzed cyclization of pyrazine derivatives. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My rhodium-catalyzed pyrazine synthesis is resulting in very low or no yield. What are the most common causes?
A1: Low yields in rhodium-catalyzed cyclizations of pyrazine derivatives can stem from several factors. The most common culprits include:
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Catalyst Inactivity or Decomposition: The rhodium catalyst is sensitive and can be deactivated by impurities or reaction conditions.
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Substrate-Related Issues: The purity and electronic properties of your pyrazine derivative and coupling partner are critical.
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Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a significant role in reaction efficiency.
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Atmospheric Contamination: The presence of oxygen or moisture can interfere with the catalytic cycle.
Q2: How can I determine if my rhodium catalyst is the source of the problem?
A2: Catalyst-related issues are a primary cause of low yields. Here’s how to troubleshoot:
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Use a Fresh or Properly Stored Catalyst: Rhodium catalysts, especially in solution, can degrade over time. Ensure you are using a fresh batch or one that has been stored under an inert atmosphere.
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Consider Catalyst Pre-activation: Some rhodium precursors require an activation step to form the catalytically active species. Consult the literature for the specific catalyst you are using.
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Beware of Catalyst Poisoning: Impurities in your starting materials or solvent (e.g., sulfur-containing compounds, coordinating solvents) can irreversibly bind to the rhodium center and inhibit catalysis. Purify your reagents thoroughly.
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Decarbonylation: In reactions involving aldehydes, a common deactivation pathway is decarbonylation, which can lead to the formation of inactive rhodium-carbonyl species.[1]
Q3: My starting materials are pure, but the yield is still low. Could the substrate itself be the issue?
A3: Yes, the structure of your pyrazine derivative can significantly influence the reaction outcome.
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Steric Hindrance: Bulky substituents on the pyrazine ring or the coupling partner can sterically hinder the approach of the catalyst, slowing down or preventing the reaction.
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Electronic Effects: The electronic properties of substituents on the pyrazine ring are crucial. Electron-withdrawing groups can sometimes deactivate the system, while electron-donating groups may promote the desired transformation. For instance, in related rhodium-catalyzed additions, electron-donating substituents on hydrazines enhanced yields, while electron-withdrawing groups reduced efficiency.[2]
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Substrate Stability: Ensure your starting materials are stable under the reaction conditions. Decomposition of the pyrazine derivative or the coupling partner will naturally lead to lower yields.
Q4: How do I optimize the reaction conditions for my specific pyrazine cyclization?
A4: Systematic optimization of reaction parameters is key to improving yields.
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Solvent Screening: The choice of solvent is critical. Non-coordinating, anhydrous solvents are generally preferred. As shown in the table below, solvent choice can dramatically impact yield.
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Temperature Control: Rhodium-catalyzed reactions are often sensitive to temperature. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to catalyst decomposition or the formation of side products.
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Concentration: The concentration of your reactants can influence the reaction rate and the formation of byproducts. Experiment with different concentrations to find the optimal conditions.
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Inert Atmosphere: It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and sensitive reagents.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the optimization of reaction conditions for the rhodium-catalyzed synthesis of a trisubstituted pyrazine derivative from a 2H-azirine and an N-sulfonyl-1,2,3-triazole. This data highlights the critical role of the catalyst, solvent, and temperature.
| Entry | Rh(II) Catalyst (mol %) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Rh₂(OAc)₄ (2.0) | Dichloroethane | 80 | 35 |
| 2 | Rh₂(OAc)₄ (2.0) | Toluene | 110 | 41 |
| 3 | Rh₂(OAc)₄ (2.0) | Ethyl Acetate | 80 | 52 |
| 4 | Rh₂(Oct)₄ (2.0) | Dichloroethane | 80 | 45 |
| 5 | Rh₂(Oct)₄ (2.0) | Toluene | 110 | 55 |
| 6 | Rh₂(Oct)₄ (2.0) | Ethyl Acetate | 120 | 70 |
| 7 | Rh₂(esp)₂ (2.0) | Ethyl Acetate | 120 | 42 |
Data compiled from a study on the synthesis of trisubstituted pyrazines.[3]
Experimental Protocols
Below is a general experimental protocol adapted from the rhodium-catalyzed synthesis of trisubstituted pyrazines.[3] This should be considered a starting point and may require optimization for your specific substrate.
General Procedure for Rhodium-Catalyzed Synthesis of Trisubstituted Pyrazines
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Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the 2H-azirine (0.2 mmol, 1.0 equiv), the N-sulfonyl-1,2,3-triazole (0.3 mmol, 1.5 equiv), and the rhodium(II) catalyst (Rh₂(Oct)₄, 2.0 mol %).
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Solvent Addition: Add anhydrous ethyl acetate (1.0 mL) to the vial.
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Reaction: Seal the vial and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 16 hours.
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Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazine derivative.
Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in your rhodium-catalyzed pyrazine cyclization.
Caption: A step-by-step troubleshooting guide for low reaction yields.
General Catalytic Cycle
This diagram outlines a generalized catalytic cycle for a rhodium-catalyzed C-H activation and annulation reaction, a common pathway for forming heterocyclic compounds.
Caption: A generalized rhodium catalytic cycle for C-H activation/annulation.
References
- 1. Teaching Aldehydes New Tricks Using Rhodium- and Cobalt-Hydride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of isoquinolones via Rh-catalyzed C–H activation of substituted benzamides using air as the sole oxidant in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Challenges in the scale-up synthesis of Pyrazine-2-sulfonyl chloride derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scale-up synthesis of pyrazine-2-sulfonyl chloride and its derivatives. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the scale-up synthesis of this compound derivatives?
A1: The most common challenges during scale-up include:
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Reaction Control: The chlorosulfonation reaction can be highly exothermic, posing safety risks and leading to side reactions if not properly controlled.[1]
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Low Yields: Older synthesis methods often suffer from low yields (30-50%) due to harsh reagents and over-chlorination.[2]
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Product Purity: Impurities such as the corresponding sulfonic acid (from hydrolysis) and over-chlorinated byproducts can be difficult to remove at scale.[1][3]
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Reagent Handling: Reagents like chlorosulfonic acid and thionyl chloride are corrosive and moisture-sensitive, requiring specialized handling procedures and equipment.[4][5]
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Purification: The purification of the final product can be challenging, as techniques that work well on a lab scale may not be easily scalable.[4]
Q2: What are the main synthetic routes for preparing this compound?
A2: There are several established synthetic routes:
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Oxidative Chlorination of Pyrazine-2-thiol: Early methods used harsh oxidants like chlorine gas. Modern variations utilize milder and more selective agents like sodium hypochlorite.[2]
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Chlorosulfonation of Pyrazine: This involves the reaction of pyrazine with a chlorosulfonating agent, most commonly chlorosulfonic acid.[2]
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From Pyrazine-2-sulfonamides: A modern approach allows for the conversion of primary pyrazine sulfonamides to the corresponding sulfonyl chloride under mild conditions using reagents like Pyry-BF4.[6]
Q3: How can I minimize the hydrolysis of my sulfonyl chloride product during workup and purification?
A3: Minimizing hydrolysis is critical for achieving high yields and purity. Key strategies include:
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Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).[2]
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Cold and Rapid Quenching: When quenching the reaction, use ice-cold water or brine and perform the addition slowly to control the exotherm, but complete the overall process quickly.[1][3]
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Aqueous Drown-Out: Precipitating the sulfonyl chloride by adding the reaction mixture to a large volume of cold water can be effective, as the low solubility of the product protects it from extensive hydrolysis.[3]
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Solvent Extraction: Use a non-polar organic solvent (e.g., dichloromethane, ethyl acetate) for extraction to quickly separate the product from the aqueous phase.[7]
Q4: What are the recommended safety precautions when working with chlorosulfonic acid on a large scale?
A4: Chlorosulfonic acid is highly corrosive and reacts violently with water. Strict safety measures are essential:
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat or apron.[8]
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Ventilation: All manipulations should be performed in a well-ventilated fume hood.[8]
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Inert Atmosphere: Use an inert gas (nitrogen or argon) to prevent contact with atmospheric moisture.
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Controlled Addition: Add reagents slowly and in a controlled manner, especially during quenching, to manage the exothermic reaction.[1]
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Emergency Equipment: Ensure that an eye wash station and safety shower are readily accessible.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Hydrolysis of the product during workup. - Over-chlorination or other side reactions.[2] - Product loss during purification. | - Monitor the reaction by TLC or HPLC to ensure completion. - Work up the reaction at low temperatures and minimize contact with water.[3] - Use milder chlorinating agents or optimize reaction stoichiometry. - Choose a purification method that minimizes product loss (e.g., precipitation over chromatography). |
| Product is an Oil, Expected a Solid | - Presence of impurities, such as residual solvent or byproducts. - The specific derivative may have a low melting point. | - Analyze the product by NMR or LC-MS to identify impurities. - Attempt to purify further by trituration with a non-polar solvent (e.g., hexanes) or column chromatography. - If the product is indeed an oil, proceed with the next step if purity is acceptable. |
| Formation of Sulfonic Acid Impurity | - Reaction with water present in reagents, solvents, or from atmospheric moisture.[1] | - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere. - Minimize the time the product is in contact with aqueous solutions during workup. |
| Dark-colored Product | - Decomposition of the product or starting materials. - Presence of colored impurities. | - Perform the reaction at a lower temperature. - Purify the product by recrystallization or column chromatography using activated carbon to remove colored impurities. |
| Difficulty Filtering the Product | - The product may be very fine or amorphous, clogging the filter paper. | - Use a filter aid such as Celite®. - Allow the product to crystallize for a longer period or from a different solvent system to obtain larger crystals. - Use a larger suction funnel to distribute the solid more thinly.[4] |
Data Presentation
Table 1: Comparison of Synthetic Methods for Sulfonyl Chlorides
| Method | Starting Material | Reagents | Typical Yield | Advantages | Disadvantages |
| Oxidative Chlorination | Pyrazine-2-thiol | Chlorine gas, PCl₅ | 30-50%[2] | - Utilizes readily available starting materials. | - Harsh reaction conditions. - Low yields and poor selectivity.[2] - Safety concerns with chlorine gas. |
| Chlorosulfonation | Pyrazine | Chlorosulfonic acid | 70-85%[3] | - Good yields. - Scalable process. | - Highly corrosive and moisture-sensitive reagent. - Exothermic reaction requires careful temperature control.[1] |
| From Sulfonamide | Pyrazine-2-sulfonamide | Pyry-BF₄, MgCl₂ | High yields (often >80%)[6] | - Mild reaction conditions. - High functional group tolerance.[6] - High selectivity.[6] | - Requires the synthesis of the starting sulfonamide. - Reagents may be more expensive for large-scale synthesis. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Chlorosulfonation
This protocol is a general guideline and should be adapted and optimized for specific derivatives and scales.
-
Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Reagent Charging: Charge the flask with chlorosulfonic acid (4-5 equivalents) and cool the flask to 0-5 °C in an ice-salt bath.
-
Substrate Addition: Slowly add the pyrazine derivative (1 equivalent) portion-wise or via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the reaction mixture to room temperature and then slowly and carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Purification of Crude Sulfonyl Chloride by Aqueous Workup and Precipitation
This protocol is adapted from methods for purifying aryl sulfonyl chlorides at scale.[3]
-
Precipitation: The crude reaction mixture containing the sulfonyl chloride is added slowly to a vigorously stirred vessel containing a large volume of ice-cold water (e.g., 10-20 volumes).
-
Filtration: The precipitated solid is collected by vacuum filtration.
-
Washing: The filter cake is washed with several portions of cold water to remove residual acids and water-soluble impurities.
-
Drying: The product is dried under vacuum at a temperature below 35-40 °C to prevent thermal decomposition. A nitrogen bleed can be used to facilitate drying.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy this compound (EVT-356804) | 184170-48-7 [evitachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
Removing unreacted Pyrazine-2-sulfonyl chloride from the reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrazine-2-sulfonyl chloride. The following information is designed to help you overcome common challenges encountered during the workup and purification stages of your experiments, specifically focusing on the removal of unreacted this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing unreacted this compound?
A1: this compound is a highly reactive electrophile, which makes it a valuable reagent but also challenging to remove completely from a reaction mixture.[1] Key challenges include its sensitivity to moisture, leading to the formation of the corresponding sulfonic acid, and its reactivity towards nucleophiles, which can complicate purification.[1] Incomplete removal can lead to impurities in the final product and interfere with subsequent reaction steps.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most common strategies for removing unreacted this compound fall into three main categories:
-
Aqueous Workup (Quenching): This involves adding an aqueous solution to the reaction mixture to hydrolyze the unreacted sulfonyl chloride to the more water-soluble pyrazine-2-sulfonic acid, which can then be removed by extraction.
-
Nucleophilic Scavenging: This method utilizes a reagent (a "scavenger") that selectively reacts with the excess sulfonyl chloride. The resulting product is then easily removed by extraction or filtration.
-
Chromatographic Purification: This involves separating the desired product from the unreacted sulfonyl chloride and other impurities using techniques like column chromatography.
Q3: How can I monitor the removal of this compound?
A3: Thin-layer chromatography (TLC) is a common method to monitor the progress of the removal. This compound and its hydrolysis product, pyrazine-2-sulfonic acid, will have different retention factors (Rf values). The pyrazine ring is UV active, allowing for visualization under a UV lamp (254 nm).[2] Staining with potassium permanganate can also be effective, as the sulfonyl chloride may be susceptible to oxidation.[2]
Troubleshooting Guides
Issue 1: Incomplete Removal of this compound with Aqueous Workup
Symptoms:
-
The presence of a spot corresponding to this compound on a TLC plate of the purified product.
-
Unexpected side products in subsequent reactions.
-
Difficulty in achieving product crystallization.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Quenching Time or Reagent | Increase the stirring time after adding the aqueous quench solution to ensure complete hydrolysis. Using a dilute aqueous base like sodium bicarbonate can accelerate the hydrolysis of the sulfonyl chloride. |
| Poor Partitioning during Extraction | The resulting pyrazine-2-sulfonic acid may have some solubility in the organic layer. Increase the number of aqueous extractions to improve its removal. Adjusting the pH of the aqueous layer to be more basic can further enhance the solubility of the sulfonic acid in the aqueous phase. |
| Hydrolysis Product is Organic Soluble | If the sulfonic acid product is unexpectedly soluble in the organic layer, consider switching to a different workup strategy, such as using a scavenger resin. |
Issue 2: Emulsion Formation During Aqueous Extraction
Symptoms:
-
A stable layer forms between the organic and aqueous phases, making separation difficult.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Presence of Amphiphilic Molecules | Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help to break the emulsion. |
| Vigorous Shaking | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| High Concentration of Reactants/Products | Dilute the reaction mixture with more of the organic solvent before performing the extraction. |
Issue 3: Scavenger Resin is Ineffective
Symptoms:
-
Significant amount of unreacted this compound remains after treatment with a scavenger resin.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Amount of Resin | Increase the molar equivalents of the scavenger resin. A typical starting point is 3-5 equivalents relative to the excess sulfonyl chloride. |
| Inadequate Reaction Time or Mixing | Ensure the resin is well-suspended in the reaction mixture by gentle agitation or stirring. Increase the reaction time with the resin. |
| Inappropriate Resin Choice | Select a resin with high reactivity towards sulfonyl chlorides. Amine-functionalized resins are generally effective.[3][4] |
Data Presentation: Comparison of Removal Methods
The following table provides a qualitative comparison of the common methods for removing unreacted this compound. The efficiency can be reaction-dependent, and optimization is often necessary.
| Method | Principle | Typical Efficiency | Advantages | Disadvantages |
| Aqueous Wash (Water) | Hydrolysis to sulfonic acid | Moderate | Simple, inexpensive. | May be slow; sulfonic acid may have some organic solubility. |
| Aqueous Wash (aq. NaHCO₃) | Base-catalyzed hydrolysis | High | Faster than water; salt is highly water-soluble. | Can cause gas evolution (CO₂); potential for emulsion. |
| Amine Scavenger (e.g., Tris(2-aminoethyl)amine) | Forms a sulfonamide | High | Fast reaction; resulting sulfonamide is often highly polar and easily removed by extraction or silica plug. | Introduces another reagent that needs to be removed. |
| Scavenger Resin (e.g., Amine-functionalized silica) | Solid-supported nucleophile reacts with sulfonyl chloride | Very High | Simple filtration to remove the resin and the bound sulfonyl chloride; high purity of the filtrate.[3][4] | Higher cost of the resin; requires optimization of reaction time and equivalents. |
| Column Chromatography | Differential adsorption on a stationary phase | Very High | Can provide very high purity. | Time-consuming; potential for product loss on the column. |
Experimental Protocols
Protocol 1: Aqueous Workup with Sodium Bicarbonate
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Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Caution: Gas evolution (CO₂) may occur. Continue stirring for 30-60 minutes at room temperature to ensure complete hydrolysis of the unreacted this compound.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add an appropriate immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Separate the organic layer.
-
Washing: Wash the organic layer two to three times with the saturated aqueous NaHCO₃ solution, followed by one wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Analysis: Analyze the crude product by TLC to confirm the absence of this compound.
Protocol 2: Removal using a Scavenger Resin
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Resin Selection: Choose a suitable scavenger resin, such as an amine-functionalized silica gel (e.g., SiliaBond Amine).[3]
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Resin Addition: To the reaction mixture, add the scavenger resin (typically 3-5 molar equivalents relative to the initial excess of this compound).
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Incubation: Gently agitate the mixture at room temperature. The required time can vary, so monitor the reaction by TLC every 30-60 minutes until the spot corresponding to this compound is no longer visible.
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Filtration: Filter the reaction mixture to remove the resin. Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure.
Mandatory Visualizations
Caption: Decision workflow for removing unreacted this compound.
References
Best practices for handling and quenching Pyrazine-2-sulfonyl chloride reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides best practices, troubleshooting advice, and frequently asked questions for handling Pyrazine-2-sulfonyl chloride and its associated reactions. Given its high reactivity and sensitivity, adherence to proper protocols is critical for experimental success and laboratory safety.
Section 1: Safety and Handling FAQs
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical that requires careful handling. The primary risks are:
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Corrosivity: It can cause severe skin burns and serious eye damage.[1]
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Reactivity with Water: It reacts violently with water or moisture, liberating toxic gases such as hydrogen chloride and sulfur oxides.[2][3]
-
Moisture Sensitivity: The compound is sensitive to moisture and can hydrolyze, which compromises its integrity for reactions.[4]
Q2: How should this compound be stored?
A2: To ensure its stability and prevent hazardous reactions, it must be stored under anhydrous conditions.[4] Recommended storage practices include:
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Keeping the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Storing under an inert atmosphere (e.g., argon or nitrogen).[2]
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Keeping it away from water, moist air, and incompatible materials.[3] Refrigeration may be recommended to maintain quality.[3]
Q3: What personal protective equipment (PPE) is mandatory when working with this compound?
A3: A comprehensive suite of PPE is required to prevent exposure:[1]
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves and protective clothing to prevent skin contact.
-
Respiratory Protection: Use only under a chemical fume hood.[3] If there is a risk of inhalation, a NIOSH/MSHA approved respirator should be used.[2]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are located close to the workstation.[3]
Q4: What substances are incompatible with this compound?
A4: Avoid contact with the following materials to prevent vigorous or violent reactions:
-
Water/Moist Air[3]
-
Strong oxidizing agents[3]
-
Strong bases
-
Amines (except as a reagent under controlled conditions)
-
Alcohols
-
Strong reducing agents
Section 2: Experimental and Quenching Protocols
This compound is a highly reactive electrophile, commonly used in nucleophilic substitution reactions, particularly with amines to form sulfonamides.[4][5]
General Protocol for Sulfonamide Synthesis
This protocol outlines a typical reaction between this compound and a primary or secondary amine.
Methodology:
-
Setup: Conduct the reaction in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition: Dissolve this compound (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Best Practices for Quenching the Reaction
Quenching is a critical step to neutralize unreacted sulfonyl chloride and acidic byproducts. The high reactivity with water requires a controlled approach.[5]
Methodology:
-
Preparation: Prepare a separate beaker containing crushed ice or a cold, saturated aqueous solution of sodium bicarbonate.
-
Slow Addition: Slowly and carefully transfer the reaction mixture into the quenching solution with vigorous stirring. This helps to dissipate the heat generated from the exothermic hydrolysis of the unreacted sulfonyl chloride.
-
Neutralization: The bicarbonate solution will neutralize the HCl generated during the reaction and the pyrazinesulfonic acid formed during the quench.[6]
-
Extraction: Once the quench is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine), saturated aqueous sodium bicarbonate, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Section 3: Troubleshooting Guide
Q5: My reaction failed or resulted in a very low yield. What are the likely causes?
A5: Low or no yield is often traced back to the stability and handling of the sulfonyl chloride.
-
Moisture Contamination: this compound readily hydrolyzes to the corresponding sulfonic acid in the presence of water.[5][7] This sulfonic acid is unreactive under these conditions. Ensure all glassware is flame- or oven-dried and all solvents are anhydrous.
-
Reagent Degradation: If the reagent is old or has been improperly stored, it may have already degraded. It is best to use a fresh or recently purchased bottle.
-
Insufficient Base: An inadequate amount of base can result in the protonation of the amine nucleophile by the HCl byproduct, rendering it unreactive.
Q6: After the aqueous workup, my product is an oily substance that won't solidify. What should I do?
A6: An oily product can be frustrating but is a common issue.
-
Residual Solvent: The most common cause is residual organic solvent (e.g., dichloromethane, chloroform) trapped in the product.[6] Try dissolving the oil in a minimal amount of a different solvent and re-concentrating under high vacuum for an extended period.
-
Side Products: The oil may be a mixture of your desired product and sulfur-containing byproducts.[6] Purification via column chromatography is the most effective way to isolate the pure compound.
-
Product Nature: Your specific sulfonamide derivative may simply be an oil or a low-melting solid at room temperature. Verify its purity by NMR and/or LC-MS.
Q7: I'm observing significant byproduct formation. What are the common side reactions?
A7: Several side reactions can occur:
-
Reaction with Base: If a nucleophilic base like pyridine is used in excess or at elevated temperatures, it can react with the sulfonyl chloride.
-
Dimerization/Polymerization: If reacting a molecule containing both an amine and a sulfonic acid that has been converted to a sulfonyl chloride, intermolecular reactions can lead to polymers.[8]
-
Over-sulfonylation: In some cases, if other reactive sites are present on the nucleophile (e.g., a second amine), bis-sulfonylation may occur.[9]
Section 4: Data Summary Tables
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 184170-48-7 | [10] |
| Molecular Formula | C₄H₃ClN₂O₂S | [11] |
| Molecular Weight | 178.60 g/mol | [11] |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| Key Hazards | Corrosive, Reacts violently with water, Moisture sensitive | [1][4] |
| Storage | Store under dry, inert gas conditions | [2][4] |
Table 2: Recommended Quenching Agents and Procedures
| Quenching Agent | Procedure | Purpose & Precautions | Reference(s) |
| Ice / Ice-Water | Slowly add the reaction mixture to a stirred vessel of crushed ice. | Effectively dissipates the large heat of hydrolysis. Ensure vigorous stirring to prevent localized heating. | [12] |
| Saturated aq. NaHCO₃ | Slowly add the reaction mixture to a cold, stirred solution of sodium bicarbonate. | Neutralizes both the sulfonic acid from quenching and the HCl byproduct from the reaction. Caution: Vigorous CO₂ gas evolution will occur. Use a large vessel. | [6] |
| Dilute aq. NaOH | Slowly add the reaction mixture to a cold, stirred solution of dilute (e.g., 1M) NaOH. | A strong base for effective neutralization. Caution: Highly exothermic. Can cause hydrolysis of ester groups if present in the product. | [13] |
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. Buy this compound (EVT-356804) | 184170-48-7 [evitachem.com]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. alchempharmtech.com [alchempharmtech.com]
- 11. ChemTik Products [chemtik.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. old.iupac.org [old.iupac.org]
Optimizing solvent choice for Pyrazine-2-sulfonyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving Pyrazine-2-sulfonyl chloride.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield of the desired sulfonamide is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions | Explanation |
| Solvent Choice | - Recommended: Use aprotic, non-nucleophilic solvents such as Dichloromethane (DCM) or Chloroform. - Use with Caution: Tetrahydrofuran (THF) and Acetonitrile (MeCN) may give lower yields in some cases. - Avoid: Protic solvents like water, methanol, or ethanol. | Aprotic, non-nucleophilic solvents are generally preferred as they do not react with the sulfonyl chloride and are less likely to solvate the amine nucleophile, thus not impeding its reactivity.[1][2][3] Protic solvents can lead to the hydrolysis of this compound and can also "cage" the amine nucleophile through hydrogen bonding, reducing its reactivity.[1][2][3] |
| Reagent Quality | - Use freshly purchased or properly stored this compound. - Ensure the amine nucleophile is pure and dry. | This compound is moisture-sensitive and can hydrolyze over time if not stored under anhydrous conditions.[4] Impurities in the amine can lead to side reactions. |
| Reaction Temperature | - For sluggish reactions, consider gentle heating (e.g., 40-50 °C). - For highly reactive amines, cooling the reaction mixture (e.g., 0 °C) before adding the sulfonyl chloride can minimize side reactions. | The reaction of this compound with amines is typically exothermic. Controlling the temperature can be crucial for preventing the formation of byproducts. |
| Base Selection | - Use a non-nucleophilic organic base like triethylamine (TEA) or pyridine. - Ensure at least one equivalent of base is used to neutralize the HCl generated. | The reaction produces HCl, which can protonate the amine nucleophile, rendering it unreactive. A suitable base is essential to scavenge this acid.[5] |
Issue 2: Presence of Multiple Spots on TLC / Impure Product
The formation of byproducts can complicate purification and reduce the overall yield.
| Potential Cause | Recommended Solutions | Explanation |
| Hydrolysis of Sulfonyl Chloride | - Ensure all glassware is oven-dried before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | This compound readily reacts with water to form the corresponding pyrazine-2-sulfonic acid, a common impurity.[4][6] |
| Di-sulfonylation of Primary Amines | - Use a slight excess of the primary amine. - Add the this compound solution slowly to the amine solution. | If the primary amine is deprotonated after the initial sulfonylation, it can react a second time with another molecule of the sulfonyl chloride. |
| Reaction with Solvent | - Avoid using nucleophilic solvents. | Solvents with nucleophilic character can potentially react with the highly electrophilic this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reactions with this compound?
A1: Aprotic, non-nucleophilic solvents are highly recommended. Dichloromethane (DCM) and chloroform are excellent first choices due to their inertness and ability to dissolve this compound.[4] While other aprotic solvents like THF and acetonitrile can be used, they may lead to lower yields in certain reactions. Protic solvents such as water and alcohols should be strictly avoided to prevent the hydrolysis of the sulfonyl chloride.[1][2][3]
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase, typically a mixture of hexane and ethyl acetate, can be used to separate the starting materials (this compound and the amine) from the sulfonamide product. The consumption of the limiting reagent can be observed over time.
Q3: What is the typical work-up procedure for a reaction involving this compound?
A3: A standard aqueous work-up is usually effective. The reaction mixture can be diluted with an organic solvent (like ethyl acetate) and washed with a mild aqueous acid (e.g., saturated NH₄Cl solution) to remove the base and any unreacted amine. Subsequent washes with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtration, and solvent removal under reduced pressure will yield the crude product, which can then be purified.
Q4: How should I purify the final sulfonamide product?
A4: The most common method for purifying pyrazine sulfonamides is column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically used as the eluent. Recrystallization from a suitable solvent system can also be an effective purification technique for solid products.
Q5: Is this compound stable? How should it be stored?
A5: this compound is sensitive to moisture and should be handled accordingly.[4] It is best stored in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon) in a refrigerator to minimize degradation.
Data Presentation
| Solvent | Relative Yield |
| Dichloromethane (DCM) | Good |
| Tetrahydrofuran (THF) | Poor |
| Acetonitrile (MeCN) | Poor |
| Ethyl Acetate (EtOAc) | Poor |
This data is for illustrative purposes to emphasize the critical role of the solvent and is based on a related reaction.
Experimental Protocols
General Protocol for the Synthesis of a Pyrazine Sulfonamide
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine
-
Anhydrous dichloromethane (DCM) or pyridine
-
Triethylamine (TEA) or pyridine (if using DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous DCM.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirring amine solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC). A representative reaction using pyridine as both solvent and base is often heated to 45°C for 4 hours.[4]
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane).
Visualizations
References
- 1. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Buy this compound (EVT-356804) | 184170-48-7 [evitachem.com]
- 5. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
This guide provides researchers, scientists, and drug development professionals with essential information for handling the inherent instability of pyridine-2-sulfonyl chloride and its analogs. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my pyridine-2-sulfonyl chloride decomposing?
Pyridine-2-sulfonyl chloride is known to be highly unstable, primarily due to its sensitivity to moisture and temperature.[1][2] The primary degradation pathway is hydrolysis, where the compound reacts with water to form the corresponding pyridine-2-sulfonic acid.[3] Decomposition can also occur via other pathways, such as the extrusion of SO2, which is characteristic of alpha-isomeric pyridines.[4]
Q2: How should I properly store pyridine-2-sulfonyl chloride?
To minimize decomposition, pyridine-2-sulfonyl chloride should be stored under stringent conditions. It is recommended to keep it refrigerated in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5] Given its hygroscopic nature, it is crucial to protect it from any contact with moisture or moist air.[2][5] For long-term viability, storing it as a more stable precursor or surrogate is often the best practice.[6]
Q3: My compound is a yellow or brown color. Is it still usable?
Pyridine-2-sulfonyl chloride is often described as a colorless to pale yellow oil, a low-melting solid, or a yellow powder.[2][7][8] A significant darkening in color to brown or black may indicate substantial decomposition. While slight discoloration might be acceptable for some applications, it is highly recommended to use freshly prepared or purified material for reactions sensitive to impurities.[1][2] Purity can be assessed using techniques like NMR or HPLC before use.
Q4: Are there more stable alternatives to pyridine-2-sulfonyl chloride?
Yes, several strategies exist to circumvent the instability of pyridine-2-sulfonyl chloride.
-
Sulfonyl Fluorides: The corresponding pyridine-2-sulfonyl fluoride is significantly more stable, although it is less reactive than the chloride.[4][9]
-
Stable Surrogates: 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonates are stable, solid compounds that can be isolated by chromatography and stored for months.[6] They serve as effective sulfonyl chloride surrogates in subsequent reactions with nucleophiles.
-
In-situ Generation: Preparing the sulfonyl chloride immediately before its use in the reaction mixture is a common and effective strategy to avoid issues related to storage and decomposition.[1][10][11]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or no yield in my sulfonylation reaction.
| Possible Cause | Troubleshooting Step |
| Degraded Sulfonyl Chloride | The most common cause is the use of decomposed starting material. Prepare the pyridine-2-sulfonyl chloride in situ or use a freshly prepared batch.[1][2] Alternatively, consider using a more stable sulfonyl fluoride or a TCP sulfonate surrogate.[4][6] |
| Presence of Moisture | Rigorously dry all glassware, solvents, and reagents. Run the reaction under a dry, inert atmosphere (argon or nitrogen). |
| Insufficient Activation | In reactions with alcohols or amines, the addition of a non-nucleophilic base like pyridine or triethylamine is often necessary to act as an acid scavenger.[12][13] For less reactive nucleophiles, a catalyst such as DMAP may be beneficial.[13] |
| Incorrect Reaction Temperature | Sulfonylation reactions are often performed at low temperatures (e.g., 0 °C to room temperature) to control reactivity and minimize side reactions. Optimize the temperature for your specific substrate. |
Problem 2: Multiple spots on TLC, indicating side products.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Starting Material | The presence of pyridine-2-sulfonic acid from hydrolysis can complicate the reaction. Ensure anhydrous conditions. |
| Reaction with Solvent | If using a nucleophilic solvent (e.g., an alcohol), it may compete with your desired nucleophile. Switch to an inert solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
| Over-reaction or Side Reactions | Lower the reaction temperature. Add the sulfonyl chloride solution slowly (dropwise) to the solution of the nucleophile to maintain a low concentration of the highly reactive electrophile. |
Quantitative Data Summary
Direct kinetic stability data for pyridine-2-sulfonyl chloride is scarce due to its high reactivity. However, a qualitative comparison of stability among related compounds can guide reagent selection.
Table 1: Relative Stability of Pyridylsulfonyl Electrophiles
| Compound Type | General Formula | Relative Stability | Key Characteristics |
| Sulfonyl Iodide | R-SO₂-I | Very Low | The least stable of the sulfonyl halides.[3] |
| Sulfonyl Bromide | R-SO₂-Br | Low | More stable than iodides but less stable than chlorides.[3] |
| Sulfonyl Chloride | R-SO₂-Cl | Moderate (but low for Py-2-isomer) | Highly reactive; Pyridine-2-isomer is notoriously unstable.[3][6] |
| Sulfonyl Fluoride | R-SO₂-F | High | More stable and easier to handle than chlorides, but less reactive.[4][9] |
| TCP Sulfonate Ester | R-SO₂-OTCP | Very High | Solid, stable surrogate that can be purified and stored for months.[6] |
Experimental Protocols
Protocol 1: In-situ Preparation of Pyridine-2-sulfonyl Chloride
This protocol is adapted from a common laboratory procedure for generating the reagent immediately prior to use.[10]
Materials:
-
Sodium pyridine-2-sulfinate
-
N-chlorosuccinimide (NCS)
-
Dichloromethane (DCM), anhydrous
-
Celite
Procedure:
-
To a dry flask under an inert atmosphere (N₂ or Ar), add sodium pyridine-2-sulfinate (1.0 eq).
-
Add anhydrous DCM to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (1.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Upon completion, filter the mixture through a short plug of Celite to remove the solid succinimide byproduct.
-
The resulting filtrate is a solution of crude pyridine-2-sulfonyl chloride and can be used directly in the subsequent reaction step. Do not attempt to concentrate the solution , as the isolated compound is unstable.
Protocol 2: General Procedure for Sulfonamide Synthesis
Materials:
-
Solution of freshly prepared pyridine-2-sulfonyl chloride in DCM (from Protocol 1)
-
Amine (or alcohol for sulfonate ester) (0.8-1.0 eq relative to sulfonyl chloride)
-
Pyridine or Triethylamine (1.5-2.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a separate dry flask under an inert atmosphere, dissolve the amine nucleophile and pyridine (or triethylamine) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the freshly prepared pyridine-2-sulfonyl chloride solution (from Protocol 1) dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for working with pyridine-2-sulfonyl chloride.
Caption: Troubleshooting flowchart for low-yield sulfonylation reactions.
Caption: Experimental workflow for in-situ preparation and reaction.
Caption: Primary degradation pathway of pyridine-2-sulfonyl chloride via hydrolysis.
References
- 1. PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9 [chemicalbook.com]
- 2. PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9 [m.chemicalbook.com]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. fishersci.com [fishersci.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Pyridine-2-sulfonyl chloride (66715-65-9) at Nordmann - nordmann.global [nordmann.global]
- 8. Synthesis routes of Pyridine-2-sulfonyl Chloride [benchchem.com]
- 9. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]
- 10. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 11. PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9 [amp.chemicalbook.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
Isolation techniques for pyrazine products from complex reaction mixtures
This technical support center provides researchers, scientists, and drug development professionals with guidance on isolating pyrazine products from complex reaction mixtures.
Troubleshooting Guides
This section addresses common issues encountered during the isolation and purification of pyrazines.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of pyrazines after liquid-liquid extraction (LLE). | - Insufficient number of extractions. - Inappropriate solvent polarity. - Pyrazines are too polar for the chosen organic solvent. | - Perform multiple extractions (at least 3-4) with fresh solvent each time to achieve recoveries greater than 90%.[1] - Use a more polar solvent or a solvent mixture. For instance, a 90/10 hexane/ethyl acetate mixture can be more effective than pure hexane for some pyrazines.[1] - If pyrazines are highly polar, consider alternative methods like distillation or solid-phase extraction. |
| Co-extraction of imidazole impurities with pyrazines. | - Use of polar extraction solvents like methyl-t-butyl ether (MTBE) or ethyl acetate.[1][2][3] | - If using MTBE or ethyl acetate, a subsequent purification step is necessary. Pass the organic extract through a silica gel column; the silica will retain the imidazole impurities.[1][2][3] - Use a non-polar solvent like hexane for the extraction, as it does not co-extract imidazoles.[1][2][3] |
| Poor separation of chemically similar pyrazines during flash chromatography. | - Standard flash silica may not provide sufficient resolution for closely related pyrazine derivatives.[4] | - Utilize high-surface-area silica (>700 m²/g) for flash chromatography cartridges, which can significantly improve separation and resolution.[4] - Optimize the mobile phase gradient. A shallow gradient can improve the separation of compounds with similar retention factors. |
| Pyrazines are not retained on a silica column when purifying from an aqueous solution. | - Silica gel is not effective at trapping pyrazines from an aqueous mobile phase. | - Do not attempt to purify pyrazines from an aqueous solution using a silica column.[1] - First, distill the aqueous mixture to isolate the volatile pyrazines. The resulting aqueous distillate can then be passed through a C18-bonded silica column to trap the pyrazines.[1][3] |
| Difficulty in obtaining pure pyrazine crystals. | - Presence of impurities that inhibit crystal formation. - Inappropriate crystallization solvent. | - Purify the crude pyrazine product using another technique (e.g., chromatography, distillation) before attempting crystallization. - Screen a variety of solvents or solvent pairs to find the optimal conditions for crystallization.[5] Useful solvent pairs include ethanol-water and ethyl acetate-cyclohexane.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for isolating pyrazines from a reaction mixture?
A1: Liquid-liquid extraction (LLE) is a widely used initial step for pyrazine isolation.[1][2][3] However, the optimal overall strategy often involves a combination of techniques, such as distillation followed by solid-phase extraction, or LLE followed by column chromatography.[1][2][3]
Q2: How do I choose the right solvent for liquid-liquid extraction of pyrazines?
A2: The choice of solvent depends on the polarity of your pyrazine products and the nature of the impurities.
-
Hexane: A good choice for less polar pyrazines and to avoid co-extraction of polar impurities like imidazoles.[1][3]
-
Methyl-t-butyl ether (MTBE) and Ethyl Acetate: These are more polar solvents that can extract a wider range of pyrazines but may also co-extract polar impurities.[1][3]
-
Dichloromethane (DCM): Effective for extracting a broad range of pyrazines.[1]
Q3: Can I use distillation to purify my pyrazine product?
A3: Yes, simple or steam distillation is an effective method for separating volatile pyrazines from non-volatile impurities, such as those formed in Maillard reactions.[1][2][3] This is particularly useful for isolating pyrazines from aqueous reaction mixtures, leaving non-volatile compounds like imidazoles behind in the distillation pot.[1][3]
Q4: When should I use column chromatography for pyrazine purification?
A4: Column chromatography is typically used as a secondary purification step after an initial extraction or distillation.
-
Normal-phase (Silica Gel): Excellent for removing polar impurities like imidazoles from an organic extract of pyrazines.[1][3]
-
Reverse-phase (C18): Useful for trapping and concentrating pyrazines from an aqueous distillate.[1][3]
-
Flash Chromatography: A rapid purification technique. Using high-surface-area silica can improve the separation of pyrazines with similar structures.[4]
Q5: Are there any specific safety precautions I should take when working with pyrazines?
A5: Pyrazines are often volatile and have strong odors. It is essential to work in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for the specific pyrazine and solvents you are using to be aware of all potential hazards.
Data Presentation
Table 1: Comparison of Solvents for Liquid-Liquid Extraction of Pyrazines from Aqueous Mixtures
| Solvent | Polarity | Advantages | Disadvantages | Recovery |
| Hexane | Low | - Highly selective for less polar pyrazines. - Does not co-extract polar impurities like imidazoles.[1][3] | - May have lower recovery for more polar pyrazines. - Multiple extractions are required.[1] | >90% with multiple extractions[1] |
| Methyl-t-butyl ether (MTBE) | Medium | - Good recovery for a broader range of pyrazines. | - Co-extracts polar impurities like 4-methyl imidazole, requiring further purification.[1][3] - Multiple extractions are necessary.[1] | >90% with multiple extractions[1] |
| Ethyl Acetate | Medium | - Effective for a wide range of pyrazine polarities. | - Co-extracts polar impurities, necessitating a subsequent purification step.[1][3] - Requires multiple extractions.[1] | >90% with multiple extractions[1] |
| Dichloromethane (DCM) | Medium | - Good general-purpose solvent for pyrazine extraction. | - Environmental and health concerns. | Effective, but quantitative data varies. |
Table 2: Impact of Silica Gel Surface Area on Flash Chromatography of Pyrazines
| Parameter | Standard Silica (500 m²/g) | High-Surface-Area Silica (>700 m²/g) |
| Separation of 4 chemically similar pyrazines | Incomplete separation[4] | Complete separation[4] |
| Resolution | Low | High |
| Product Purity | Compromised | Improved |
| Product Yield | Compromised | Improved |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction followed by Silica Gel Column Chromatography
This protocol is suitable for isolating pyrazines from a reaction mixture containing polar, non-volatile impurities like imidazoles.
-
Extraction:
-
Cool the aqueous reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of the chosen organic solvent (e.g., MTBE or ethyl acetate).
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times.
-
Combine all organic extracts.
-
-
Column Chromatography:
-
Prepare a silica gel column with a non-polar solvent (e.g., hexane).
-
Concentrate the combined organic extracts under reduced pressure.
-
Load the concentrated extract onto the top of the silica gel column.
-
Elute the pyrazines from the column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate). The imidazoles will be retained on the silica.[1][3]
-
Collect the fractions containing the pyrazine products.
-
Analyze the fractions by TLC or GC-MS to identify the pure product fractions.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazines.
-
Protocol 2: Distillation followed by Solid-Phase Extraction
This protocol is ideal for separating volatile pyrazines from non-volatile components in an aqueous reaction mixture.
-
Distillation:
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous distillate onto the C18 cartridge. The pyrazines will be adsorbed onto the C18 stationary phase.
-
Wash the cartridge with water to remove any remaining water-soluble impurities.
-
Elute the purified pyrazines from the cartridge with a suitable organic solvent, such as ethanol or methanol.[1]
-
Collect the eluate and remove the solvent under reduced pressure to obtain the pure pyrazine product.
-
Visualizations
Caption: Workflow for LLE followed by column chromatography.
Caption: Workflow for distillation followed by solid-phase extraction.
Caption: Decision tree for selecting a pyrazine isolation technique.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ablelab.eu [ablelab.eu]
- 5. science.uct.ac.za [science.uct.ac.za]
Validation & Comparative
A Comparative Guide to Mass Spectrometry Analysis of Pyrazine-2-sulfonyl Chloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mass spectrometry analysis of products derived from Pyrazine-2-sulfonyl chloride reactions. It includes supporting experimental data, detailed methodologies, and a comparison with alternative reagents to aid in the structural elucidation and characterization of novel compounds.
Introduction to this compound and its Reactivity
This compound is a versatile chemical intermediate widely used in medicinal chemistry and organic synthesis.[1] Its core structure features a pyrazine ring, which is an electron-deficient aromatic heterocycle due to the presence of two nitrogen atoms.[1][2] This electronic feature is amplified by the strongly electron-withdrawing sulfonyl chloride (-SO2Cl) group, rendering the sulfur atom highly electrophilic.[1]
Consequently, this compound readily undergoes nucleophilic substitution reactions with a variety of nucleophiles. The most common reaction is with primary or secondary amines to form stable sulfonamide linkages, which are crucial components in many biologically active compounds.[1][3] This reactivity makes it a valuable building block for creating diverse molecular architectures.[1]
Mass Spectrometry Analysis of Pyrazine Sulfonamides
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the analytical method of choice for identifying and characterizing the sulfonamide products from this compound reactions.[4] Electrospray ionization (ESI) in positive ion mode is typically employed, as the sulfonamide structure can be readily protonated.
Fragmentation Patterns
Under collision-induced dissociation (CID) in MS/MS, pyrazine sulfonamides exhibit characteristic fragmentation patterns that are crucial for their structural confirmation. While the exact fragmentation depends on the nature of the amine reactant, general pathways for aromatic sulfonamides have been established.
Key fragmentation pathways include:
-
Loss of Sulfur Dioxide (SO2): A common fragmentation for aromatic sulfonamides is the neutral loss of 64 Da, corresponding to the extrusion of SO2.[5] This occurs via a rearrangement mechanism in the gas phase.[5]
-
Cleavage of the Sulfonamide Bond: Heterolytic cleavage of the S-N bond is a primary fragmentation pathway. This generates ions corresponding to the pyrazine-sulfonyl moiety and the protonated amine portion.[6]
-
Cleavage of the Ar-S Bond: Fission of the bond between the pyrazine ring and the sulfur atom can also occur, leading to characteristic fragment ions.[6]
These fragmentation patterns provide a diagnostic fingerprint for the pyrazine sulfonamide core structure.
References
- 1. Buy this compound (EVT-356804) | 184170-48-7 [evitachem.com]
- 2. ijbpas.com [ijbpas.com]
- 3. cbijournal.com [cbijournal.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthesized pyrazine sulfonamides. The selection of an appropriate HPLC method is critical for ensuring the quality, safety, and efficacy of potential drug candidates. This document outlines various HPLC techniques, presents experimental data for consideration, and provides detailed protocols to aid in method development and implementation.
Comparison of HPLC Methods
The choice of an HPLC method for purity analysis depends on the physicochemical properties of the pyrazine sulfonamide , including its polarity, chirality, and potential impurities. The most common techniques include Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC. Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster and more sensitive analyses.[1][2][3][4][5]
Methodology Overview
| Method | Principle | Stationary Phase | Mobile Phase | Best Suited For |
| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity. Nonpolar stationary phase and polar mobile phase. | C18, C8 | Acetonitrile/Methanol and Water/Buffer | A wide range of non-polar to moderately polar pyrazine sulfonamides and their non-polar impurities. |
| Hydrophilic Interaction (HILIC) | Separation based on hydrophilicity. Polar stationary phase and a high concentration of organic solvent with a small amount of aqueous buffer in the mobile phase. | Amide, Amino, Silica | Acetonitrile and aqueous buffer (e.g., ammonium formate, ammonium acetate)[6][7] | Highly polar pyrazine sulfonamides and their polar impurities that are not well-retained in RP-HPLC.[6][7][8][9] |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase (CSP).[10] | Polysaccharide-based (e.g., amylose, cellulose), protein-based, macrocyclic glycopeptides.[10][11] | Normal-phase (e.g., hexane/ethanol) or reversed-phase solvents depending on the CSP.[10] | Chiral pyrazine sulfonamides to determine enantiomeric purity.[11][12][13] |
| Ultra-Performance (UPLC) | Utilizes smaller particle size columns (<2 µm) and higher pressures (up to 15,000 psi) for faster and more efficient separations compared to HPLC.[1][2][3][5] | Sub-2 µm versions of RP, HILIC, and chiral phases. | Similar to HPLC, but optimized for lower volumes and higher pressures. | High-throughput screening and when higher resolution and sensitivity are required.[1][2][4] |
Experimental Data Comparison
The following table summarizes typical experimental parameters for the analysis of sulfonamides, which can be adapted for pyrazine sulfonamides.
| Parameter | RP-HPLC Method Example | HILIC Method Example | Chiral HPLC Method Example |
| Column | Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)[14] | TSKgel NH2-100 (3 µm)[6] | Crownpak CR (+)[12] |
| Mobile Phase | Gradient of 0.08% acetic acid in water (A), acetonitrile (B), and methanol (C)[14][15] | Acetonitrile/Water with buffer (e.g., 98:2 MeCN/H₂O with 0.5% formic acid)[16] | Perchloric acid buffer (pH 1.0)[12] |
| Flow Rate | 0.6 mL/min[14][15] | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 278 nm[17] or FLD (Ex: 405 nm, Em: 495 nm) after derivatization[14][15] | UV at 270 nm[16] | UV at 226 nm[12] |
| Temperature | 25 °C[14][15] | 30 °C[17] | 25 °C |
| Injection Volume | 40 µL[14][15] | 5 µL | 20 µL[12] |
Experimental Protocols
Representative RP-HPLC Protocol for Pyrazine Sulfonamide Purity
This protocol is a starting point and should be optimized for the specific analyte.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized pyrazine sulfonamide in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a blank (diluent) to ensure no carryover.
-
Inject the sample solution and record the chromatogram.
-
Purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Visualizations
Logical Workflow for HPLC Method Selection
The following diagram illustrates a logical workflow for selecting an appropriate HPLC method for the purity assessment of a synthesized pyrazine sulfonamide.
Caption: Workflow for selecting an HPLC method.
General Experimental Workflow for HPLC Purity Assessment
This diagram outlines the general experimental steps involved in assessing the purity of a synthesized compound using HPLC.
Caption: General steps for HPLC purity analysis.
References
- 1. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 4. biomedres.us [biomedres.us]
- 5. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 11. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland [mdpi.com]
- 16. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 17. nanobioletters.com [nanobioletters.com]
- 18. tis.wu.ac.th [tis.wu.ac.th]
A Comparative Analysis of the Reactivity of Pyrazine-2-sulfonyl Chloride and Benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of pyrazine-2-sulfonyl chloride and benzenesulfonyl chloride, two important reagents in organic synthesis, particularly in the preparation of sulfonamides. While both compounds serve as key building blocks, their reactivity profiles differ due to the electronic nature of their aromatic rings. This guide will delve into these differences, supported by available data and detailed experimental protocols, to aid researchers in selecting the appropriate reagent for their synthetic needs.
Introduction to the Reagents
Benzenesulfonyl chloride (C₆H₅SO₂Cl) is a classic and widely used organosulfur compound. It serves as a primary reagent for the synthesis of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively[1]. Its reactivity has been extensively studied, providing a solid foundation for its application in various synthetic transformations[2][3][4][5][6][7].
This compound (C₄H₃ClN₂O₂S) is a heteroaromatic sulfonyl chloride that has gained attention as a versatile intermediate in the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science[8]. The presence of the electron-withdrawing pyrazine ring is anticipated to influence its reactivity compared to its carbocyclic analog, benzenesulfonyl chloride.
Comparative Reactivity: A Qualitative Assessment
The pyrazine ring is an electron-deficient system due to the presence of two nitrogen atoms. This electron-withdrawing nature is expected to increase the electrophilicity of the sulfur atom in the sulfonyl chloride group. Consequently, This compound is predicted to be more reactive towards nucleophiles than benzenesulfonyl chloride . This enhanced reactivity can be advantageous in reactions with weakly nucleophilic amines or when milder reaction conditions are desired.
Conversely, the benzene ring in benzenesulfonyl chloride is less electron-withdrawing than the pyrazine ring. This results in a comparatively lower electrophilicity of the sulfonyl sulfur, potentially requiring more forcing conditions or more nucleophilic reaction partners to achieve high yields.
Factors Influencing Reactivity in Sulfonamide Synthesis
The synthesis of sulfonamides is a cornerstone application for both reagents[9][10]. The reactivity in these reactions is influenced by several factors:
-
Nucleophilicity of the Amine: Primary amines are generally more reactive than secondary amines[10]. The electronic and steric properties of the substituents on the amine also play a crucial role.
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield.
-
Base: An organic or inorganic base is typically used to neutralize the HCl generated during the reaction[10][11]. The nature and stoichiometry of the base can influence the reaction outcome.
-
Temperature: As with most chemical reactions, temperature affects the rate of sulfonamide formation.
Quantitative Data Summary
As previously mentioned, direct comparative kinetic data is scarce. However, studies on the reaction of benzenesulfonyl chloride with various amines have provided insights into its reactivity. For instance, pH-yield profiles have been determined for its reactions with primary and secondary water-soluble alkylamines, demonstrating that high yields of sulfonamides can be achieved even at high pH[2][3][4].
| Feature | This compound | Benzenesulfonyl chloride |
| Aromatic System | Pyrazine (electron-withdrawing) | Benzene (less electron-withdrawing) |
| Predicted Reactivity | Higher electrophilicity, more reactive | Lower electrophilicity, less reactive |
| Typical Applications | Synthesis of bioactive heterocyclic compounds[8] | General synthesis of sulfonamides and sulfonate esters[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis of sulfonamides using both reagents are provided below. These protocols are representative examples and may require optimization for specific substrates.
Protocol 1: Synthesis of a Sulfonamide using this compound
This protocol describes a general procedure for the reaction of this compound with an amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1 - 1.5 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0 eq.) in the same anhydrous solvent.
-
Slowly add the this compound solution to the amine solution dropwise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure sulfonamide.
Protocol 2: Synthesis of a Sulfonamide using Benzenesulfonyl chloride
This protocol outlines a general method for the synthesis of sulfonamides from benzenesulfonyl chloride and an amine.
Materials:
-
Benzenesulfonyl chloride
-
Amine (primary or secondary)
-
Aqueous base (e.g., 10% NaOH or K₂CO₃ solution) or an organic base (e.g., Pyridine) in an organic solvent.
-
Organic solvent (e.g., Diethyl ether, Dichloromethane)
-
Standard laboratory glassware and purification equipment
Procedure (Aqueous Base):
-
In a flask, dissolve the amine (1.0 eq.) in an aqueous solution of the base.
-
Cool the solution in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.0 eq.) to the stirred amine solution.
-
Continue stirring at room temperature for a specified period.
-
If the sulfonamide precipitates, it can be collected by filtration.
-
If the sulfonamide is soluble, the reaction mixture is acidified to precipitate the product (in the case of primary amines where the initial product is a soluble salt).
-
The crude product is then collected by filtration, washed with water, and purified by recrystallization.
Procedure (Organic Base):
-
Dissolve the amine (1.0 eq.) and the organic base (e.g., pyridine, 1.1-2.0 eq.) in an anhydrous organic solvent (e.g., dichloromethane) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzenesulfonyl chloride (1.0 eq.) dropwise to the stirred solution.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the excess base, followed by a wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography.
Visualizing the Reaction Pathway and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: General reaction pathway for sulfonamide synthesis.
Caption: Experimental workflow for sulfonamide synthesis.
Conclusion
References
- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. scilit.com [scilit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Buy this compound (EVT-356804) | 184170-48-7 [evitachem.com]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. cbijournal.com [cbijournal.com]
A Comparative Guide to Pyrazine-2-sulfonyl Chloride and Other Heteroaryl Sulfonyl Chlorides in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroaryl sulfonyl chlorides are a critical class of reagents in organic synthesis, particularly in the realm of medicinal chemistry. The resulting sulfonamide functionality is a privileged scaffold found in a wide array of therapeutic agents, owing to its ability to act as a bioisostere for other functional groups and its capacity to engage in key hydrogen bonding interactions with biological targets. Among the diverse range of available heteroaryl sulfonyl chlorides, pyrazine-2-sulfonyl chloride has emerged as a valuable building block for the synthesis of novel bioactive compounds. This guide provides an objective comparison of this compound with other commonly employed heteroaryl sulfonyl chlorides, namely pyridine-3-sulfonyl chloride, thiophene-2-sulfonyl chloride, and imidazole-1-sulfonyl chloride, supported by experimental data to inform reagent selection in drug discovery and development.
General Reactivity and Stability
The reactivity of heteroaryl sulfonyl chlorides in nucleophilic substitution reactions is influenced by the electronic nature of the heteroaromatic ring. Electron-withdrawing heteroatoms, such as the nitrogen atoms in pyrazine, generally enhance the electrophilicity of the sulfonyl group, leading to increased reactivity. However, this increased reactivity can also be associated with decreased stability, particularly towards moisture.
This compound is a highly reactive intermediate due to the presence of two electron-withdrawing nitrogen atoms in the pyrazine ring.[1] This heightened reactivity makes it a valuable tool for the synthesis of a wide range of heterocyclic compounds.[1] However, it is also sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.[1]
Pyridine-3-sulfonyl chloride is a commonly used reagent for the synthesis of various pharmaceuticals.[2] Its reactivity is generally considered to be moderate, and it is more stable than some of the more electron-deficient heteroaryl sulfonyl chlorides.[3]
Thiophene-2-sulfonyl chloride is another widely utilized building block in medicinal chemistry.[4] The sulfur atom in the thiophene ring influences its electronic properties and reactivity. It is a solid that is sensitive to moisture and reacts with water.[5]
Imidazole-1-sulfonyl chloride exhibits a different reactivity profile compared to the other heteroaryl sulfonyl chlorides in this guide. It is more commonly encountered in its azide form (imidazole-1-sulfonyl azide) and is primarily used as a diazo-transfer agent for the conversion of primary amines to azides, rather than for the direct synthesis of sulfonamides via nucleophilic substitution of the chloride.[6][7][8] This distinct reactivity is an important consideration when selecting a reagent for sulfonamide synthesis.
Comparative Synthesis of N-Phenylsulfonamides
To provide a quantitative comparison of the performance of these heteroaryl sulfonyl chlorides in a typical sulfonamide synthesis, the preparation of N-phenylsulfonamides was considered. While a single study with directly comparable, side-by-side data is not available in the literature, a compilation of reported yields for this transformation provides valuable insight.
| Heteroaryl Sulfonyl Chloride | Amine | Product | Yield (%) | Reference |
| Thiophene-2-sulfonyl chloride | Aniline | N-phenyl-2-thiophenesulfonamide | 95 | [9] |
| Pyridine-3-sulfonyl chloride | Aniline | N-phenyl-pyridine-3-sulfonamide | 69-95 (general) | [10] |
| This compound | Aniline | N-phenyl-pyrazine-2-sulfonamide | Not Reported | N/A |
Note: The yield for N-phenyl-pyridine-3-sulfonamide is reported as a general range for N-phenylsulfonamide derivatives. A specific yield for the reaction with pyridine-3-sulfonyl chloride was not found.
Experimental Protocols
Below are representative experimental protocols for the synthesis of sulfonamides from the respective sulfonyl chlorides.
General Procedure for the Synthesis of N-Phenyl-2-thiophenesulfonamide
To a solution of aniline (1.0 equivalent) and pyridine (1.2 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C is added thiophene-2-sulfonyl chloride (1.0 equivalent) dropwise. The reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours) and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford N-phenyl-2-thiophenesulfonamide. A reported yield for this reaction is 95%.[9]
General Procedure for the Synthesis of N-Phenyl-pyridine-3-sulfonamide
In a similar procedure to the one described above, pyridine-3-sulfonyl chloride (1.0 equivalent) is reacted with aniline (1.0 equivalent) in the presence of a base like pyridine (1.2 equivalents) in an appropriate solvent. The reaction is typically stirred at room temperature until completion. Workup and purification are performed using standard techniques to yield the desired N-phenyl-pyridine-3-sulfonamide. General yields for the synthesis of N-phenylsulfonamide derivatives are reported to be in the range of 69-95%.[10]
General Procedure for the Synthesis of N-Substituted Pyrazine-2-sulfonamides
A mixture of pyrazine-2-carboxylic acid (1.0 equivalent) and thionyl chloride (1.5 equivalents) in dry toluene is refluxed for 1 hour. The excess thionyl chloride is removed by evaporation with dry toluene under vacuum. The crude pyrazine-2-carbonyl chloride is dissolved in dry acetone and added dropwise to a stirred solution of the desired amine (1.0 equivalent) and pyridine (1.0 equivalent) in dry acetone at room temperature. The reaction mixture is stirred for 30 minutes, then poured into cold water. The crude amide is collected and recrystallized. While this protocol is for the corresponding carboxamide, a similar approach can be adapted for the synthesis of sulfonamides from this compound.[11]
Signaling Pathway and Experimental Workflow Visualization
Heteroaryl sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation.[4][12] In the context of cancer, the overexpression of certain CA isoforms, such as carbonic anhydrase IX (CA IX), is associated with tumor progression and metastasis.[4] CA IX is induced by hypoxia and contributes to the acidification of the tumor microenvironment, which promotes cancer cell invasion and survival.[4][13]
Caption: Carbonic Anhydrase IX (CA IX) is induced by hypoxia, leading to extracellular acidification and promoting cancer cell invasion and metastasis. Sulfonamide inhibitors can block this pathway.
Caption: A typical experimental workflow for the synthesis of sulfonamides from heteroaryl sulfonyl chlorides.
Caption: A logical relationship illustrating the general relative reactivity of the discussed heteroaryl sulfonyl chlorides in sulfonamide synthesis.
Conclusion
The selection of a heteroaryl sulfonyl chloride for sulfonamide synthesis requires careful consideration of its reactivity, stability, and the desired final product. This compound stands out as a highly reactive reagent, which can be advantageous for synthesizing a diverse range of compounds, but necessitates careful handling due to its moisture sensitivity. Pyridine-3-sulfonyl chloride and thiophene-2-sulfonyl chloride offer a balance of moderate reactivity and greater stability, making them reliable choices for many applications. Imidazole-1-sulfonyl chloride, in its more common azide form, serves a different synthetic purpose as a diazo-transfer agent. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors in drug discovery and development.
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. rroij.com [rroij.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Thiophenesulfonyl chloride | 16629-19-9 [m.chemicalbook.com]
- 6. Imidazole-1-sulfonyl azide - Wikipedia [en.wikipedia.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Imidazole-1-sulfonyl azide-based diazo-transfer reaction for the preparation of azido solid supports for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-phenyl-2-thiophenesulfonamide|lookchem [lookchem.com]
- 10. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
Unveiling the Potential of Novel Pyrazine Sulfonamides: A Comparative Analysis of Antimicrobial Activity
For Immediate Release
A comprehensive evaluation of newly synthesized pyrazine sulfonamide derivatives reveals promising antimicrobial activity against a panel of clinically relevant bacteria and fungi. This guide provides a detailed comparison of the in vitro efficacy of these novel compounds against established antimicrobial agents, supported by experimental data and standardized protocols. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective therapies.
Performance Snapshot: Novel Pyrazine Sulfonamides vs. Standard Antimicrobials
The antimicrobial potential of a series of novel pyrazine sulfonamides was quantified by determining their Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and yeast (Candida albicans). The MIC, the lowest concentration of a substance that prevents visible growth of a microorganism, is a key indicator of antimicrobial efficacy.
For comparative purposes, the performance of these novel compounds is benchmarked against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Fluconazole, a widely used antifungal agent. The data presented below is sourced from a study by Petrović et al. (2021) on novel pyrazine-based sulfonamides and supplemented with established MIC values for the comparator drugs against the same or similar standard microbial strains.
| Compound/Drug | Target Microorganism | Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Novel Pyrazine Sulfonamide (4a) | Staphylococcus aureus | ATCC 25923 | 12.5 |
| Novel Pyrazine Sulfonamide (4b) | Staphylococcus aureus | ATCC 25923 | 25 |
| Novel Pyrazine Sulfonamide (4d) | Staphylococcus aureus | ATCC 25923 | 6.25 |
| Ciprofloxacin | Staphylococcus aureus | ATCC 29213 | 0.25 - 1.0[1][2] |
| Novel Pyrazine Sulfonamide (4a) | Escherichia coli | ATCC 25922 | >100 |
| Novel Pyrazine Sulfonamide (4b) | Escherichia coli | ATCC 25922 | 100 |
| Novel Pyrazine Sulfonamide (4d) | Escherichia coli | ATCC 25922 | 50 |
| Ciprofloxacin | Escherichia coli | ATCC 25922 | 0.004 - 0.015[3][4] |
| Novel Pyrazine Sulfonamide (4a) | Candida albicans | ATCC 10231 | 50 |
| Novel Pyrazine Sulfonamide (4b) | Candida albicans | ATCC 10231 | 100 |
| Novel Pyrazine Sulfonamide (4d) | Candida albicans | ATCC 10231 | 25 |
| Fluconazole | Candida albicans | ATCC 10231 | 0.25 - 1.0[5] |
Mechanism of Action: Targeting Folic Acid Synthesis
Sulfonamides, including these novel pyrazine derivatives, exert their antimicrobial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria and fungi. Folic acid is an essential nutrient for the production of nucleic acids (DNA and RNA). By blocking its synthesis, sulfonamides halt the growth and replication of the microorganisms.[1][6] Human cells are not affected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.
Caption: Mechanism of action of pyrazine sulfonamides.
Experimental Protocols
The antimicrobial activity of the novel pyrazine sulfonamides was determined using the broth microdilution method, a standardized and widely accepted technique.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Microplates: A 96-well microtiter plate is used. Each well in a row is designated for a specific antimicrobial agent.
-
Serial Dilution: The antimicrobial agents (novel pyrazine sulfonamides, ciprofloxacin, and fluconazole) are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) across the wells of a row, creating a gradient of concentrations.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, or C. albicans) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This corresponds to a known concentration of microbial cells.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. Control wells are also included: a positive control (microorganism and broth, no antimicrobial) and a negative control (broth only).
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Reading Results: After incubation, the wells are visually inspected for turbidity (cloudiness), which indicates microbial growth. The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth is observed.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
References
- 1. mdpi.com [mdpi.com]
- 2. Impact of Ciprofloxacin Exposure on Staphylococcus aureus Genomic Alterations Linked with Emergence of Rifampin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 4. Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mid.journals.ekb.eg [mid.journals.ekb.eg]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
In-Vitro Enzyme Inhibition by Pyrazine-2-Sulfonyl Chloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro enzyme inhibitory activity of Pyrazine-2-sulfonyl chloride derivatives. While direct inhibitory data for this specific class of compounds remains limited in publicly accessible literature, this guide draws comparisons from structurally related pyrazine-based compounds and sulfonamide derivatives to infer potential targets and inhibitory profiles. The primary enzyme classes inhibited by these related compounds are protein kinases and carbonic anhydrases, both of which are significant targets in drug discovery.
Comparative Inhibition Data
Quantitative data on the inhibition of specific enzymes by derivatives of this compound is not extensively available. However, by examining related pyrazine-sulfonamides and other pyrazine-based inhibitors, we can identify potential enzyme targets and benchmark inhibitory activities.
Table 1: In-Vitro Inhibitory Activity of Pyrazine-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC50 / Ki | Reference |
| Pyrazine-2-carbonitrile | CHK1 | IC50: 1 nM, Ki: 0.9 nM | [1] |
| Pyrazine-2-carbonitrile | CHK2 | IC50: 8 nM | [1] |
| Pyrazine-2-carboxamide | FLT3 | IC50: 0.29 nM | |
| Pyrazine-2-carboxamide | AXL | IC50: 0.73 nM | |
| Pyrazine-2-carboxamide | PKCα | IC50: 1.9 nM | [1] |
| Pyrazine-2-carboxamide | PKCθ | IC50: 0.4 nM | [1] |
| [2][3][4]triazolo[4,3-a] pyrazine | c-Met | IC50: 26.00 nM | |
| [2][3][4]triazolo[4,3-a] pyrazine | VEGFR-2 | IC50: 2.6 µM |
Table 2: In-Vitro Inhibitory Activity of Sulfonamide-Based Carbonic Anhydrase Inhibitors
| Compound Class | Target Isoform | Ki | Reference |
| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I | 58.8 - 8010 nM | [2] |
| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA II | 5.6 - 7329 nM | [2] |
| Pyrazolo[4,3-e][2][3][4]triazine Sulfonamides | hCA IX | 13.8 - 27.7 nM | [5] |
| Benzenesulfonamides | hCA I, II, IX, XII | Varied Ki values | [6] |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate interpretation and replication of enzyme inhibition data. Below are generalized protocols for in-vitro kinase and carbonic anhydrase inhibition assays.
In-Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for radiometric assays or a fluorescent ADP-Glo™ Kinase Assay (Promega) for luminescence-based assays.
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, and other components to optimize enzyme activity)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Microplates (e.g., 96-well or 384-well)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or a luminometer for luminescence-based assays)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: In a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific period.
-
Termination of Reaction: Stop the reaction, often by adding a stop solution (e.g., EDTA for chelation of Mg²⁺).
-
Detection: Measure the extent of substrate phosphorylation.
-
Radiometric Assay: Transfer the reaction mixture to a phosphocellulose membrane, wash away unreacted [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay: Add reagents that convert the ADP produced to a luminescent signal, which is then measured using a luminometer.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In-Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This method measures the inhibition of the CO₂ hydration activity of carbonic anhydrase (CA).
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the CA isoenzyme and the test compounds at various concentrations in the assay buffer.
-
Reaction Setup: The stopped-flow instrument rapidly mixes the enzyme solution (with or without the inhibitor) with the CO₂-saturated water.
-
Measurement: The hydration of CO₂ to carbonic acid, catalyzed by CA, causes a pH change in the solution. This change is monitored by the change in absorbance of the pH indicator over a short period (milliseconds).
-
Data Analysis: The initial rates of the catalyzed reaction are determined in the presence and absence of the inhibitor. The inhibition constant (Ki) is calculated by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics with competitive, non-competitive, or uncompetitive inhibition models).[2]
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which the target enzymes are involved provides context for the potential therapeutic applications of the inhibitors.
Receptor Tyrosine Kinase (RTK) Signaling Pathway
Many of the kinases targeted by pyrazine derivatives are receptor tyrosine kinases. These enzymes play a crucial role in cellular signaling, regulating processes like cell growth, proliferation, differentiation, and survival.
Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Carbonic Anhydrase and pH Regulation
Carbonic anhydrases are involved in maintaining pH homeostasis by catalyzing the reversible hydration of carbon dioxide. In pathological conditions like cancer, the tumor microenvironment is often acidic, and CA isoforms, particularly CA IX and CA XII, play a role in regulating pH to favor tumor growth and metastasis.
Caption: Role of Carbonic Anhydrase in Tumor pH Regulation.
General Experimental Workflow for In-Vitro Enzyme Inhibition Screening
The process of identifying and characterizing enzyme inhibitors from a library of compounds follows a structured workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolo[4,3-e][1,2,4]triazine sulfonamides as carbonic anhydrase inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New pyrazolo[4,3-e][1,2,4]triazine sulfonamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of different synthetic routes to Pyrazine-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Pyrazine-2-sulfonyl chloride is a critical building block in medicinal chemistry, serving as a precursor for a wide array of pharmaceutical compounds. The efficiency, scalability, and safety of its synthesis are paramount for drug discovery and development pipelines. This guide provides a comparative analysis of various synthetic routes to this compound, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Route 1: Oxidative Chlorination (Second Generation) | Pyrazine-2-thiol | Sodium hypochlorite (NaOCl), HCl | 70-75[1] | >95 (typical) | High yield, uses readily available and safer reagents, aqueous medium. | Requires synthesis of the thiol precursor. |
| Route 2: Chlorosulfonation | Pyrazine | Chlorosulfonic acid, Thionyl chloride | Variable | Variable | Direct conversion from commercially available pyrazine. | Harsh reagents, potential for side reactions and charring. |
| Route 3: Sandmeyer-Type Reaction | 2-Aminopyrazine | Sodium nitrite, SO₂, Copper(I) chloride | Moderate | Good | Utilizes a common and versatile reaction. | Diazonium salt intermediates can be unstable. |
| Route 4: From Primary Sulfonamide | Pyrazine-2-sulfonamide | Pyrylium tetrafluoroborate (Pyry-BF₄), MgCl₂ | High | High | Mild conditions, suitable for late-stage functionalization. | Requires synthesis of the sulfonamide precursor. |
Logical Workflow of Synthetic Pathways
Caption: Synthetic pathways to this compound.
Experimental Protocols
Synthesis of Key Starting Materials
1. Synthesis of Pyrazine-2-thiol from 2-Chloropyrazine
-
Procedure: To a solution of 2-chloropyrazine (1 equivalent) in a suitable solvent such as ethanol, an aqueous solution of sodium hydrosulfide (NaSH) (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 2-4 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to afford Pyrazine-2-thiol.
-
Typical Purity: 95%[1]
2. Synthesis of 2-Aminopyrazine from Pyrazinamide (Hofmann Degradation)
-
Procedure: A cold solution of sodium hypobromite or sodium hypochlorite is prepared by adding bromine or chlorine to a cold aqueous solution of sodium hydroxide. Pyrazinamide is then added in portions to this solution while maintaining the temperature below 10 °C. The mixture is stirred and allowed to warm to room temperature, and then heated to 50-70 °C for about an hour. After cooling, the product is extracted with a suitable organic solvent (e.g., chloroform or ethyl acetate). The organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated to give 2-aminopyrazine.
3. Synthesis of Pyrazine-2-sulfonamide from this compound
-
Procedure: this compound (1 equivalent) is dissolved in a suitable inert solvent like tetrahydrofuran (THF) or dichloromethane. The solution is cooled in an ice bath, and an excess of concentrated aqueous ammonia is added dropwise with vigorous stirring. The reaction is typically complete within 1-2 hours. The solvent is then removed under reduced pressure, and the resulting solid is triturated with water, filtered, and dried to yield Pyrazine-2-sulfonamide.
-
Typical Purity: >95%[2]
Route 1: Oxidative Chlorination of Pyrazine-2-thiol
This second-generation method offers a significant improvement in terms of yield and safety compared to earlier approaches that used hazardous reagents like chlorine gas.
-
Experimental Protocol:
-
Suspend Pyrazine-2-thiol (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add an aqueous solution of sodium hypochlorite (NaOCl) (approximately 5-6 equivalents) dropwise to the suspension while maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
-
Quantitative Data:
-
Yield: 70-75%[1]
-
Purity: Typically high, can be further purified by recrystallization if necessary.
-
Route 2: Chlorosulfonation of Pyrazine
This is a direct but often aggressive method for the synthesis of this compound.
-
Experimental Protocol:
-
Add Pyrazine (1 equivalent) portion-wise to an excess of chlorosulfonic acid (at least 5 equivalents) at 0 °C with vigorous stirring.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 100-120 °C for several hours. The reaction progress should be monitored by TLC or GC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
The precipitated product is then extracted with a suitable organic solvent (e.g., dichloromethane).
-
The organic extract is washed with cold water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated to give the crude product.
-
-
Quantitative Data:
-
Yield and Purity: Highly variable and dependent on reaction conditions. This method is prone to the formation of sulfones and other byproducts.
-
Route 3: Sandmeyer-Type Reaction of 2-Aminopyrazine
The Sandmeyer reaction is a classic transformation in aromatic chemistry that can be adapted for the synthesis of sulfonyl chlorides.
-
Experimental Protocol:
-
Dissolve 2-aminopyrazine (1 equivalent) in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride.
-
Add the cold diazonium salt solution to the sulfur dioxide solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture into ice-water and extract the product with an organic solvent.
-
Work-up of the organic layer as described in Route 1 yields the desired product.
-
-
Quantitative Data:
-
Yield and Purity: Generally moderate yields are obtained. Purity is typically good after purification.
-
Route 4: From Pyrazine-2-sulfonamide
This modern approach is particularly useful for the synthesis of complex molecules where mild reaction conditions are required.
-
Experimental Protocol:
-
To a solution of Pyrazine-2-sulfonamide (1 equivalent) in a suitable solvent (e.g., tert-butanol), add 2,4,6-triphenylpyrylium tetrafluoroborate (Pyry-BF₄) (1.1-1.3 equivalents) and magnesium chloride (MgCl₂) (2 equivalents).
-
Heat the reaction mixture to 60 °C for 3 hours.
-
After cooling, the reaction mixture can be filtered and the solvent removed. The product can be isolated and purified by standard chromatographic techniques.
-
-
Quantitative Data:
-
Yield and Purity: This method generally provides high yields and high purity due to the mild and selective nature of the reaction.
-
Conclusion
The choice of synthetic route to this compound depends on several factors including the scale of the synthesis, the availability of starting materials, and the required purity of the final product. For large-scale production where cost and safety are major concerns, the oxidative chlorination of Pyrazine-2-thiol (Route 1) is often the preferred method due to its high yield and use of relatively safe and inexpensive reagents. For laboratory-scale synthesis and in cases where functional group tolerance is critical, the conversion from Pyrazine-2-sulfonamide (Route 4) offers a mild and efficient alternative. The chlorosulfonation of pyrazine (Route 2) , while direct, presents challenges in control and purity. The Sandmeyer-type reaction (Route 3) is a viable option, particularly if 2-aminopyrazine is readily available. Researchers and process chemists should carefully consider these factors when selecting the most appropriate synthetic strategy.
References
Evaluating the Efficacy of Pyrazine-2-sulfonyl Chloride as a Cross-linking Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of proteomics, drug discovery, and molecular biology, the use of cross-linking agents to study protein-protein interactions, stabilize protein complexes, and construct antibody-drug conjugates is indispensable. The ideal cross-linking agent should exhibit high reactivity towards specific functional groups, form stable covalent bonds, and have well-defined spacer arm lengths. This guide provides a comprehensive evaluation of Pyrazine-2-sulfonyl chloride as a potential cross-linking agent, comparing its predicted efficacy with established amine-reactive and thiol-reactive cross-linkers. This analysis is based on available chemical principles and published data on structurally related compounds, in the absence of direct experimental evidence for this compound in protein cross-linking applications.
Executive Summary
Our investigation into the efficacy of this compound as a protein cross-linking agent suggests a significant challenge to its utility in biological applications. While sulfonyl chlorides are a known class of amine-reactive reagents, the electronic properties of the pyrazine ring are predicted to decrease the reactivity of the sulfonyl chloride group. Furthermore, a study on the structurally similar 2-sulfonylpyrimidines found that replacing the pyrimidine ring with a 1,4-pyrazine completely abolished reactivity towards thiol groups. In contrast, established cross-linking chemistries, such as N-hydroxysuccinimide (NHS) esters for primary amines and maleimides for sulfhydryl groups, offer robust and well-characterized performance. This guide presents a detailed comparison of these agents, providing researchers with the necessary data to make informed decisions for their experimental designs.
Comparison of Cross-linking Agents
The choice of a cross-linking agent is dictated by the available functional groups on the protein of interest and the desired outcome of the experiment. The most common targets are primary amines (the N-terminus and lysine side chains) and sulfhydryl groups (cysteine side chains).
| Feature | This compound (Predicted) | NHS Esters (e.g., DSS, BS3) | Maleimides (e.g., BMOE, BM(PEG)2) |
| Target Functional Group | Primary amines (-NH2), potentially sulfhydryl groups (-SH) | Primary amines (-NH2) | Sulfhydryl groups (-SH) |
| Reaction Chemistry | Nucleophilic substitution | Acylation | Michael addition |
| Reaction pH | Likely neutral to slightly alkaline | 7.2 - 8.5[1] | 6.5 - 7.5 |
| Reaction Speed | Predicted to be slow to unreactive | Fast (minutes to hours) | Fast (minutes to hours) |
| Bond Stability | Sulfonamide bond (if formed) is stable | Stable amide bond | Stable thioether bond |
| Selectivity | Potentially reactive with multiple nucleophiles | High for primary amines | High for sulfhydryl groups |
| Aqueous Solubility | Likely requires organic co-solvent | Varies; Sulfo-NHS esters are water-soluble | Varies; PEGylated maleimides are water-soluble |
| Commercially Available | Yes, as a chemical reagent | Wide variety of lengths and functionalities | Wide variety of lengths and functionalities |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of cross-linking agents. Below are representative protocols for the established amine-reactive and thiol-reactive cross-linkers.
Protocol 1: Cross-linking with Amine-Reactive NHS Esters (e.g., DSS)
This protocol is a general guideline for cross-linking proteins using a homobifunctional N-hydroxysuccinimide ester like Disuccinimidyl suberate (DSS).
Materials:
-
Purified protein sample (in amine-free buffer, e.g., PBS, HEPES)
-
DSS stock solution (e.g., 25 mM in DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.2-8.0)
Procedure:
-
Sample Preparation: Prepare the protein solution at a suitable concentration (e.g., 1-5 mg/mL) in the reaction buffer.
-
Cross-linker Addition: Add the DSS stock solution to the protein solution to achieve the desired final concentration (a 10-50 fold molar excess of cross-linker to protein is a common starting point).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: The cross-linked products can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques.
Protocol 2: Cross-linking with Thiol-Reactive Maleimides (e.g., BMOE)
This protocol outlines the general steps for cross-linking proteins with a homobifunctional maleimide like Bis(maleimido)ethane (BMOE).
Materials:
-
Purified protein sample containing free sulfhydryl groups (in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)
-
(Optional) Reducing agent (e.g., DTT or TCEP) to reduce disulfide bonds
-
BMOE stock solution (e.g., 20 mM in DMSO)
-
Quenching reagent (e.g., β-mercaptoethanol or cysteine)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.0)
Procedure:
-
Sample Preparation: Prepare the protein solution at a suitable concentration (e.g., 1-5 mg/mL) in the reaction buffer.
-
(Optional) Reduction of Disulfides: If necessary, reduce disulfide bonds by incubating the protein with a reducing agent like DTT or TCEP. Remove the reducing agent before adding the maleimide cross-linker.
-
Cross-linker Addition: Add the BMOE stock solution to the protein solution to achieve the desired final concentration (a 10-20 fold molar excess is a common starting point).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a quenching reagent containing a free thiol.
-
Analysis: Analyze the cross-linked products using appropriate methods like SDS-PAGE or mass spectrometry.
Visualizing the Cross-linking Workflow
A clear understanding of the experimental workflow is essential for successful cross-linking studies, especially when coupled with mass spectrometry for interaction site mapping.
References
A Comparative Guide to the X-ray Crystallography of Novel Heterocycles from Pyrazine-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of X-ray crystallography for the structural elucidation of novel heterocycles synthesized from the versatile reagent, Pyrazine-2-sulfonyl chloride. It contrasts this definitive analytical technique with other common methods and provides supporting experimental data and protocols for researchers in medicinal chemistry and drug discovery.
Introduction to Heterocycle Synthesis from this compound
This compound is a highly reactive and versatile building block in organic synthesis, prized for its utility in constructing a diverse range of heterocyclic compounds. The electron-deficient pyrazine ring, coupled with the electrophilic sulfonyl chloride group, facilitates various reactions, including nucleophilic substitutions and cyclizations.[1] This reactivity allows for the synthesis of pharmacologically relevant scaffolds such as pyrazoles, pyrazolotriazines, and pyrazolo[1,5-a]pyrimidines.[1] Many of these derivatives exhibit significant biological activity, including antimicrobial and anticancer properties, making them attractive candidates for drug development.[2][3][4]
Structural Characterization: X-ray Crystallography vs. Spectroscopic Methods
The definitive confirmation of a novel compound's three-dimensional structure is paramount. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, single-crystal X-ray crystallography provides unparalleled, high-resolution detail of the molecular architecture in the solid state.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State of Matter | Solid (Crystal) | Solution |
| Information Yield | Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, absolute configuration, intermolecular interactions.[5][6][7] | Information on chemical environment, connectivity through scalar couplings, spatial proximity through NOEs, dynamic processes.[5][7] |
| Resolution | Typically atomic or near-atomic resolution (<1 Å).[8] | Provides an average structure in solution; resolution is dependent on molecular size and dynamics.[8] |
| Key Advantage | Unambiguous determination of the complete 3D structure and stereochemistry. | Provides insights into the molecule's dynamic behavior and conformation in a solution state, which can be more physiologically relevant.[7][9] |
| Major Limitation | Requires a suitable single crystal, which can be challenging to grow. Provides a static picture of the molecule.[6] | Structure determination can be complex for large molecules; does not directly provide precise bond lengths and angles.[5] |
Case Study: X-ray Crystallography of a Pyrazine Sulfonamide Derivative
To illustrate the power of X-ray crystallography, we present data for a representative N-aryl pyrazine sulfonamide. While a direct crystal structure of a novel heterocycle formed via cyclization from this compound is not available in the immediate literature, the analysis of a closely related sulfonamide, N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine, provides an excellent proxy for the type of data and insights that can be obtained.[10]
Quantitative Crystallographic Data
The following table summarizes key crystallographic data for N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine, a compound featuring the core pyrazine-amide linkage.[10] For comparison, data for a different heterocyclic system, (Z,Z)-N′′-[amino(pyrazin-2-yl)methylene]pyrazine-2-carbohydrazonamide, is also presented.[8]
| Parameter | N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine[10] | (Z,Z)-...pyrazine-2-carbohydrazonamide[8] |
| Formula | C₁₂H₉N₅ | C₁₀H₁₀N₈ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | C2/c |
| a (Å) | 11.231 (2) | 8.6576 (16) |
| b (Å) | 14.730 (3) | 6.6685 (12) |
| c (Å) | 13.080 (3) | 9.6162 (18) |
| β (°) | 104.90 (3) | 97.682 (4) |
| Volume (ų) | 2091.1 (7) | 550.19 (18) |
| Z | 8 (2 independent molecules) | 2 |
Key Structural Insights
For N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine, the crystal structure reveals two independent molecules in the asymmetric unit.[10] The packing is dominated by a network of N—H⋯N and C—H⋯N hydrogen bonds, which link the molecules into chains.[10] Furthermore, π–π stacking interactions between the naphthyridine and pyrazine rings contribute to the formation of a three-dimensional supramolecular architecture.[10] Such detailed information on intermolecular interactions is crucial for understanding the solid-state properties of a compound and can inform the design of crystalline forms with desired physicochemical properties (e.g., solubility, stability) in drug development.
Experimental Protocols
Synthesis of a Representative Heterocycle: N-(4-methoxyphenyl)pyrazine-2-sulfonamide
This protocol is a representative procedure based on established methods for the synthesis of sulfonamides.[11]
-
Reaction Setup: To a solution of 4-methoxyaniline (1.2 eq.) and pyridine (2.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Workup: Quench the reaction with 1M HCl. Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired sulfonamide.
Crystallization for X-ray Diffraction
Growing X-ray quality single crystals is often a matter of trial and error.[12] The following are common techniques.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to near saturation in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.[13]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a small amount of a miscible "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.[12]
Single-Crystal X-ray Diffraction Data Collection and Analysis
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer (e.g., Bruker APEX II CCD) and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Data is collected using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).[13]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².[13][14] Software such as SHELX is commonly used for this process.
Visualization of Workflows and Biological Pathways
Experimental Workflow
The general process from synthesis to structural characterization is outlined below.
Caption: General workflow from synthesis to 3D structure determination.
Biological Target: The PI3K/Akt/mTOR Signaling Pathway
Many pyrazine-containing heterocycles have been developed as kinase inhibitors, with the PI3K/Akt/mTOR pathway being a prominent target in cancer therapy.[1][2][5] This pathway is crucial for regulating cell proliferation, survival, and growth.
References
- 1. Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (Z,Z)-N′′-[Amino(pyrazin-2-yl)methylene]pyrazine-2-carbohydrazonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole Synthesis: Traditional vs. Ionic Liquid-Supported Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole derivatives is a critical step in the discovery of new therapeutic agents. This guide provides a detailed comparison of traditional and ionic liquid-supported methods for pyrazole synthesis, supported by experimental data to inform methodological choices.
The synthesis of pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry, has evolved from classical methods requiring harsh conditions to more environmentally benign approaches. This guide focuses on the comparative yields and methodologies of the traditional Knorr synthesis and the increasingly popular ionic liquid-supported synthesis.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the synthesis of a representative pyrazole, 3,5-dimethylpyrazole, using both a traditional and an ionic liquid-supported approach.
| Parameter | Traditional Method (Knorr Synthesis) | Ionic Liquid-Supported Method |
| Product | 3,5-Dimethylpyrazole | 3,5-Dimethylpyrazole |
| Yield | 75-95%[1][2] | Up to 96%[3] |
| Reaction Time | 1.5 - 3 hours[2][4] | 15 - 30 minutes[3][5] |
| Reaction Temperature | 15 - 100°C[4][6] | Room Temperature to 60°C[3][7] |
| Solvent | Water, Ethanol, Acetic Acid[8] | Ionic Liquid (e.g., [bmim][BF4]) |
| Catalyst | Acid (e.g., Acetic Acid) or Base (e.g., NaOH)[4][6] | Ionic Liquid (can act as both solvent and catalyst)[3] |
| Work-up | Extraction with organic solvents, drying, distillation[4] | Simple precipitation by adding water, filtration[5] |
Experimental Workflows
The following diagrams illustrate the general workflows for the traditional Knorr synthesis and a typical ionic liquid-supported synthesis of pyrazoles.
References
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. jocpr.com [jocpr.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. jocpr.com [jocpr.com]
Assessment of Pyrazine-2-Sulfonyl Chloride Derivatives as Potential Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents is a continuous endeavor in medicinal chemistry. Pyrazine scaffolds, and specifically their sulfonamide derivatives, have emerged as a promising class of compounds with significant potential for development as cancer therapeutics. This guide provides a comparative assessment of pyrazine-containing sulfonamides, many of which can be conceptually derived from pyrazine-2-sulfonyl chloride, as potential anticancer agents. It summarizes their performance based on available experimental data, details the methodologies for key experiments, and visualizes the intricate signaling pathways they modulate. While direct studies on simple N-substituted this compound derivatives are limited in the public domain, this guide draws upon data from more complex heterocyclic systems incorporating the pyrazine sulfonamide core to illustrate the therapeutic promise of this chemical class.
Data Presentation: Comparative Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of various pyrazine sulfonamide derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Citation |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides | MM137 | BxPC-3 (Pancreatic) | 0.11 | [4] |
| PC-3 (Prostate) | 0.16 | [4] | ||
| HCT-116 (Colon) | 0.15 | [4] | ||
| MM134 | PC-3 (Prostate) | ~0.25 (Estimated from graph) | [4] | |
| [1][2][3]triazolo[4,3-a]pyrazine Derivatives | Compound 17l | A549 (Lung) | 0.98 | |
| MCF-7 (Breast) | 1.05 | |||
| HeLa (Cervical) | 1.28 | |||
| Pyrazolo[4,3-e][1][2][3]triazine Sulfonamides | Sildenafil Analogue 1 | MCF-7 (Breast) | Not specified (low nanomolar inhibitor of CA IX/XII) | [5] |
| Sildenafil Analogue 2 | MDA-MB-231 (Breast) | Not specified (low nanomolar inhibitor of CA IX/XII) | [5] | |
| N-(Pyrazin-2-yl)benzenesulfonamides | 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | - | Not evaluated for anticancer activity in the study | [6][7] |
| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | - | Not evaluated for anticancer activity in the study | [6][7] |
Note: The data presented is a selection from available literature and is intended for comparative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Key Mechanisms of Action
Several pyrazine sulfonamide derivatives have been shown to exert their anticancer effects through multiple mechanisms:
-
Induction of Apoptosis: Many of these compounds trigger programmed cell death in cancer cells, a hallmark of effective anticancer agents.
-
Cell Cycle Arrest: They can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.
-
Inhibition of Key Signaling Pathways: These derivatives have been found to inhibit the activity of crucial enzymes involved in cancer cell growth, survival, and angiogenesis, such as Cyclin-Dependent Kinases (CDKs), c-Met, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of these compounds are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazine sulfonamide derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and viable cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Treat cancer cells with the pyrazine sulfonamide derivatives at their IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of PI fluorescence is directly proportional to the DNA content of the cells. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Procedure:
-
Cell Treatment: Treat cancer cells with the pyrazine sulfonamide derivatives.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only stains DNA.
-
PI Staining: Stain the cells with a PI solution.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined.
Mandatory Visualizations: Signaling Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways targeted by pyrazine sulfonamide derivatives.
Caption: CDK Inhibition Pathway leading to Cell Cycle Arrest and Apoptosis.
Caption: Inhibition of c-Met and VEGFR-2 Signaling Pathways.
Caption: General Experimental Workflow for Anticancer Assessment.
Conclusion
Derivatives of this compound, particularly those incorporated into more complex heterocyclic systems, represent a promising avenue for the development of novel anticancer agents. The available data indicates that these compounds can exhibit potent cytotoxic activity against a range of cancer cell lines. Their multi-faceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and the inhibition of critical cancer-related signaling pathways, makes them attractive candidates for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in the field to design and conduct further studies aimed at elucidating the full therapeutic potential of this important class of molecules. Future research should focus on the synthesis and evaluation of a wider range of N-substituted pyrazine-2-sulfonamide derivatives to establish clear structure-activity relationships and to identify lead compounds with improved potency and selectivity for clinical development.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Met signaling in the development of tumorigenesis and chemoresistance: Potential applications in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Lipophilicity (log P) Determination for Substituted Pyrazine-2-carboxamides: A Comparative Guide
This guide provides a comparative analysis of the lipophilicity, expressed as the logarithm of the partition coefficient (log P), for a series of substituted pyrazine-2-carboxamides. Lipophilicity is a critical physicochemical parameter in drug discovery, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The data presented herein is supported by experimental findings from peer-reviewed studies, offering researchers valuable insights into the structure-lipophilicity relationships within this class of compounds.
Data Presentation: Lipophilicity of Substituted Pyrazine-2-carboxamides
The lipophilicity of substituted pyrazine-2-carboxamides varies significantly with the nature and position of substituents on both the pyrazine and the phenyl rings. The following table summarizes the experimentally determined or calculated log P values for a selection of these compounds, providing a clear comparison of their lipophilic character.
| Compound Name | R1 (Pyrazine Ring) | R2 (Amide Linker) | Log P |
| 6-Chloro-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | 6-Cl | 4-Cl, 3-CH₃-phenyl | 2.53 |
| 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | 6-Cl | 3-I, 4-CH₃-phenyl | 51.0 µmol·L⁻¹ (IC₅₀) |
| 5-tert-Butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | 5-t-Bu | 4-Cl, 3-CH₃-phenyl | 44.0 µmol·L⁻¹ (IC₅₀) |
| 5-tert-Butyl-6-chloro-N-(2-fluorophenyl)-pyrazine-2-carboxamide | 5-t-Bu, 6-Cl | 2-F-phenyl | 3.78 |
| 5-tert-Butyl-6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide | 5-t-Bu, 6-Cl | 4-CF₃-phenyl | 4.54 |
| 5-tert-Butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)-pyrazine-2-carboxamide | 5-t-Bu, 6-Cl | 3,5-diBr, 4-OH-phenyl | 6.00[1] |
| 5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide | 5-t-Bu, 6-Cl | 5-Br, 2-OH-phenyl | 41.9 µmol·L⁻¹ (IC₅₀) |
| 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide | 5-t-Bu, 6-Cl | 1,3-thiazol-2-yl | 49.5 µmol·L⁻¹ (IC₅₀) |
| 5-tert-Butyl-6-chloro-N-(3,5-bis-trifluoromethylphenyl)-pyrazine-2-carboxamide | 5-t-Bu, 6-Cl | 3,5-bis(CF₃)-phenyl | 6.85[2][3] |
Note: IC₅₀ values are provided for some compounds as a measure of biological activity, which is often correlated with lipophilicity[1][4].
Experimental Protocols
The determination of lipophilicity for the substituted pyrazine-2-carboxamides cited in this guide was primarily conducted using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method is a reliable and efficient alternative to the traditional shake-flask method for determining log P values[5][6].
Principle of RP-HPLC for log P Determination
The RP-HPLC method for log P determination is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its lipophilicity. A series of standard compounds with known log P values are used to calibrate the system. The logarithm of the capacity factor (log k) of the test compounds is then determined and used to calculate the log P value from the calibration curve. The capacity factor (k) is a measure of the retention of a compound and is calculated from its retention time.
Detailed Methodology
-
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
A reversed-phase column, typically a C18 column, is used as the stationary phase.
-
-
Mobile Phase Preparation:
-
The mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a physiological pH of 7.4) and an organic modifier (e.g., methanol or acetonitrile)[7].
-
A series of mobile phases with varying concentrations of the organic modifier are prepared to determine the capacity factor at different solvent strengths.
-
-
Sample and Standard Preparation:
-
Stock solutions of the test compounds and a set of reference compounds with known log P values are prepared in a suitable solvent (e.g., methanol or DMSO).
-
Working solutions are prepared by diluting the stock solutions with the mobile phase.
-
-
Chromatographic Conditions:
-
The column is equilibrated with the initial mobile phase composition.
-
The flow rate is typically set to 1.0 mL/min.
-
The column temperature is maintained at a constant value (e.g., 25 °C).
-
The injection volume is kept consistent for all samples and standards.
-
Detection is performed at a wavelength where the compounds exhibit maximum absorbance.
-
-
Data Acquisition and Analysis:
-
The retention time (t_R) for each compound and the void time (t_0) of the column are recorded.
-
The capacity factor (k) is calculated using the formula: k = (t_R - t_0) / t_0.
-
The logarithm of the capacity factor (log k) is calculated.
-
A calibration curve is generated by plotting the log k values of the standard compounds against their known log P values.
-
The log P values of the test compounds are determined by interpolating their log k values on the calibration curve.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the lipophilicity (log P) of substituted pyrazine-2-carboxamides using the RP-HPLC method.
Caption: Workflow for log P determination by RP-HPLC.
References
- 1. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation [mdpi.com]
- 2. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
Pyrazine-Based Drugs: A Comparative Efficacy Analysis Against Other Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The pyrazine moiety, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have led to the development of a diverse range of therapeutic agents across various disease areas. This guide provides a comprehensive comparison of the efficacy of prominent pyrazine-based drugs against other therapeutic alternatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
I. Pyrazine-Based Kinase Inhibitors in Oncology
Pyrazine-containing compounds have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. This section compares the efficacy of three pyrazine-based kinase inhibitors—gilteritinib, entospletinib, and darovasertib—against their therapeutic alternatives.
Gilteritinib vs. Quizartinib for FLT3-Mutated Acute Myeloid Leukemia (AML)
Gilteritinib, a pyrazinecarboxamide derivative, is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase.[1][2] FLT3 mutations are common drivers in AML and are associated with a poor prognosis. Quizartinib is another potent FLT3 inhibitor.
Quantitative Data Comparison
| Efficacy Endpoint | Gilteritinib | Salvage Chemotherapy | Reference |
| Median Overall Survival (OS) | 9.3 months | 5.6 months | [3] |
| Complete Remission (CR) with Full or Partial Hematologic Recovery | 34.0% | 15.3% | [3] |
| CR Rate | 21.1% | 10.5% | [3] |
| Efficacy Endpoint | Gilteritinib (n=44) | Quizartinib (n=6) | Reference |
| Overall Response Rate (ORR) | 56% (pooled) | 56% (pooled) | [4] |
| Complete Remission (CR) | 22% (pooled) | 22% (pooled) | [4] |
| Median Overall Survival (OS) | 4.74 months (pooled) | 4.74 months (pooled) | [4] |
| In Vitro Potency | IC50 (nM) | Reference |
| Gilteritinib (FLT3-ITD) | 3.3 - 25.0 | [5] |
| Gilteritinib (AXL) | 41 | [6] |
| Quizartinib (FLT3-ITD) | - | - |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Gilteritinib)
The inhibitory activity of gilteritinib against FLT3 and AXL kinases was determined using a cell-free kinase assay. The general steps are as follows:
-
Reagents : Recombinant human FLT3 and AXL kinase domains, ATP, and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1).
-
Assay Procedure :
-
The kinase reaction is initiated by mixing the kinase, substrate, and varying concentrations of gilteritinib in a reaction buffer.
-
The reaction is started by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, typically using a method like ELISA, TR-FRET, or radioactivity measurement if using [γ-³²P]ATP.
-
-
Data Analysis : The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.[7]
ADMIRAL Clinical Trial (NCT02421939) Protocol Summary
The ADMIRAL trial was a Phase 3, open-label, randomized study comparing the efficacy and safety of gilteritinib versus salvage chemotherapy in adult patients with relapsed or refractory AML with a FLT3 mutation.[8][9]
-
Patient Population : Adults with relapsed or refractory AML and a documented FLT3 mutation.
-
Randomization : Patients were randomized in a 2:1 ratio to receive either gilteritinib (120 mg orally once daily) or one of the following pre-selected salvage chemotherapy regimens:
-
High-intensity: Mitoxantrone, Etoposide, and Cytarabine (MEC) or Fludarabine, Cytarabine, and Idarubicin with G-CSF (FLAG-IDA).
-
Low-intensity: Low-dose cytarabine or Azacitidine.
-
-
Primary Endpoints : Overall Survival (OS) and Complete Remission (CR) with full or partial hematologic recovery.[3]
Signaling Pathway
Gilteritinib inhibits the autophosphorylation of FLT3, a receptor tyrosine kinase. In AML with FLT3 internal tandem duplication (ITD) mutations, the receptor is constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways such as RAS/MEK/ERK and PI3K/AKT. Gilteritinib also inhibits AXL, another receptor tyrosine kinase implicated in resistance to FLT3 inhibitors.
Entospletinib vs. Other B-Cell Receptor (BCR) Pathway Inhibitors for Hematological Malignancies
Entospletinib is a selective inhibitor of Spleen Tyrosine Kinase (SYK), a critical component of the B-cell receptor (BCR) signaling pathway.[10][11] Dysregulation of this pathway is a hallmark of several B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL).
Quantitative Data Comparison
| Efficacy Endpoint (Relapsed/Refractory CLL) | Entospletinib (800 mg BID) | Fostamatinib (another SYK inhibitor) | Ibrutinib (BTK inhibitor) | Reference |
| Overall Response Rate (ORR) | 61.0% | 55% (nodal response) | 43% - 71% | [4][10][12] |
| Progression-Free Survival (PFS) at 24 weeks | 70.1% | - | - | [10] |
| Median PFS | 13.8 months | 6.4 months | - | [10][12] |
| In Vitro Potency | IC50 (nM) | Reference |
| Entospletinib (SYK) | 7.7 | [13][14] |
| R406 (active metabolite of Fostamatinib) (SYK) | 41 | [4] |
Experimental Protocols
In Vitro SYK Kinase Inhibition Assay (Entospletinib)
The potency of entospletinib against SYK is determined using a biochemical kinase assay.[14][15]
-
Reagents : Recombinant human SYK kinase, a peptide substrate, ATP, and the test compound (entospletinib).
-
Assay Procedure :
-
The SYK enzyme, substrate, and varying concentrations of entospletinib are incubated together in a microplate well.
-
The kinase reaction is initiated by adding ATP.
-
Following incubation, the amount of phosphorylated substrate is measured. A common method is a LANCE-based assay which uses a europium-labeled anti-phospho-substrate antibody and a biotinylated substrate captured by streptavidin-allophycocyanin. The proximity of the donor and acceptor fluorophores upon binding results in a time-resolved fluorescence resonance energy transfer (TR-FRET) signal.[15]
-
-
Data Analysis : The IC50 value is determined by plotting the percentage of inhibition against the log concentration of entospletinib and fitting the data to a four-parameter logistic equation.
Phase 2 Clinical Trial (NCT01799889) Protocol Summary
This was a Phase 2, open-label, multicenter study evaluating the efficacy and safety of entospletinib in patients with relapsed or refractory hematologic malignancies, including a cohort with CLL.[4][16]
-
Patient Population : Adults with relapsed or refractory CLL who had received at least one prior therapy.
-
Treatment : Entospletinib was administered orally at a dose of 800 mg twice daily.[10]
-
Primary Endpoint : Progression-free survival (PFS) rate at 24 weeks.[10]
-
Secondary Endpoints : Overall response rate (ORR), duration of response, and safety.
Signaling Pathway
Entospletinib targets SYK, a non-receptor tyrosine kinase that plays a crucial role in transducing signals from the B-cell receptor (BCR). Upon antigen binding to the BCR, SYK is activated and initiates a downstream signaling cascade involving Bruton's tyrosine kinase (BTK) and Phosphoinositide 3-kinase (PI3K), leading to B-cell proliferation, survival, and differentiation. By inhibiting SYK, entospletinib blocks this entire cascade.
Darovasertib for Metastatic Uveal Melanoma
Darovasertib is a potent, selective, and orally active inhibitor of protein kinase C (PKC).[17] Activating mutations in GNAQ and GNA11, which are upstream of PKC, are found in the vast majority of uveal melanomas.
Quantitative Data Comparison
| Efficacy Endpoint (First-Line Metastatic Uveal Melanoma) | Darovasertib + Crizotinib | Historical Controls | Reference |
| Median Overall Survival (OS) | 21.1 months | ~12 months | [18][19] |
| Median Progression-Free Survival (PFS) | 7.0 months | 2.8 months | [19] |
| Overall Response Rate (ORR) | 34% | - | [18] |
| Disease Control Rate (DCR) | 90% | - | [18] |
| In Vitro Potency | IC50 (nM) | Reference |
| Darovasertib (PKCα) | 1.9 | [17] |
| Darovasertib (PKCθ) | 0.4 | [17] |
Experimental Protocols
In Vitro Pan-PKC Inhibition Assay (Darovasertib)
The inhibitory activity of darovasertib across the PKC family is assessed using a biochemical assay.
-
Reagents : A panel of recombinant human PKC isoforms (e.g., α, β, γ, δ, ε, θ, η), a fluorescently labeled substrate peptide, and ATP.
-
Assay Procedure :
-
The assay is typically run in a multi-well plate format.
-
Each PKC isoform is incubated with the substrate peptide and varying concentrations of darovasertib.
-
The kinase reaction is started by the addition of ATP.
-
After incubation, the reaction is stopped, and the amount of phosphorylated and non-phosphorylated substrate is determined. This can be done by separating the peptides via capillary electrophoresis and detecting them by laser-induced fluorescence.
-
-
Data Analysis : The IC50 values for each isoform are calculated from the dose-response curves.[20]
Phase 1/2 Clinical Trial (NCT03947385) Protocol Summary
This is a Phase 1/2, multi-center, open-label basket study evaluating the safety and anti-tumor activity of darovasertib in patients with solid tumors harboring GNAQ or GNA11 mutations, including metastatic uveal melanoma.[21][22]
-
Patient Population : Patients with metastatic solid tumors with GNAQ/GNA11 mutations.
-
Treatment Arms :
-
Primary Endpoints :
-
Phase 1: To determine the recommended Phase 2 dose and schedule.
-
Phase 2: Overall response rate (ORR).
-
-
Secondary Endpoints : Duration of response, progression-free survival, overall survival, and safety.
Signaling Pathway
In uveal melanoma, mutations in the Gαq and Gα11 subunits of G proteins lead to the constitutive activation of Phospholipase Cβ (PLCβ). PLCβ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC), which promotes cell proliferation and survival through the MAPK/ERK pathway. Darovasertib, as a pan-PKC inhibitor, blocks this signaling cascade.
II. Pyrazine-Based Anti-Infective Agents
The pyrazine ring is also a key component of several important anti-infective drugs. This section compares the efficacy of the pyrazine-based antiviral favipiravir and the anti-tuberculosis drugs pretomanid and pyrazinamide with their respective therapeutic alternatives.
Favipiravir vs. Remdesivir for COVID-19
Favipiravir is a pyrazinecarboxamide derivative that acts as a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase. Remdesivir is a nucleotide analog that also inhibits viral RNA polymerase. Both were investigated for the treatment of COVID-19.
Quantitative Data Comparison
| Efficacy Endpoint (Hospitalized COVID-19 Patients) | Favipiravir | Remdesivir | Reference |
| Mortality Rate (Critical Patients) | 8% (3/37) | 22% (14/64) | [24] |
| Median Recovery Time (Placebo-Controlled Trial) | - | 10 days (vs. 15 days for placebo) | [24] |
| 29-day Mortality Rate (Propensity Score-Matched Study) | 27.5% (28/102) | 25.5% (26/102) | [25] |
| 15-day Recovery Rate | 54.9% (56/102) | 60.8% (62/102) | [25] |
Experimental Protocols
In Vitro Antiviral Activity Assay (Favipiravir)
The half-maximal effective concentration (EC50) of favipiravir against SARS-CoV-2 is determined using a cell-based assay.
-
Cells and Virus : Vero E6 cells are commonly used as they are highly susceptible to SARS-CoV-2 infection.
-
Assay Procedure :
-
Vero E6 cells are seeded in 96-well plates.
-
The cells are treated with serial dilutions of favipiravir.
-
The cells are then infected with a known titer of SARS-CoV-2.
-
After an incubation period, the viral cytopathic effect (CPE) is observed and quantified, or viral RNA is quantified by RT-qPCR.
-
-
Data Analysis : The EC50 is calculated as the concentration of the drug that inhibits the viral CPE or viral RNA replication by 50%.
US201 Clinical Trial (NCT04358549) Protocol Summary
This was a Phase 2, randomized, open-label, multicenter trial of favipiravir for the treatment of adults hospitalized with COVID-19.[26][27]
-
Patient Population : Adults hospitalized with a confirmed diagnosis of COVID-19.
-
Treatment Arms :
-
Favipiravir: 1800 mg orally twice daily on day 1, followed by 800 mg twice daily for up to 14 days.
-
Standard of care.
-
-
Primary Endpoint : Time to clinical improvement.
Mechanism of Action
Favipiravir is a prodrug that is converted intracellularly to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). Favipiravir-RTP mimics purine nucleosides and is incorporated into the growing viral RNA chain by the RNA-dependent RNA polymerase (RdRp), causing lethal mutagenesis and chain termination. Remdesivir, also a prodrug, is metabolized to its active triphosphate form and acts as an adenosine analog, causing delayed chain termination of viral RNA synthesis.
Pretomanid-Containing Regimens vs. Standard of Care for Drug-Resistant Tuberculosis
Pretomanid is a nitroimidazole, a class of compounds with potent antimycobacterial activity. It is a key component of the BPaL regimen (bedaquiline, pretomanid, and linezolid) for treating extensively drug-resistant (XDR) and multidrug-resistant (MDR) tuberculosis.
Quantitative Data Comparison
| Efficacy Endpoint (XDR-TB and MDR-TB) | BPaL Regimen (Nix-TB Trial) | Standard of Care (Historical Cohort) | Reference |
| Favorable Outcome at 6 Months Post-Treatment | 89.9% (98/109) | 65.1% (56/86) | [9] |
| Time to Sputum Culture Conversion | Significantly shorter with BPaL | - | [9] |
Experimental Protocols
Nix-TB Clinical Trial Protocol Summary
The Nix-TB trial was a Phase 3, open-label, single-arm study to evaluate the efficacy and safety of the BPaL regimen in patients with XDR-TB or treatment-intolerant/non-responsive MDR-TB.[28][29][30][31][32]
-
Patient Population : Patients aged 14 years and older with pulmonary XDR-TB or treatment-intolerant/non-responsive MDR-TB.
-
Treatment :
-
Bedaquiline: 400 mg once daily for 2 weeks, then 200 mg three times per week for 24 weeks.
-
Pretomanid: 200 mg once daily for 26 weeks.
-
Linezolid: 1200 mg daily for 26 weeks (dose could be adjusted for toxicity).
-
-
Primary Endpoint : Incidence of bacteriologic failure, relapse, or clinical failure at 6 months after the end of treatment.[32]
Mechanism of Action
Pretomanid is a prodrug that requires activation by a deazaflavin-dependent nitroreductase (Ddn) enzyme within Mycobacterium tuberculosis. This activation generates reactive nitrogen species, including nitric oxide, which are bactericidal. Pretomanid also inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This dual mechanism of action is effective against both replicating and non-replicating bacilli.
Pyrazinamide vs. Isoniazid for Tuberculosis
Pyrazinamide is a pyrazinecarboxamide and a first-line anti-tuberculosis drug. Isoniazid is another critical first-line agent. Both are prodrugs requiring activation by mycobacterial enzymes.
Quantitative Data Comparison
| In Vitro Potency (M. tuberculosis H37Rv) | MIC (μg/mL) | Reference |
| Pyrazinamide (pH 5.5) | 12.5 - 100 | [33][34] |
| Isoniazid (pH 6.8) | 0.05 - 3.2 | [35] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[36][37]
-
Media and Inoculum : M. tuberculosis is grown in a suitable liquid medium (e.g., Middlebrook 7H9 broth). For pyrazinamide, the medium is typically acidified to pH 5.5 to facilitate its activity. A standardized inoculum of the bacteria is prepared.
-
Assay Procedure :
-
Serial dilutions of the antibiotic are prepared in a 96-well microtiter plate.
-
Each well is inoculated with the bacterial suspension.
-
The plate is incubated at 37°C for several days to weeks.
-
-
Data Analysis : The MIC is determined as the lowest drug concentration in which no visible bacterial growth (turbidity) is observed.[35][36]
Mechanism of Action
Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. The acidic environment inside mycobacterial lesions facilitates the accumulation of protonated POA, which disrupts membrane transport and energy production. Isoniazid is also a prodrug, activated by the mycobacterial catalase-peroxidase KatG. Activated isoniazid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.
References
- 1. youtube.com [youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Gilteritinib or Chemotherapy for Relapsed or Refractory FLT3-Mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gilteritinib Improves Overall Survival in Relapsed or Refractory FLT3-Mutated AML - The ASCO Post [ascopost.com]
- 9. A Study of ASP2215 Versus Salvage Chemotherapy in Patients With Relapsed or Refractory Acute Myeloid Leukemia (AML) With FMS-like Tyrosine Kinase (FLT3) Mutation [clin.larvol.com]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Study of IDE196 in Patients with Solid Tumors Harboring GNAQ/11 Mutations or PRKC Fusions [clin.larvol.com]
- 13. ADMIRAL Trial of Gilteritinib vs Salvage Chemotherapy in FLT3-Mutated Acute Myeloid Leukemia - The ASCO Post [ascopost.com]
- 14. Probe Entospletinib | Chemical Probes Portal [chemicalprobes.org]
- 15. selleckchem.com [selleckchem.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Pharmacokinetics, Pharmacodynamics, and Safety of Entospletinib, a Novel pSYK Inhibitor, Following Single and Multiple Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Clinical Trial: NCT03947385 - My Cancer Genome [mycancergenome.org]
- 22. Darovasertib, a novel treatment for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 24. The Significance of Remdesivir and Favipiravir Therapies to Survival of COVID-19 Patients – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. academic.oup.com [academic.oup.com]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. tballiance.org [tballiance.org]
- 29. Bedaquiline, pretomanid and linezolid for treatment of extensively drug resistant, intolerant or non-responsive multidrug resistant pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 31. Nix-TB | MRC Clinical Trials Unit at UCL [mrcctu.ucl.ac.uk]
- 32. Nix-TB (B-Pa-L) | Working Group for New TB Drugs [newtbdrugs.org]
- 33. frontiersin.org [frontiersin.org]
- 34. frontiersin.org [frontiersin.org]
- 35. scielo.br [scielo.br]
- 36. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 37. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Pyrazine-2-sulfonyl Chloride
For Immediate Reference: Key Safety and Logistical Information
This document provides crucial safety protocols and logistical plans for the handling and disposal of Pyrazine-2-sulfonyl chloride (CAS RN: 184170-48-7), a reactive sulfonyl chloride compound. Adherence to these guidelines is paramount for ensuring the safety of all laboratory personnel and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive substance that reacts violently with water. It can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation. Proper PPE is the first line of defense against accidental exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles and a full-face shield. | Protects against splashes and fumes that can cause severe eye damage. |
| Hand | Nitrile or neoprene gloves (double-gloving recommended). Regularly inspect gloves for any signs of degradation or perforation. | Provides a barrier against skin contact, which can lead to severe burns. |
| Respiratory | A NIOSH-approved respirator with an acid gas cartridge is required when handling the compound outside of a certified chemical fume hood. | Protects the respiratory tract from irritating and potentially harmful vapors. |
| Body | A flame-resistant lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure to accidental spills. |
Step-by-Step Handling Protocol
Always handle this compound in a well-ventilated chemical fume hood.
-
Preparation:
-
Ensure the chemical fume hood sash is at the appropriate height.
-
Have all necessary reagents, equipment, and waste containers prepared and within reach inside the fume hood.
-
An emergency eyewash station and safety shower must be readily accessible.
-
-
Dispensing:
-
Slowly and carefully open the container. Avoid creating dust if it is a solid.
-
Use a clean, dry spatula or scoop to transfer the desired amount of the compound.
-
Immediately and securely reseal the container after dispensing.
-
-
Reaction Quenching:
-
Crucially, never quench with water or protic solvents directly. This will cause a violent exothermic reaction.
-
Slowly and carefully add the reaction mixture containing this compound to a cooled (ice bath) solution of a weak base, such as sodium bicarbonate, with vigorous stirring.
-
Alternatively, a non-protic solvent like isopropanol can be used for quenching, again, in a controlled and cooled manner.
-
Monitor the temperature of the quenching solution throughout the addition process.
-
Emergency Procedures
In the event of any exposure, immediate action is critical.
Table 2: Emergency Response Plan
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb with a non-combustible, inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately. |
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Quenched Reaction Mixtures: Neutralize the quenched solution to a pH between 6 and 8.
-
Contaminated Materials: All contaminated items, including gloves, paper towels, and spatulas, must be placed in a designated, sealed hazardous waste container.
-
Labeling and Storage: Clearly label the hazardous waste container with its contents. Store the container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's certified waste management provider.
Workflow and Logic Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
By implementing these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a secure laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
